2,2-Dibromopentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSZZPZLEFDFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516334 | |
| Record name | 2,2-Dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54653-26-8 | |
| Record name | 2,2-Dibromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54653-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Dibromopentane from 2-Pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromopentane, a geminal dihalide, from its corresponding ketone, 2-pentanone. Geminal dihalides are valuable synthetic intermediates in organic chemistry, serving as precursors for the formation of carbonyl compounds, alkynes, and other functional groups. This document details a primary synthetic methodology utilizing boron tribromide, outlines a detailed experimental protocol, presents key quantitative data, and discusses the underlying reaction mechanism. Safety precautions and potential side reactions are also addressed to provide a thorough resource for laboratory professionals.
Introduction
The conversion of a carbonyl group into a geminal dihalide is a fundamental transformation in organic synthesis. This process effectively protects the carbonyl functionality or serves as a stepping stone for further chemical modifications. This compound is a useful building block, and its synthesis from the readily available starting material, 2-pentanone, is a key reaction for chemists requiring this structural motif. While several reagents, including phosphorus pentahalides, are known to effect this transformation, the use of boron trihalides offers a mild and effective alternative. This guide will focus on the synthesis of this compound using boron tribromide (BBr₃), a method reported to proceed with high efficiency.
Reaction Overview
The primary transformation discussed is the reaction of 2-pentanone with boron tribromide in an inert solvent to yield this compound.
Reaction Scheme:
Quantitative Data
Table 1: Physical and Chemical Properties
| Property | Value |
| Reactant: 2-Pentanone | |
| CAS Number | 107-87-9 |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| Boiling Point | 102 °C |
| Density | 0.809 g/cm³ |
| Reagent: Boron Tribromide | |
| CAS Number | 10294-33-4 |
| Molecular Formula | BBr₃ |
| Molecular Weight | 250.52 g/mol |
| Boiling Point | 91.3 °C |
| Density | 2.643 g/cm³ |
| Product: this compound | |
| CAS Number | 54653-26-8 |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol |
| Boiling Point (Predicted) | ~189 °C |
| Density (Predicted) | ~1.64 g/cm³ |
Table 2: Spectroscopic Data for this compound (Predicted & Analog)
No experimental spectra for this compound are publicly available. The following data is based on computational predictions and experimental data for the structural analog, 2,2-dibromopropane, to provide expected values.
| ¹H NMR (Predicted, ~400 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.45 | Triplet (t) | -CH₂ -CH₂-CH₃ (C3) |
| ~2.20 | Singlet (s) | -CH₃ (C1) |
| ~1.55 | Sextet (m) | -CH₂-CH₂ -CH₃ (C4) |
| ~0.95 | Triplet (t) | -CH₂-CH₂-CH₃ (C5) |
| ¹³C NMR (Predicted, ~100 MHz, CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | |
| ~55-60 | C (Br)₂(CH₃) (C2) | |
| ~45-50 | C H₂-CH₂-CH₃ (C3) | |
| ~35-40 | C H₃ (C1) | |
| ~17-22 | C H₂-CH₃ (C4) | |
| ~12-15 | C H₃ (C5) | |
| IR Spectroscopy (Expected Bands) | ||
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2970-2860 | Strong | C-H stretch (alkane) |
| 1465, 1380 | Medium | C-H bend (alkane) |
| ~1715 | Absent | C=O stretch (ketone) |
| 700-550 | Strong | C-Br stretch |
| Mass Spectrometry (Expected Fragments) | ||
| m/z | Fragment | Notes |
| 228/230/232 | [M]⁺ | Molecular ion peak cluster |
| 149/151 | [M-Br]⁺ | Loss of one bromine atom |
| 70 | [C₅H₁₀]⁺ | Loss of both bromine atoms |
| 43 | [C₃H₇]⁺ | Propyl cation |
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound from 2-pentanone using boron tribromide. This procedure is based on reported reaction conditions and established techniques for handling boron reagents.[1]
Materials:
-
2-Pentanone (1.0 eq)
-
Boron tribromide (BBr₃, solution in CH₂Cl₂ or neat, ~1.1 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, condenser), oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas (N₂ or Ar).
-
Addition of Reactant: Dissolve 2-pentanone (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add boron tribromide (~1.1 eq) dropwise to the cooled solution via syringe or a pressure-equalizing dropping funnel over 15-30 minutes. Note: BBr₃ is highly reactive with moisture and corrosive; handle with extreme care in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to stir at 0 °C for the specified time (e.g., 8 hours), monitoring progress by TLC or GC-MS if desired.
-
Work-up (Quenching): Once the reaction is complete, slowly and carefully pour the cold reaction mixture into a separate flask containing a stirred, saturated solution of sodium bicarbonate at 0 °C to quench the excess BBr₃ and neutralize the generated HBr.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Proposed Reaction Mechanism
The reaction of a ketone with boron tribromide is proposed to proceed through the following steps:
-
Lewis Acid Adduct Formation: The lone pair of electrons on the carbonyl oxygen of 2-pentanone attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct. This step activates the carbonyl carbon.
-
Enolate Formation & Bromide Transfer: A bromide ion is transferred from the boron to the activated carbonyl carbon. Simultaneously or subsequently, a proton is abstracted from the C3 position by a bromide ion (acting as a base) to form a dibromo-boron enolate intermediate.
-
Second Bromide Transfer: The enolate collapses, and the oxygen-boron bond is cleaved, with the concomitant transfer of a second bromide from the boron species to the carbocationic center at C2, yielding the final this compound product and a boron oxybromide byproduct.
-
Hydrolysis: During aqueous work-up, the boron byproducts are hydrolyzed to boric acid and HBr.
Potential Side Reactions and Troubleshooting
-
α-Bromination: Incomplete reaction or non-optimal stoichiometry could potentially lead to the formation of α-brominated ketones (1-bromo-2-pentanone or 3-bromo-2-pentanone). Ensuring a slight excess of BBr₃ and sufficient reaction time can mitigate this.
-
Elimination Reactions: Under certain conditions, elimination of HBr from an α-brominated intermediate could occur, leading to α,β-unsaturated ketones. Maintaining a low reaction temperature (0 °C) helps to suppress this pathway.
-
Hydrolysis: Boron tribromide is extremely sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions to prevent premature decomposition of the reagent and low yields. All glassware should be oven-dried, and anhydrous solvents must be used.
Safety and Handling
-
2-Pentanone: Highly flammable liquid and vapor. Harmful if inhaled. It should be handled in a well-ventilated area, away from ignition sources.
-
Boron Tribromide: Acutely toxic and corrosive. Reacts violently with water, releasing corrosive hydrogen bromide gas. Causes severe skin burns and eye damage. All manipulations must be performed under an inert atmosphere in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. It should be handled with care in a fume hood.
Conclusion
The synthesis of this compound from 2-pentanone can be effectively achieved using boron tribromide in an inert solvent. The reaction proceeds with a reported high yield, offering a reliable method for accessing this geminal dihalide. Careful attention to anhydrous reaction conditions and safe handling of the corrosive and reactive BBr₃ reagent are paramount for a successful and safe outcome. The resulting product is a versatile intermediate for further synthetic transformations.
References
An In-depth Technical Guide to 2,2-Dibromopentane
CAS Number: 54653-26-8
This technical guide provides a comprehensive overview of 2,2-dibromopentane, a geminal dihalide of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data for characterization, and a discussion of its potential applications based on the reactivity of gem-dibromoalkanes.
Physicochemical Properties
This compound is a halogenated alkane with the molecular formula C5H10Br2.[1] Its key physicochemical properties are summarized in the table below. It is important to note that some of these values are estimated based on computational models.
| Property | Value | Reference |
| Molecular Weight | 229.94 g/mol | [1] |
| Molecular Formula | C5H10Br2 | [1] |
| CAS Number | 54653-26-8 | [1] |
| Boiling Point | 189 °C (estimate) | [2] |
| Melting Point | -28.63 °C (estimate) | [2] |
| Density | 1.640 g/cm³ (estimate) | [2] |
| Refractive Index | 1.500 (estimate) | [2] |
| XLogP3-AA | 3.3 | [3] |
| Rotatable Bond Count | 2 | [4] |
| Heavy Atom Count | 7 | [4] |
Synthesis of this compound
A common and effective method for the synthesis of gem-dibromoalkanes is the reaction of a ketone with triphenylphosphine (B44618) and carbon tetrabromide.[5] This method is an adaptation of the Appel reaction for the conversion of alcohols to alkyl halides and is related to the Corey-Fuchs reaction for the synthesis of alkynes from aldehydes.[6][7] The following is a detailed experimental protocol for the synthesis of this compound from 2-pentanone.
Experimental Protocol: Synthesis of this compound from 2-Pentanone
Materials:
-
2-Pentanone
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to a yellow-orange color, indicating the formation of the phosphorus ylide intermediate.
-
Addition of Ketone: After stirring for 15-20 minutes at 0 °C, add a solution of 2-pentanone (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add hexane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate (B1210297) gradient as the eluent to afford pure this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.3 - 2.5 | Triplet | 2H | -CH2- adjacent to the quaternary carbon |
| ~ 1.5 - 1.7 | Sextet | 2H | -CH2- of the propyl group |
| ~ 0.9 - 1.1 | Triplet | 3H | -CH3 of the propyl group |
| ~ 2.1 - 2.3 | Singlet | 3H | -CH3 attached to the quaternary carbon |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show five signals, as all five carbon atoms are in different chemical environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 60 - 70 | C2 (quaternary carbon bearing two bromine atoms) |
| ~ 45 - 55 | C3 |
| ~ 30 - 40 | C1 |
| ~ 15 - 25 | C4 |
| ~ 10 - 15 | C5 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Br bond vibrations.
| Wavenumber (cm⁻¹) | Vibration |
| 2970 - 2850 | C-H stretching (sp³ hybridized carbons) |
| 1465 - 1375 | C-H bending (CH2 and CH3) |
| ~ 600 - 500 | C-Br stretching |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of bromine atoms and alkyl fragments. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion and bromine-containing fragments will be distinctive, with M, M+2, and M+4 peaks.
| m/z | Fragment |
| 228, 230, 232 | [C5H10Br2]⁺ (Molecular ion) |
| 149, 151 | [C5H10Br]⁺ (Loss of Br) |
| 70 | [C5H10]⁺ (Loss of 2Br) |
| 57 | [C4H9]⁺ (Loss of CBr2CH3) |
| 43 | [C3H7]⁺ (Loss of CH2CBr2CH3) |
| 29 | [C2H5]⁺ (Loss of CH2CH2CBr2CH3) |
Potential Applications and Reactivity
While specific applications of this compound in drug development are not documented, gem-dibromoalkanes are versatile synthetic intermediates. Their reactivity can be leveraged to introduce various functional groups, making them valuable building blocks in the synthesis of more complex molecules.
The primary reactivity of gem-dibromoalkanes involves their conversion to other functional groups at the carbon atom bearing the two bromine atoms. Some key transformations include:
-
Alkynylation: Treatment with a strong base, such as an organolithium reagent, can lead to the formation of a terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement. This is a common strategy for carbon chain extension.
-
Carbonyl Formation: Reaction with silver salts or other reagents can lead to the formation of a ketone.
-
Cyclopropanation: Gem-dibromoalkanes can serve as precursors to carbenes or carbenoids, which can then react with alkenes to form cyclopropanes.
-
Cross-Coupling Reactions: Under suitable catalytic conditions, the C-Br bonds can participate in cross-coupling reactions to form new C-C bonds.
Given the synthetic versatility of the gem-dibromo functional group, this compound could potentially serve as a starting material or intermediate in the synthesis of novel organic molecules with potential biological activity. Further research would be required to explore its specific applications in medicinal chemistry and drug development.
References
- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 2,2-Dibromopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-dibromopentane. Due to the limited availability of published spectra for this specific compound, this guide synthesizes predicted data based on established principles of organic spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for halogenated alkanes are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Interpretation |
| 228, 230, 232 | [C₅H₁₀Br₂]⁺ | Molecular ion peak (M, M+2, M+4) exhibiting the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio). |
| 149, 151 | [C₅H₁₀Br]⁺ | Loss of a bromine radical (•Br). The M, M+2 pattern (approximate 1:1 ratio) indicates the presence of one bromine atom. |
| 71 | [C₅H₁₁]⁺ | Loss of two bromine atoms. |
| 57 | [C₄H₉]⁺ | Alpha-cleavage, loss of •CHBr₂. |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |
| 29 | [C₂H₅]⁺ | Fragmentation of the alkyl chain. |
Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (in proton-coupled spectrum) |
| C1 (-CH₃) | ~25-35 | Quartet |
| C2 (-CBr₂-) | ~50-70 | Singlet |
| C3 (-CH₂-) | ~40-50 | Triplet |
| C4 (-CH₂-) | ~20-30 | Triplet |
| C5 (-CH₃) | ~10-15 | Quartet |
Table 3: Predicted ¹H-NMR Spectral Data for this compound (Solvent: CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H1 (-CH₃) | ~2.0-2.2 | Singlet | N/A |
| H3 (-CH₂-) | ~2.2-2.4 | Triplet | ~7-8 |
| H4 (-CH₂-) | ~1.5-1.7 | Sextet | ~7-8 |
| H5 (-CH₃) | ~0.9-1.1 | Triplet | ~7-8 |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
| 690-515 | Strong | C-Br stretch[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the acquisition and verification of spectroscopic data for this compound and similar halogenated alkanes.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Energy: Set to 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: Maintain at 230 °C.
-
Transfer Line Temperature: Maintain at 280 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br) should be used to confirm the presence and number of bromine atoms in the fragments.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Spectroscopy:
-
Pulse Sequence: Employ a standard single-pulse sequence.
-
Spectral Width: Set to approximately 12 ppm.
-
Acquisition Time: Set to 3-4 seconds.
-
Relaxation Delay: Use a 1-2 second delay.
-
Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C-NMR Spectroscopy:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set to approximately 200-250 ppm.
-
Acquisition Time: Set to 1-2 seconds.
-
Relaxation Delay: Use a 2-5 second delay.
-
Number of Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Set to 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Background Correction: Record a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, the key absorptions will be the C-H stretching and bending frequencies and the strong C-Br stretching frequency in the fingerprint region.[1][2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic elucidation of this compound.
References
In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2-dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dibromopentane. Due to the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy to predict and interpret the spectral data. This document outlines the expected chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Spectral Data for this compound
The structure of this compound (CH₃(a)-CH₂(b)-CH₂(c)-C(Br)₂-CH₃(d)) gives rise to four distinct proton signals in the ¹H NMR spectrum. The presence of two electronegative bromine atoms on the C2 carbon significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) than typical alkane protons.
The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (d) | ~2.4 - 2.6 | Singlet (s) | 3H |
| -CH₂ (c) | ~2.2 - 2.4 | Triplet (t) | 2H |
| -CH₂ (b) | ~1.6 - 1.8 | Sextet (or Multiplet) | 2H |
| -CH₃ (a) | ~0.9 - 1.1 | Triplet (t) | 3H |
Analysis and Interpretation of the Predicted Spectrum
-
-CH₃ (d) Signal: The methyl protons at position C1 are adjacent to the quaternary carbon C2, which bears two bromine atoms. Having no adjacent protons, this signal is predicted to be a singlet. The strong deshielding effect of the two bromine atoms is expected to shift this signal significantly downfield to the ~2.4 - 2.6 ppm range.
-
-CH₂ (c) Signal: The methylene (B1212753) protons at C3 are adjacent to the deshielded environment of the C2 carbon and the methylene group at C4. These protons are coupled to the two protons of the -CH₂(b) group, resulting in a predicted triplet. Due to the proximity to the electron-withdrawing bromine atoms, this signal is expected to appear in the ~2.2 - 2.4 ppm region.
-
-CH₂ (b) Signal: The methylene protons at C4 are coupled to the protons of the -CH₂(c) group (2 protons) and the -CH₃(a) group (3 protons). According to the n+1 rule, this would result in a complex multiplet. A simplified prediction is a sextet (from being adjacent to 5 protons). This signal is further upfield than the C3 protons, predicted to be in the ~1.6 - 1.8 ppm range.
-
-CH₃ (a) Signal: The terminal methyl protons at C5 are the most shielded in the molecule. They are coupled to the two protons of the -CH₂(b) group, which splits the signal into a triplet. This signal is expected to appear in the typical upfield region for a primary alkyl group, around ~0.9 - 1.1 ppm.[1][2]
Logical Relationships in the ¹H NMR Spectrum of this compound
Caption: Structure of this compound and its predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of a liquid sample such as this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a small, clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial and gently swirl to dissolve the sample completely. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-defined.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid level should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.
-
Workflow:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phasing: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference.
-
Integration: The area under each signal is integrated to determine the relative number of protons.
This comprehensive guide provides a robust framework for understanding, predicting, and experimentally determining the ¹H NMR spectrum of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the 13C NMR Analysis of Geminal Dihalides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of geminal dihalides. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of these important chemical entities. This document details quantitative 13C NMR data, outlines experimental protocols for acquiring high-quality spectra, and illustrates key concepts through logical diagrams.
Introduction to 13C NMR of Geminal Dihalides
Geminal dihalides, compounds bearing two halogen atoms on the same carbon, are versatile building blocks in organic synthesis and can be found in various pharmacologically active molecules. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. For geminal dihalides, 13C NMR is instrumental in confirming their structure, determining the electronic environment of the dihalomethyl carbon, and providing insights into the influence of different halogen substituents on the carbon nucleus.
The chemical shift (δ) of the geminal carbon is highly sensitive to the nature of the attached halogens. Electronegativity, heavy atom effects, and steric interactions all play a role in determining the final resonance frequency. In addition to chemical shifts, carbon-hydrogen coupling constants (J-couplings) and relaxation times (T1 and T2) offer further structural and dynamic information.
Quantitative 13C NMR Data of Geminal Dihalides
The following tables summarize the available quantitative 13C NMR data for a range of geminal dihalides. These values have been compiled from various spectroscopic databases and literature sources. It is important to note that chemical shifts can be influenced by the solvent used, and therefore, the solvent is specified where the data is available.
13C NMR Chemical Shifts (δ)
The chemical shift of the carbon atom in geminal dihalides is significantly influenced by the electronegativity of the attached halogens. Generally, more electronegative halogens cause a downfield shift (higher ppm value). However, with heavier halogens like bromine and iodine, the "heavy atom effect" can lead to an upfield shift (lower ppm value) due to spin-orbit coupling.
| Compound | Formula | Solvent | 13C Chemical Shift (δ) [ppm] |
| Difluoromethane | CH₂F₂ | Not Reported | 109.3 |
| Chlorofluoromethane | CH₂ClF | Not Reported | 81.9 |
| Dichloromethane | CH₂Cl₂ | CDCl₃ | 54.0 |
| Bromochloromethane | CH₂BrCl | CDCl₃ | 30.0 |
| Dibromomethane | CH₂Br₂ | CDCl₃ | 10.4 |
| Chloroiodomethane | CH₂ClI | CDCl₃ | -21.5 |
| Diiodomethane | CH₂I₂ | CDCl₃ | -54.0 |
One-Bond Carbon-Hydrogen Coupling Constants (¹JCH)
The one-bond carbon-hydrogen coupling constant (¹JCH) is a measure of the interaction between a carbon atom and a directly attached hydrogen atom. Its magnitude is related to the hybridization of the carbon atom and the electronegativity of the substituents. For sp³-hybridized carbons, ¹JCH values typically range from 125 to 150 Hz. Increased electronegativity of the substituents generally leads to a larger ¹JCH value.
| Compound | Formula | ¹JCH [Hz] |
| Difluoromethane | CH₂F₂ | 184.5 |
| Dichloromethane | CH₂Cl₂ | 178.0 |
| Dibromomethane | CH₂Br₂ | 177.0 |
| Diiodomethane | CH₂I₂ | 174.0 |
Experimental Protocols for Quantitative 13C NMR
Acquiring high-quality, quantitative 13C NMR spectra requires careful consideration of the experimental parameters to ensure accurate and reproducible results. The following is a detailed methodology for the 13C NMR analysis of geminal dihalides.
Sample Preparation
-
Sample Purity: Ensure the geminal dihalide sample is of high purity to avoid interference from impurities in the 13C NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic compounds, including geminal dihalides.
-
Concentration: Prepare a solution with a concentration typically ranging from 10 to 50 mg of the sample in 0.5 to 0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0.00 ppm.
NMR Spectrometer Setup and Calibration
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical NMR signals.
-
Temperature Control: Maintain a constant and accurately calibrated temperature throughout the experiment to ensure the stability of the magnetic field and minimize variations in chemical shifts.
Acquisition of Quantitative 13C NMR Spectra
For quantitative analysis, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T1) of all carbon nuclei between successive scans.
-
Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is on only during the acquisition of the free induction decay (FID) and is turned off during the relaxation delay. This approach eliminates the NOE, which can otherwise lead to non-uniform signal enhancements for different carbon atoms.
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of any carbon nucleus in the molecule. For small molecules like geminal dihalides, T1 values can be on the order of several seconds. A conservative relaxation delay of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse angle to maximize the signal intensity for each scan.
-
Acquisition Time (at): Set the acquisition time to be long enough to allow the FID to decay completely, typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is usually required to achieve an adequate signal-to-noise ratio. The number of scans can range from a few hundred to several thousand, depending on the sample concentration.
-
Spectral Width (sw): Set the spectral width to encompass all expected 13C resonances, typically 0 to 220 ppm for organic molecules.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication function with a line broadening factor of 0.5-1.0 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals of interest to obtain their relative intensities. For quantitative analysis, the integral values are directly proportional to the number of carbon nuclei contributing to each signal.
Visualization of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important relationships and processes in the 13C NMR analysis of geminal dihalides.
Conclusion
13C NMR spectroscopy is an indispensable tool for the characterization of geminal dihalides. By carefully selecting experimental parameters, it is possible to obtain high-quality, quantitative spectra that provide a wealth of information about the molecular structure. The chemical shifts, coupling constants, and relaxation times are all sensitive to the halogen substituents, offering a detailed picture of the electronic and steric environment of the geminal carbon. This guide provides the necessary data and protocols to effectively utilize 13C NMR in the study of this important class of compounds. Further research, particularly in the experimental determination of coupling constants and relaxation times for a broader range of mixed geminal dihalides, would be beneficial to the scientific community.
Mass Spectrometry of Brominated Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of mass spectrometry in the analysis of brominated alkanes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and quantification of this important class of compounds.
Core Principles of Mass Spectrometry of Brominated Alkanes
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When analyzing brominated alkanes, the most distinctive feature observed in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic "M/M+2" doublet for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two m/z units. This isotopic signature is a key diagnostic tool for identifying the presence of bromine in an unknown compound.
Electron Ionization (EI) is a commonly employed ionization technique for the analysis of brominated alkanes. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation patterns provide valuable structural information about the analyte.
Fragmentation Pathways of Brominated Alkanes
The fragmentation of brominated alkanes upon electron ionization is predictable and provides significant insight into their molecular structure. The primary fragmentation pathways include:
-
Heterolytic Cleavage of the Carbon-Bromine Bond: This is often the most favorable fragmentation pathway, where the C-Br bond breaks, and the bromine atom leaves as a radical. This results in the formation of a carbocation, which is often the base peak in the spectrum. The stability of the resulting carbocation influences the fragmentation pattern, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations.
-
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the bromine atom. This fragmentation is more common in alkyl chlorides than in alkyl bromides.[3]
-
Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a fragment ion with a mass 80 or 82 units less than the molecular ion.
The following diagram illustrates the primary fragmentation pathway of a generic linear bromoalkane.
Caption: Primary fragmentation of a bromoalkane via heterolytic C-Br bond cleavage.
For branched brominated alkanes, fragmentation preferentially occurs at the branching point to form the most stable carbocation. The following diagram shows the fragmentation of a secondary bromoalkane.
Caption: Fragmentation pathways of a secondary bromoalkane.
Quantitative Data Presentation
The following tables summarize the characteristic mass spectral data for a series of linear and branched brominated alkanes obtained from the NIST Chemistry WebBook.[1][4][5][6][7][8][9][10][11][12][13][14][15] The relative abundance of the major fragment ions is provided, with the base peak normalized to 100%.
Table 1: Mass Spectral Data of Linear Bromoalkanes
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | [M-Br]⁺ (m/z) | Other Major Fragments (m/z) and Relative Abundances |
| 1-Bromopropane | C₃H₇Br | 122.99 | 122/124 (25/24) | 43 (100) | 41 (80), 27 (40) |
| 1-Bromobutane | C₄H₉Br | 137.02 | 136/138 (5/5) | 57 (100) | 41 (60), 29 (45) |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | 150/152 (3/3) | 71 (100) | 41 (65), 55 (50), 29 (40) |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 164/166 (2/2) | 85 (100) | 41 (70), 55 (60), 43 (55) |
Table 2: Mass Spectral Data of a Branched Bromoalkane
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | [M-Br]⁺ (m/z) | Other Major Fragments (m/z) and Relative Abundances |
| 2-Bromobutane | C₄H₉Br | 137.02 | 136/138 (1/1) | 57 (100) | 41 (40), 29 (35), 27 (30) |
Experimental Protocols
A typical experimental workflow for the analysis of brominated alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra. A general protocol is as follows:
-
Dissolution: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The concentration should be optimized for the instrument being used, typically in the range of 1-100 µg/mL.
-
Filtration: If any particulate matter is present, filter the sample solution to prevent clogging of the GC injector and column.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard to the sample solution.
GC-MS Analysis
The following is a representative set of GC-MS parameters for the analysis of brominated alkanes. These parameters may need to be optimized for specific applications and instrumentation.
Table 3: Typical GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-400 amu |
The following diagram illustrates a typical GC-MS experimental workflow.
Caption: A typical experimental workflow for GC-MS analysis.
References
- 1. Butane, 2-bromo- [webbook.nist.gov]
- 2. Pentane, 1-bromo- [webbook.nist.gov]
- 3. Pentane, 1-bromo- [webbook.nist.gov]
- 4. Hexane, 1-bromo- [webbook.nist.gov]
- 5. Hexane, 1-bromo- [webbook.nist.gov]
- 6. Propane, 1-bromo- [webbook.nist.gov]
- 7. Pentane, 1-bromo- [webbook.nist.gov]
- 8. Butane, 2-bromo- [webbook.nist.gov]
- 9. Butane, 2-bromo- [webbook.nist.gov]
- 10. Propane, 1-bromo- [webbook.nist.gov]
- 11. Propane, 1-bromo- [webbook.nist.gov]
- 12. Propane, 1-bromo- [webbook.nist.gov]
- 13. Propane, 1-bromo- [webbook.nist.gov]
- 14. Butane, 1-bromo- [webbook.nist.gov]
- 15. Butane, 1-bromo- [webbook.nist.gov]
An In-depth Technical Guide to the Safety and Handling of 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,2-dibromopentane, a halogenated alkane used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar compounds and the broader class of halogenated hydrocarbons to provide a thorough overview of potential hazards and safe handling practices.
Chemical and Physical Properties
This compound is a geminal dihalide with the chemical formula C₅H₁₀Br₂.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| CAS Number | 54653-26-8 | [1][2] |
| Appearance | Colorless liquid (presumed) | General knowledge of alkyl halides |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| Vapor Pressure | Not available |
Hazard Identification and GHS Classification
Table 2: Inferred GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | Danger / Warning | Highly flammable liquid and vapor / Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | May cause respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified (Insufficient Data) | - | - |
| Carcinogenicity | Not Classified (Insufficient Data) | - | - |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[4][5][6] High concentrations of vapors may lead to central nervous system (CNS) depression, with symptoms such as dizziness, headache, and nausea.[9]
-
Skin Contact: Causes skin irritation.[4][5][6] Prolonged contact can lead to defatting of the skin and dermatitis.[7]
-
Ingestion: May be harmful if swallowed. Ingestion of halogenated hydrocarbons can cause gastrointestinal irritation. Aspiration into the lungs can cause chemical pneumonitis.[10]
-
Chronic Exposure: Long-term exposure to some halogenated hydrocarbons has been associated with liver and kidney toxicity.[7] The toxicological properties of this compound have not been fully investigated.
Toxicological Information
Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain. However, the general toxicity of halogenated alkanes is understood to involve several mechanisms.
Mechanism of Toxicity: A Potential Pathway
Halogenated hydrocarbons can exert their toxic effects through various mechanisms, including disruption of cell membranes and generation of reactive free radicals. One plausible pathway involves the induction of lipid peroxidation, which can lead to cellular damage.[11][12][13][14][15]
Caption: Inferred toxicity pathway of this compound via lipid peroxidation.
Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following are detailed methodologies for key procedures.
Safe Handling and Transfer of this compound
Given its potential air sensitivity and volatility, handling of this compound should be performed in an inert atmosphere, such as a glovebox or using Schlenk techniques.
Caption: Workflow for the safe handling and transfer of this compound.
Methodology:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.
-
Conduct all manipulations in a certified chemical fume hood or a glovebox with an inert atmosphere (nitrogen or argon).
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.
-
-
Transfer (Syringe Technique for <50 mL):
-
Use a clean, dry, gas-tight syringe with a Luer-lock needle.
-
Purge the syringe with inert gas multiple times.
-
Pierce the septum of the this compound container with the needle and draw the desired volume of liquid.
-
Withdraw the syringe and immediately insert the needle into the septum of the receiving flask.
-
Slowly dispense the liquid into the receiving flask.
-
-
Cleanup:
-
Immediately rinse the syringe and needle with a suitable organic solvent (e.g., dichloromethane (B109758) or hexanes) and transfer the rinsate to the halogenated waste container.
-
Dispose of all contaminated materials in a designated, labeled container for halogenated organic waste.
-
Synthesis of this compound (Illustrative)
The synthesis of this compound can be achieved via the reaction of 2-pentanone with a brominating agent. The following is an illustrative protocol adapted from similar preparations.
Reaction: CH₃(CH₂)₂C(O)CH₃ + 2 PBr₃ → CH₃(CH₂)₂C(Br)₂CH₃ + 2 P(O)Br
Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve 2-pentanone in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Disposal of this compound Waste
All waste containing this compound must be disposed of as hazardous halogenated organic waste.[16][17][18][19][20]
Methodology:
-
Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Do not mix halogenated waste with non-halogenated organic waste.[16][17][18][20]
-
Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, sealed bag and labeled as "Solid Halogenated Waste."
-
Arrange for professional disposal of the hazardous waste according to institutional and local regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure to this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Flame-retardant lab coat and nitrile or neoprene gloves. |
| Respiratory Protection | Work in a well-ventilated fume hood. If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge. |
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Incompatibility
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[2]
Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and collect it in a sealed container for disposal as halogenated waste.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.
References
- 1. This compound | C5H10Br2 | CID 13047632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. 2,3-Dibromopentane | C5H10Br2 | CID 95366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Acute inhalation toxicity of some halogenated and non-halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 11. Mechanisms and effects of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging mechanisms of lipid peroxidation in regulated cell death and its physiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of lipid peroxidation on membrane permeability of cancer and normal cells subjected to oxidative stress - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Auckland Microfab [microfab.auckland.ac.nz]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
2,2-Dibromopentane: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-dibromopentane, a geminal dihalide of interest in organic synthesis. This document details its chemical and physical properties, available safety and toxicological data, and protocols for its synthesis and handling. Due to the limited availability of data specific to this compound, this guide also incorporates information on the general reactivity and hazards of gem-dibromoalkanes and halogenated hydrocarbons to ensure a thorough understanding of its potential characteristics.
Chemical and Physical Properties
This compound, with the CAS number 54653-26-8, is a halogenated derivative of pentane (B18724).[1] Its structure features two bromine atoms attached to the second carbon atom of the pentane chain.
| Property | Value | Source |
| Molecular Formula | C5H10Br2 | [2] |
| Molecular Weight | 229.94 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Pentane, 2,2-dibromo- | [3] |
| CAS Number | 54653-26-8 | [1] |
| Boiling Point | 189°C (estimate) | [3] |
| Density | 1.640 g/mL (estimate) | [3] |
| Refractive Index | 1.500 (estimate) | [3] |
| Melting Point | -28.63°C (estimate) | [3] |
Hazard Identification and Toxicological Profile
General Hazards of Halogenated Hydrocarbons:
-
Toxicity: Many halogenated hydrocarbons exhibit moderate to high toxicity upon inhalation.[4] Brominated compounds, in particular, are noted for their potential toxicity.[4] They are often fat-soluble and can accumulate in fatty tissues.[4] Exposure can lead to damage to the liver, kidneys, and central nervous system.[5][6]
-
Irritation: Halogenated hydrocarbons can cause skin and eye irritation.[7]
-
Environmental Persistence: Many of these compounds are not readily biodegradable and can persist in the environment.[5]
Specific Toxicological Data for this compound:
Specific toxicological studies on this compound are limited. Researchers should handle this compound with care, assuming it possesses the general hazards associated with halogenated hydrocarbons. The use of appropriate personal protective equipment (PPE) is mandatory.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 2-pentanone with boron tribromide in dichloromethane (B109758).[2]
Materials:
-
2-Pentanone
-
Boron tribromide (BBr3)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification apparatus (separatory funnel, rotary evaporator, distillation setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane to the stirred solution of 2-pentanone.
-
Maintain the reaction temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified period (e.g., 8 hours).[2]
-
Upon completion, quench the reaction by carefully adding water or an appropriate aqueous solution.
-
Perform a standard aqueous work-up to separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Safe Handling and Storage
Given the potential hazards of this compound, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Viton® or nitrile).
-
Skin and Body Protection: A lab coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum).[4]
Reactivity of gem-Dibromoalkanes
gem-Dibromoalkanes, such as this compound, are versatile intermediates in organic synthesis. Their reactivity is characterized by the presence of two bromine atoms on the same carbon, which influences their chemical behavior.
-
Nucleophilic Substitution: They can undergo nucleophilic substitution reactions, although the second substitution may be slower than the first.
-
Elimination Reactions: Treatment with a strong base can lead to elimination reactions, forming alkynes.
-
Formation of Carbenoids: Reaction with organolithium reagents can generate a-bromo carbenoids, which can then undergo further reactions.
-
Radical Reactions: gem-Dibromo compounds can participate in atom transfer radical addition (ATRA) reactions.[8]
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by this compound. As a halogenated hydrocarbon, it has the potential to interact with biological systems, but detailed studies are lacking. The general toxicity of halogenated hydrocarbons suggests that they can interfere with cellular processes, but the specific mechanisms for this compound have not been elucidated.[5][9]
Conclusion
This compound is a chemical compound with potential applications in organic synthesis. While specific data on its toxicology and biological activity are scarce, its properties and hazards can be inferred from the broader class of halogenated hydrocarbons. Researchers and professionals must handle this compound with appropriate caution, utilizing proper personal protective equipment and working in a well-ventilated environment. The synthesis protocol provided offers a starting point for its preparation in a laboratory setting. Further research is needed to fully characterize the toxicological and biological profile of this compound.
References
- 1. This compound | C5H10Br2 | CID 13047632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 54653-26-8 [chemicalbook.com]
- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Halogenated Hydrocarbons → Term [climate.sustainability-directory.com]
- 6. Hydrocarbon Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Geminal Dihalides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Geminal Dihalides
Geminal dihalides, or gem-dihalides, are organic compounds featuring two halogen atoms bonded to the same carbon atom.[1] The term "geminal" is derived from the Latin word gemini, meaning "twins," highlighting the paired nature of the halogens.[1] These compounds are important intermediates in organic synthesis, serving as precursors for a variety of functional groups and as building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] Their unique reactivity, which differs significantly from their vicinal dihalide isomers (where halogens are on adjacent carbons), makes them a valuable tool for synthetic chemists.
The Dawn of Halogenation: Early Discoveries in the 19th Century
The history of geminal dihalides is intrinsically linked to the pioneering work of early 19th-century chemists who first explored the reactions of chlorine with organic substances. These early investigations, often conducted without a clear understanding of molecular structure, laid the groundwork for the field of organohalogen chemistry.
The First Syntheses of Chloroform (B151607) and Dichloromethane (B109758)
Some of the earliest well-documented geminal dihalides are simple chlorinated methanes.
-
Chloroform (Trichloromethane) : In 1831, the American physician Samuel Guthrie is credited with the first synthesis of chloroform by reacting whiskey with chlorinated lime.[3] Independently, German pharmacist Moldenhawer in 1830, and French chemist Eugène Soubeiran in 1831, also reported its preparation using ethanol (B145695) or acetone (B3395972) with bleach.[4][5][6] It was the French chemist Jean-Baptiste Dumas who, in 1834, determined its empirical formula and gave it the name "chloroform".[4][5]
-
Dichloromethane (Methylene Chloride) : The French chemist Henri Victor Regnault first prepared dichloromethane in 1839.[7][8] He achieved this by exposing a mixture of chloromethane (B1201357) and chlorine to sunlight, isolating the resulting dichloromethane.[7][8][9] Regnault's work was significant as he synthesized several chlorinated hydrocarbons, including vinyl chloride and dichloromethane, contributing substantially to the nascent field of organic chemistry.[10][11]
Key Figures in the Early History
Several notable scientists made crucial contributions to the early understanding and synthesis of geminal dihalides.
-
Jean-Baptiste Dumas (1800-1884) : A prominent French chemist, Dumas was instrumental in the development of organic analysis.[12][13][14] His work on determining the composition of organic compounds led him to name chloroform in 1834.[4][5] He also prepared chloroform in 1835 by the alkaline cleavage of trichloroacetic acid.[5][6]
-
Henri Victor Regnault (1810-1878) : A French chemist and physicist, Regnault is renowned for his meticulous measurements of the thermal properties of gases.[11][15] In the realm of organic chemistry, his synthesis of dichloromethane and other chlorinated hydrocarbons in the late 1830s and early 1840s marked a significant advancement.[10][11][16]
-
Justus von Liebig (1803-1873) : A German chemist who made major contributions to agricultural and biological chemistry, Liebig also investigated the reaction of chloral (B1216628) with alkali to produce chloroform.[17]
Evolution of Synthetic Methodologies
The methods for preparing geminal dihalides have evolved considerably from the early, often serendipitous, discoveries. Modern organic synthesis offers a range of reliable and high-yielding routes to these valuable intermediates.
Free Radical Halogenation of Hydrocarbons
One of the earliest and still industrially significant methods for producing simple geminal dihalides is the free-radical halogenation of methane (B114726). This process, typically carried out at high temperatures (400–500 °C), involves the reaction of methane or chloromethane with chlorine gas.[5][7][8] The reaction proceeds via a free-radical chain mechanism, leading to a mixture of chlorinated methanes (chloromethane, dichloromethane, chloroform, and carbon tetrachloride), which are then separated by distillation.[5][7][8]
From Carbonyl Compounds
A widely used laboratory-scale synthesis of geminal dihalides involves the reaction of aldehydes and ketones with halogenating agents.
-
Using Phosphorus Pentahalides : A classic method involves the reaction of a carbonyl compound with a phosphorus pentahalide, such as phosphorus pentachloride (PCl₅). For example, benzaldehyde (B42025) can be converted to benzal chloride by reacting it with PCl₅.[2]
-
Using Thionyl Chloride or Phosgene (B1210022) : Non-enolisable aldehydes and ketones can be converted to geminal dichlorides using thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of an organophosphorus catalyst.[2]
From Alkynes
The addition of hydrogen halides (HX) to alkynes is another important route to geminal dihalides. The reaction follows Markovnikov's rule, where both halogen atoms add to the more substituted carbon of the alkyne.
Experimental Protocols
Synthesis of Dichloromethane via Free Radical Chlorination of Methane
Reaction: CH₄ + 2Cl₂ → CH₂Cl₂ + 2HCl
Procedure: Methane and chlorine gas are mixed and heated to a temperature of 400–500 °C.[7][8] The reaction is typically carried out in a flow reactor. The product mixture, consisting of chloromethane, dichloromethane, chloroform, carbon tetrachloride, and hydrogen chloride, is then cooled.[7] The hydrogen chloride is removed by a water wash, and the chlorinated methanes are separated by fractional distillation.
Synthesis of a Geminal Dichloride from a Ketone using Phosphorus Pentachloride
Reaction: R-CO-R' + PCl₅ → R-CCl₂-R' + POCl₃
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, the ketone is dissolved in an inert solvent such as carbon tetrachloride.
-
Phosphorus pentachloride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling.
-
After the addition is complete, the reaction mixture is heated to reflux until the evolution of hydrogen chloride gas ceases.
-
The solvent and the phosphorus oxychloride byproduct are removed by distillation.
-
The resulting crude geminal dichloride is then purified by fractional distillation under reduced pressure.
Quantitative Data
| Compound | Precursor | Reagent(s) | Conditions | Yield (%) | Reference |
| Dichloromethane | Methane/Chloromethane | Cl₂ | 400-500 °C | Variable (Industrial Process) | [7][8] |
| Chloroform | Acetone | Sodium Hypochlorite | - | - | [5] |
| Benzal Chloride | Benzaldehyde | PCl₅ | - | - | [2] |
Note: Specific yield data for these classical preparations are often not reported in modern literature as they are well-established industrial processes or have been superseded by more efficient methods.
Applications in Drug Development and Organic Synthesis
Geminal dihalides are versatile intermediates in the synthesis of a wide range of organic molecules.
-
Carbene Precursors : They can be treated with a strong base to generate carbenes, which are highly reactive species used in cyclopropanation and other insertion reactions.
-
Synthesis of Carbonyl Compounds : Hydrolysis of geminal dihalides yields aldehydes or ketones.
-
Corey-Fuchs Reaction : This reaction utilizes a geminal dihalide intermediate to convert an aldehyde into a terminal alkyne.
-
Pharmaceutical Synthesis : Geminal dihalides are used in the synthesis of various pharmaceuticals, dyestuffs, and pesticides.[2]
Visualizations
Caption: A timeline of key discoveries in the history of simple geminal dihalides.
Caption: Reaction pathway for the synthesis of a geminal dichloride from a carbonyl compound.
Caption: A typical experimental workflow for the synthesis and purification of a geminal dihalide.
References
- 1. What is geminal dihalide class 10 chemistry CBSE [vedantu.com]
- 2. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]
- 3. Chloroform - MOTM 2006 [chm.bris.ac.uk]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. chemistry.fandom.com [chemistry.fandom.com]
- 6. Chloroform - Wikipedia [en.wikipedia.org]
- 7. Dichloromethane - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Henri_Victor_Regnault [chemeurope.com]
- 11. Henri Victor Regnault - Wikipedia [en.wikipedia.org]
- 12. nli.org.il [nli.org.il]
- 13. grokipedia.com [grokipedia.com]
- 14. Jean-Baptiste Dumas - Wikipedia [en.wikipedia.org]
- 15. Henri-Victor Regnault | Thermodynamics, Calorimetry, Spectroscopy | Britannica [britannica.com]
- 16. Henri Victor Regnault Facts for Kids [kids.kiddle.co]
- 17. 1911 Encyclopædia Britannica/Chloroform - Wikisource, the free online library [en.wikisource.org]
An In-depth Technical Guide to the IUPAC Nomenclature of Dibrominated Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dibrominated alkanes. It includes a systematic approach to naming these compounds, alongside relevant physical property data, detailed experimental protocols for their synthesis and characterization, and visual aids to clarify key concepts.
IUPAC Nomenclature of Dibrominated Alkanes
The IUPAC system provides a standardized and unambiguous method for naming organic compounds, which is crucial for clear communication in scientific research and drug development. The nomenclature of dibrominated alkanes follows the general rules for naming halogenated alkanes.
Core Principles of IUPAC Nomenclature
The systematic naming of dibrominated alkanes involves the following key steps:
-
Identify the Parent Alkane: The longest continuous carbon chain that contains both bromine atoms is identified as the parent alkane. The name of this alkane forms the base of the compound's name.[1][2]
-
Numbering the Carbon Chain: The carbon chain is numbered from the end that gives the bromine substituents the lowest possible locants (numbers). If there is a tie, the numbering should give the next substituent the lowest possible number.[1][2]
-
Naming the Substituents: Each bromine atom is designated by the prefix "bromo-". Since there are two bromine atoms, the prefix "dibromo-" is used.
-
Alphabetical Order: When other substituents are present, all substituents are listed in alphabetical order (e.g., bromo before chloro, ethyl before methyl). The prefixes "di-", "tri-", etc., are not considered when alphabetizing.[1]
-
Assembling the Name: The full name is constructed by listing the substituents with their locants in alphabetical order, followed by the name of the parent alkane.
Classification of Dibrominated Alkanes
Dibrominated alkanes can be classified based on the relative positions of the two bromine atoms:
-
Geminal (gem-) Dibromides: Both bromine atoms are attached to the same carbon atom. The IUPAC nomenclature for these compounds uses a repeated locant for the bromine atoms (e.g., 1,1-dibromoethane).
-
Vicinal (vic-) Dibromides: The two bromine atoms are attached to adjacent carbon atoms (e.g., 1,2-dibromoethane).[3]
Examples of IUPAC Nomenclature
| Structure | IUPAC Name | Classification |
| CH₂Br-CH₂Br | 1,2-Dibromoethane | Vicinal |
| CH₃-CHBr₂ | 1,1-Dibromoethane | Geminal |
| CH₃-CHBr-CH₂Br | 1,2-Dibromopropane | Vicinal |
| CH₃-CBr₂-CH₃ | 2,2-Dibromopropane | Geminal |
| Br-(CH₂)₄-Br | 1,4-Dibromobutane | - |
| CH₃-CHBr-CH(CH₃)-CH₂Br | 1,2-Dibromo-3-methylbutane | Vicinal |
Nomenclature of Dibrominated Cycloalkanes
The naming of dibrominated cycloalkanes follows similar rules:
-
Parent Cycloalkane: The cycloalkane ring is the parent structure.[4][5][6][7]
-
Numbering: The ring is numbered to give the bromine atoms the lowest possible locants. One of the brominated carbons is assigned as carbon 1, and the ring is numbered in the direction that gives the other bromine atom the lower number. If other substituents are present, the numbering should result in the lowest possible set of locants for all substituents, with alphabetical order being the deciding factor in case of a tie.[4][5][6][7][8]
Example:
-
1,2-Dibromocyclohexane: Two bromine atoms on adjacent carbons of a cyclohexane (B81311) ring.
-
1,3-Dibromocyclopentane: Two bromine atoms on carbons 1 and 3 of a cyclopentane (B165970) ring.
Quantitative Data: Physical Properties of Dibromoalkanes
The physical properties of dibromoalkanes are influenced by factors such as molecular weight and the position of the bromine atoms. As the length of the carbon chain increases in a homologous series, the boiling point generally increases due to stronger van der Waals forces.[2]
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |
| 1,1-Dibromoethane | C₂H₄Br₂ | 187.86 | -63.0 | 108.1 | 2.18 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 9.9 | 131.4 | 2.18 |
| 1,2-Dibromopropane | C₃H₆Br₂ | 201.90 | -56 | 141-142 | 1.93 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.90 | -34.4 | 167 | 1.989 |
| 1,2-Dibromobutane (B1584511) | C₄H₈Br₂ | 215.92 | - | 166-168 | 1.808 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.92 | -20 | 197 | 1.808 |
Experimental Protocols
Synthesis of a Vicinal Dibromide: 1,2-Dibromobutane
This protocol describes the synthesis of 1,2-dibromobutane via the bromination of 1-butene (B85601).
Materials:
-
1-Butene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Sodium thiosulfate (B1220275) solution (5% aqueous)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a dropping funnel and a magnetic stirrer in an ice bath.
-
Dissolve a known amount of 1-butene in anhydrous dichloromethane in the flask.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred solution of 1-butene. The addition should be dropwise to control the exothermic reaction. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Continue the addition until a faint persistent bromine color is observed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium thiosulfate solution (to remove excess bromine), 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield crude 1,2-dibromobutane.
-
The product can be further purified by distillation.
Characterization of 1,2-Dibromobutane
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the synthesized 1,2-dibromobutane.
-
Procedure: A small sample of the purified product is analyzed using an FT-IR spectrometer.
-
Expected Absorptions:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending: 1375-1470 cm⁻¹
-
C-Br stretching: 500-600 cm⁻¹ (This is a key absorption band confirming the presence of the carbon-bromine bond).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure and connectivity of the atoms in 1,2-dibromobutane.
-
Procedure: A sample of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a ¹H NMR and ¹³C NMR spectrometer.
-
Expected ¹H NMR Signals for 1,2-Dibromobutane:
-
A triplet corresponding to the -CH₃ protons.
-
A multiplet for the -CH₂- group adjacent to the methyl group.
-
A multiplet for the -CHBr- proton.
-
A multiplet for the -CH₂Br protons.
-
-
Expected ¹³C NMR Signals for 1,2-Dibromobutane:
-
Four distinct signals corresponding to the four different carbon environments in the molecule.
-
Visualizations
IUPAC Nomenclature Workflow
The following diagram illustrates the decision-making process for the IUPAC naming of a dibrominated alkane.
Caption: A workflow diagram for the systematic IUPAC naming of dibrominated alkanes.
Synthesis of 1,2-Dibromobutane
This diagram illustrates the chemical reaction for the synthesis of 1,2-dibromobutane from 1-butene.
Caption: Reaction scheme for the synthesis of 1,2-dibromobutane.
References
- 1. 1,2-Dibromobutane | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IB Colourful Solutions in Chemistry [ibchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 2,2-Dibromopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dibromopentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the foundational principles governing the solubility of halogenated alkanes, offers a qualitative assessment of this compound's solubility, and presents a detailed experimental protocol for the precise quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.
Introduction to this compound and Its Solubility
This compound (CAS No: 54653-26-8) is a geminal dihalide with the molecular formula C₅H₁₀Br₂.[1] Its structure, featuring a five-carbon chain with two bromine atoms on the second carbon, results in a molecule with a significant nonpolar character due to the pentyl group and a degree of polarity arising from the carbon-bromine bonds. The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.
Haloalkanes, such as this compound, are generally sparingly soluble in water due to their inability to form strong hydrogen bonds.[2][3] Conversely, they tend to be soluble in organic solvents with which they can establish favorable van der Waals forces and dipole-dipole interactions.[3][4] The solubility of this compound in a specific organic solvent will, therefore, depend on the interplay of the intermolecular forces between the solute and the solvent molecules.
Predicted Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like" principle; both are nonpolar hydrocarbons. |
| Toluene | Nonpolar (Aromatic) | High | Similar nonpolar characteristics. |
| Diethyl Ether | Slightly Polar | High | Capable of dipole-dipole interactions and can solvate the alkyl chain. |
| Chloroform | Polar | High | A good solvent for many organic compounds, including haloalkanes.[4] |
| Acetone (B3395972) | Polar Aprotic | Moderate to High | The polarity of acetone may lead to good miscibility. |
| Ethanol | Polar Protic | Moderate | The nonpolar pentyl group will interact with the ethyl part of ethanol, but the polarity of the hydroxyl group may limit miscibility. |
| Methanol (B129727) | Polar Protic | Moderate to Low | Similar to ethanol, but the smaller nonpolar part of methanol may result in lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Low | DMSO is a very polar solvent and may not be an ideal solvent for the nonpolar pentyl chain. |
| Water | Polar Protic | Very Low | The energy required to break the hydrogen bonds in water is not compensated by the formation of new bonds with this compound.[2][3] |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, ethanol, acetone, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps (B75204) or other sealable containers
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrument
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (if necessary)
Procedure
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Analyze these standards using a calibrated gas chromatograph (GC) to generate a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of this compound in the saturated solutions.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of an excess of the solute is crucial to ensure that the solution becomes saturated.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved this compound to settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed for a specified time.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by GC to determine the concentration of this compound.
-
-
Data Calculation and Presentation:
-
Use the calibration curve to calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Present the results as the mean ± standard deviation of the replicate measurements.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and procedural steps in determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols: 2,2-Dibromopentane as a Precursor for Alkyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pentynes using 2,2-dibromopentane as a starting material. The choice of reagents and reaction conditions allows for the selective synthesis of either the terminal alkyne, 1-pentyne (B49018), or the internal alkyne, 2-pentyne (B165424). This document outlines the reaction mechanisms, detailed experimental protocols, and quantitative data to support the application of these methodologies in a laboratory setting.
Introduction
Alkynes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules used in pharmaceuticals, agrochemicals, and materials science. The synthesis of alkynes from geminal dihalides, such as this compound, through double dehydrohalogenation is a robust and well-established method.[1][2][3] This process involves the elimination of two equivalents of hydrogen bromide (HBr) using a strong base.
The regioselectivity of the resulting alkyne is highly dependent on the choice of the base. A very strong and sterically unhindered base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), typically favors the formation of the terminal alkyne, 1-pentyne.[2][4][5] Conversely, the use of a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent or at elevated temperatures often leads to the formation of the more thermodynamically stable internal alkyne, 2-pentyne, which may involve the isomerization of the initially formed 1-pentyne.[5]
Data Presentation
The following table summarizes the expected products and representative yields for the dehydrohalogenation of this compound under different basic conditions.
| Starting Material | Base/Solvent | Temperature | Major Product | Minor Product | Representative Yield of Major Product |
| This compound | Sodium Amide (NaNH₂) / Liquid Ammonia | -33 °C | 1-Pentyne | 2-Pentyne | High (often >80%) |
| This compound | Potassium Hydroxide (KOH) / Ethanol | Reflux | 2-Pentyne | 1-Pentyne | Moderate to High |
Note: Yields can vary based on specific reaction conditions and purification methods.
Reaction Pathways
The synthesis of pentynes from this compound proceeds via a double E2 elimination mechanism. The choice of base dictates the final product distribution.
Caption: Selective synthesis of 1-pentyne or 2-pentyne from this compound.
The reaction with sodium amide favors the formation of the terminal alkyne, 1-pentyne. The strong base deprotonates the terminal alkyne to form a sodium acetylide, which drives the equilibrium towards the formation of the 1-pentyne upon aqueous workup.
Caption: Reaction pathway for the synthesis of 1-pentyne.
When using potassium hydroxide in ethanol, the initially formed 1-pentyne can isomerize to the more stable internal alkyne, 2-pentyne, under the reaction conditions.
Caption: Isomerization pathway to the more stable 2-pentyne.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Sodium amide is highly reactive with water and flammable. Potassium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 1-Pentyne from this compound
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ice bath
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser.
-
In a separate flask, prepare a solution of this compound in anhydrous diethyl ether.
-
Cool the reaction flask to -33 °C using a cooling bath and condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring to form a suspension.
-
Slowly add the solution of this compound from the dropping funnel to the sodium amide suspension over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -33 °C for 2-3 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain crude 1-pentyne.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of 2-Pentyne from this compound
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.
-
Carefully add potassium hydroxide pellets to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting 2-pentyne by fractional distillation.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of pentynes from this compound is outlined below.
Caption: A generalized workflow for pentyne synthesis.
References
Application Notes and Protocols for the Dehydrobromination of 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrobromination of geminal dihalides is a fundamental and effective method for the synthesis of alkynes, which are crucial building blocks in organic synthesis and drug development. This document provides detailed application notes and protocols for the dehydrobromination of 2,2-dibromopentane to yield pentyne isomers. The reaction proceeds via a twofold E2 elimination mechanism, typically facilitated by a strong base. The choice of base and reaction conditions can influence the product distribution between the terminal alkyne (1-pentyne) and the internal alkyne (2-pentyne). This guide will cover protocols using two common strong bases: sodium amide (NaNH₂) and potassium tert-butoxide (KOtBu).
Reaction Mechanism and Product Distribution
The dehydrobromination of this compound is a sequential elimination reaction. In the first step, a strong base abstracts a proton from a carbon adjacent to the carbon bearing the two bromine atoms, leading to the formation of a bromoalkene intermediate. A second elimination of HBr from this intermediate yields the alkyne.
Proton abstraction can occur from either the C1 or C3 position of this compound. Abstraction from C1 leads to the formation of 1-pentyne (B49018), while abstraction from C3 results in the formation of 2-pentyne.
The stability of the final product often influences the product ratio. Internal alkynes, such as 2-pentyne, are generally more thermodynamically stable than terminal alkynes like 1-pentyne. Consequently, under conditions that allow for equilibrium, the internal alkyne may be the major product. The use of very strong bases like sodium amide can also lead to the isomerization of an initially formed terminal alkyne to the more stable internal alkyne, especially at elevated temperatures.
Data Presentation
The following tables summarize the key properties of the reactants and expected products, along with characteristic spectroscopic data to aid in product identification.
Table 1: Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₀Br₂ | 229.94 | 165-167 | 1.635 |
| 1-Pentyne | C₅H₈ | 68.12 | 39-41 | 0.691 |
| 2-Pentyne | C₅H₈ | 68.12 | 56-57 | 0.710 |
Table 2: Spectroscopic Data for Product Identification
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spectrometry (m/z) Fragments |
| 1-Pentyne | ~3300 (≡C-H stretch), ~2120 (C≡C stretch) | 68 (M+), 53, 41, 39, 27 |
| 2-Pentyne | ~2240 (C≡C stretch, weak or absent), no ≡C-H stretch | 68 (M+), 53, 41, 39, 27 |
Spectroscopic data obtained from the NIST Chemistry WebBook.[1][2][3][4]
Experimental Protocols
Safety Precautions: Both sodium amide and potassium tert-butoxide are highly reactive and corrosive bases. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Dehydrobromination using Sodium Amide (NaNH₂) in Liquid Ammonia (B1221849)
This protocol is adapted from general procedures for the dehydrohalogenation of dihalides to form terminal alkynes. The use of liquid ammonia at low temperatures helps to minimize the isomerization of 1-pentyne to 2-pentyne.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Flame-dry the apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 100 mL of ammonia gas into the flask.
-
Base Addition: To the stirred liquid ammonia, carefully add sodium amide (2.2 equivalents) in small portions.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride to neutralize the excess sodium amide.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Work-up: To the remaining residue, add 50 mL of cold water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash them with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the pentyne products.
-
Analysis: Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) and/or NMR spectroscopy to determine the yield and the ratio of 1-pentyne to 2-pentyne.
Protocol 2: Dehydrobromination using Potassium tert-Butoxide (KOtBu) in DMSO
This protocol employs a strong, sterically hindered base in a polar aprotic solvent. These conditions are also effective for dehydrohalogenation and may favor the formation of the more stable internal alkyne.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add potassium tert-butoxide (2.5 equivalents).
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous DMSO to the flask to create a stirrable slurry. Then, add this compound (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with pentane (3 x 50 mL). The low boiling point of pentane facilitates its subsequent removal.
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and carefully remove the pentane by distillation.
-
Analysis: Characterize the resulting pentyne mixture using GC-MS and/or NMR spectroscopy to determine the product distribution and yield.
Visualizations
Reaction Pathway
Caption: Reaction pathways for the dehydrobromination of this compound.
Experimental Workflow
Caption: General experimental workflow for the dehydrobromination reaction.
References
Application Notes and Protocols: Synthesis of 2-Pentyne from 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the internal alkyne, 2-pentyne (B165424), from the geminal dihalide, 2,2-dibromopentane. The synthesis is achieved through a double dehydrohalogenation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon triple bonds. This application note includes a comprehensive experimental protocol, tabulated quantitative data for the starting material and product, and a visual representation of the experimental workflow.
Introduction
Alkynes are a critical functional group in organic synthesis, serving as versatile building blocks for the construction of more complex molecules in medicinal chemistry and materials science. The synthesis of internal alkynes, such as 2-pentyne, can be efficiently accomplished through the double dehydrohalogenation of geminal dihalides.[1][2][3] This reaction typically employs a strong base to effect two successive E2 elimination reactions.[4][5][6] Commonly used bases for this transformation include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in an alcoholic solvent.[1][2] This protocol will detail the use of sodium amide in liquid ammonia, a widely recognized and effective method for this type of synthesis.[7]
Reaction Scheme
The overall chemical transformation is depicted below:
Quantitative Data
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₀Br₂ | 229.94 | 165-167 | 1.635 |
| 2-Pentyne | C₅H₈ | 68.12 | 56-57 | 0.71 |
| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 |
| Liquid Ammonia | NH₃ | 17.03 | -33.34 | 0.682 |
Table 2: Expected Spectroscopic Data for 2-Pentyne
| Spectroscopy | Feature | Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | -CH₃ (at C1) | ~1.75 ppm (t) |
| -C≡C-CH₂- | ~2.14 ppm (m) | |
| -CH₂-CH₃ | ~1.08 ppm (t) | |
| ¹³C NMR (CDCl₃) | -CH₃ (at C1) | ~3.5 ppm |
| -C≡C- (alkynyl) | ~75-85 ppm | |
| -CH₂- | ~12.5 ppm | |
| -CH₂-CH₃ | ~13.5 ppm | |
| IR Spectroscopy | C-H stretch (sp³) | 2850-3000 cm⁻¹ |
| C≡C stretch | ~2240 cm⁻¹ (weak) |
Experimental Protocol
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (three-necked)
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the flask, add freshly opened sodium amide (2.2 equivalents). Carefully condense liquid ammonia into the flask while maintaining the inert atmosphere.
-
Addition of Substrate: Once the sodium amide is well-suspended in the liquid ammonia, begin the dropwise addition of this compound (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the reflux temperature of liquid ammonia (-33 °C) for 2-3 hours.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.
-
Workup: Allow the liquid ammonia to evaporate. To the remaining residue, add cold water and diethyl ether. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The crude 2-pentyne can be purified by fractional distillation. Collect the fraction boiling at 56-57 °C.
Expected Yield: The typical yield for this type of reaction is in the range of 60-80%.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-pentyne.
Safety Precautions
-
Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle it with extreme care in a dry, inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas at room temperature. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
The reaction is exothermic and should be cooled if necessary to maintain control.
This detailed protocol provides a robust method for the synthesis of 2-pentyne, a valuable internal alkyne, for use in various research and development applications. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
- 1. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Formation of Grignard Reagents from 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of Grignard reagents from 2,2-dibromopentane. Due to the geminal dihalide nature of the starting material, the reaction with magnesium can lead to several products. These notes discuss the potential reaction pathways, side reactions, and provide a protocol designed to favor the formation of the mono-Grignard reagent.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1][2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The formation of Grignard reagents from dihalides presents unique challenges. In the case of this compound, a geminal dihalide, the reaction with magnesium can theoretically lead to a mono-Grignard reagent, a di-Grignard reagent, or other products resulting from side reactions. The formation of di-Grignard reagents from gem-dihalides is known to be difficult, often leading to the formation of carbene-like intermediates which can undergo various secondary reactions.
Reaction Pathways and Side Reactions
The reaction of this compound with magnesium can proceed through several pathways, as illustrated below. The desired product is often the mono-Grignard reagent, which can be used in subsequent synthetic steps. However, the formation of a di-Grignard reagent is sterically hindered and electronically unfavorable.
Potential Side Reactions Include:
-
Elimination: The intermediate Grignard reagent can undergo elimination to form pent-1-ene or pent-2-ene.
-
Wurtz-type Coupling: The Grignard reagent can react with the starting this compound to form a coupled product.[1]
-
Carbene Formation: The formation of a geminal di-Grignard is often unstable and can lead to the formation of a carbene-like species, which can then undergo insertion or rearrangement reactions.
Controlling the reaction conditions, such as temperature and addition rate, is crucial to minimize these side reactions and favor the formation of the desired mono-Grignard reagent.
Caption: Logical relationship of potential products from this compound.
Quantitative Data Summary
Due to the limited literature on the specific reaction of this compound with magnesium, the following table provides representative data from analogous reactions of haloalkanes to form Grignard reagents. These values can be used as a benchmark for optimizing the reaction of this compound.
| Starting Material | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromopentane | 2-Pentylmagnesium bromide | Diethyl ether | Reflux | 1 | ~90 | [3] |
| 1-Bromobutane | Butylmagnesium bromide | Diethyl ether | Reflux | 2 | >95 | Generic Protocol |
| 1,4-Dibromobutane | 1,4-Bis(bromomagnesio)butane | THF | 25 | 12 | 80-90 | [4] |
| gem-Dibromocyclopropane | 1-Bromo-1-(bromomagnesio)cyclopropane | THF | -60 | 1 | High (in situ) | [5] |
Note: The yield of the Grignard reagent is often determined by derivatization with a known electrophile, such as CO2, followed by quantification of the resulting carboxylic acid.
Experimental Protocol: Formation of 2-Bromo-2-(bromomagnesio)pentane
This protocol is designed to favor the formation of the mono-Grignard reagent from this compound. Strict anhydrous conditions are essential for the success of this reaction.
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed, then allow it to cool. This process activates the magnesium surface.[2]
-
Reaction Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. Maintain the reaction temperature below 0°C using an ice-salt bath to minimize side reactions.
-
Completion and Use: After the addition is complete, stir the mixture at 0°C for an additional 1-2 hours. The resulting gray to brownish solution is the Grignard reagent, which should be used immediately for subsequent reactions.
Caption: Experimental workflow for the formation of the Grignard reagent.
Applications in Drug Development
The mono-Grignard reagent derived from this compound is a versatile intermediate. The presence of the remaining bromine atom allows for subsequent functionalization. This bifunctional character makes it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates. For example, it can be used to introduce a substituted pentyl group into a molecule, which can be further modified at the C-2 position.
Conclusion
The formation of a Grignard reagent from this compound is a challenging but potentially useful transformation. Careful control of reaction conditions is paramount to favor the formation of the mono-Grignard reagent and minimize the formation of side products. The provided protocol offers a starting point for researchers to explore the chemistry of this interesting geminal dihalide and utilize its synthetic potential in various research and development applications.
References
Application of 2,2-Dibromopentane in the Synthesis of Pharmaceutical Intermediates
Introduction
2,2-Dibromopentane, a geminal dihalide, is a versatile chemical building block with significant potential in the synthesis of pharmaceutical intermediates. Its reactivity allows for the formation of key functional groups, primarily alkynes and ketones, which are integral to the structure of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable pharmaceutical precursors, including pent-1-yne and pentan-2-one, and their subsequent conversion to bioactive molecules.
Synthesis of Pent-1-yne from this compound
The double dehydrohalogenation of this compound provides a direct route to the terminal alkyne, pent-1-yne. This reaction is typically achieved using a strong base, such as sodium amide (NaNH₂), in liquid ammonia (B1221849). The resulting pent-1-yne is a valuable intermediate for the synthesis of a variety of pharmaceutical compounds, including antiviral and antifungal agents, through reactions like Sonogashira coupling and "click" chemistry.
Experimental Protocol: Dehydrohalogenation of this compound to Pent-1-yne
This protocol is based on established methods for the double dehydrohalogenation of geminal dihalides.
-
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.
-
Carefully add sodium amide to the liquid ammonia with stirring until a deep blue color persists, indicating the formation of the sodium amide solution.
-
Slowly add a solution of this compound in diethyl ether to the sodium amide suspension at -78 °C (dry ice/acetone bath).
-
Allow the reaction mixture to stir at this temperature for 2 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain crude pent-1-yne.
-
Further purification can be achieved by fractional distillation.
-
| Parameter | Value |
| Reactants | This compound, Sodium amide |
| Solvent | Liquid ammonia, Diethyl ether |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 hours at -78 °C, then overnight |
| Typical Yield | 60-70% |
Logical Relationship: Synthesis of Pent-1-yne
Caption: Synthesis of Pent-1-yne from this compound.
Synthesis of Pentan-2-one from this compound
The hydrolysis of the geminal dihalide this compound leads to the formation of pentan-2-one. This reaction can be performed under either acidic or basic conditions. Pentan-2-one is a key intermediate in the synthesis of several pharmaceuticals, including the erectile dysfunction drug sildenafil (B151) (Viagra) and the antimalarial drug chloroquine.[1]
Experimental Protocol: Hydrolysis of this compound to Pentan-2-one
This protocol outlines a general procedure for the hydrolysis of a geminal dihalide to a ketone.
-
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Potassium hydroxide (B78521) (KOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, add this compound and a dilute aqueous solution of sulfuric acid.
-
Heat the mixture under reflux with vigorous stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield crude pentan-2-one.
-
Purify the product by distillation.
-
| Parameter | Value |
| Reactants | This compound, Water |
| Catalyst | Sulfuric acid or Potassium hydroxide |
| Temperature | Reflux |
| Reaction Time | Several hours (monitor for completion) |
| Typical Yield | 75-85% |
Logical Relationship: Synthesis of Pentan-2-one
References
Application Note: Hypothetical Role of 2,2-Dibromopentane in the Synthesis of a Novel Pyrazole-Based Fungicide
Introduction
While there is no direct documented evidence for the utilization of 2,2-dibromopentane in the synthesis of commercial agrochemicals, its chemical nature as a geminal dihalide presents a potential, albeit hypothetical, pathway for the creation of novel active ingredients. Geminal dihalides are known precursors for the formation of alkynes through double dehydrohalogenation.[1][2][3][4] Alkynes, in turn, are valuable building blocks in the synthesis of various heterocyclic compounds, including pyrazoles, which are a prominent class of fungicides and herbicides.[5][6][7][8]
This application note outlines a hypothetical synthetic route for a novel pyrazole-based fungicide, Pyrapropil , starting from this compound. The proposed pathway leverages the reactivity of geminal dihalides to construct a key alkyne intermediate, which is subsequently cyclized to form the pyrazole (B372694) core. This document provides a theoretical framework, including a detailed experimental protocol and expected data, to guide researchers in exploring the potential of this compound and related compounds in agrochemical discovery.
Hypothetical Signaling Pathway of Pyrapropil
Pyrapropil is hypothetically designed to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of pathogenic fungi. This mode of action is common for many pyrazole-based fungicides. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Caption: Hypothetical mechanism of action for Pyrapropil.
Experimental Protocols
Overall Synthetic Workflow
The proposed synthesis of Pyrapropil from this compound is a three-step process:
-
Dehydrobromination: Conversion of this compound to pent-2-yne.
-
Claisen Condensation: Reaction of pent-2-yne with a substituted hydrazine (B178648) to form a hydrazone intermediate.
-
Cyclization: Intramolecular cyclization of the hydrazone to yield the final pyrazole product, Pyrapropil.
Caption: Proposed synthetic workflow for Pyrapropil.
Protocol 1: Synthesis of Pent-2-yne from this compound
Objective: To synthesize pent-2-yne via double dehydrobromination of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium amide (NaNH₂) (2.5 eq)
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Deionized water
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Under a nitrogen atmosphere, condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Slowly add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide solution over 30 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to reflux at the boiling point of ammonia (-33 °C) for 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield crude pent-2-yne.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of Pyrapropil
Objective: To synthesize the target compound, Pyrapropil, from pent-2-yne and a substituted hydrazine.
Materials:
-
Pent-2-yne (1.0 eq)
-
(2,4-dichlorophenyl)hydrazine (B84532) hydrochloride (1.1 eq)
-
Triethylamine (B128534) (2.5 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask, add (2,4-dichlorophenyl)hydrazine hydrochloride and ethanol.
-
Add triethylamine to the mixture and stir for 15 minutes to liberate the free hydrazine.
-
Add pent-2-yne to the reaction mixture, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain Pyrapropil.
Data Presentation
Table 1: Hypothetical Reaction Yields and Purity
| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Pent-2-yne | This compound | 14.8 | 11.1 | 75 | 98% |
| 2 & 3 | Pyrapropil | Pent-2-yne | 55.2 | 41.4 | 75 | 99% |
Table 2: Hypothetical Spectroscopic Data for Pyrapropil
| Spectroscopic Method | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 2.4 Hz, 1H), 7.28 (dd, J = 8.6, 2.4 Hz, 1H), 7.15 (d, J = 8.6 Hz, 1H), 6.21 (s, 1H), 2.65 (q, J = 7.5 Hz, 2H), 1.25 (t, J = 7.5 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.1, 140.3, 134.5, 130.2, 128.9, 127.8, 125.4, 108.9, 21.8, 13.7. |
| Mass Spectrometry (ESI+) | m/z 241.03 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3120 (C-H, aromatic), 2975 (C-H, aliphatic), 1590 (C=C), 1470 (C=N), 820 (C-Cl). |
This application note presents a theoretical framework for the synthesis of a novel pyrazole-based fungicide, Pyrapropil, from this compound. Although this application is hypothetical, it is grounded in established chemical principles, particularly the conversion of geminal dihalides to alkynes.[1][2][3][4] The detailed protocols and expected data provide a valuable starting point for researchers interested in exploring the potential of underutilized chemical feedstocks like this compound in the discovery of new agrochemicals. Further research is warranted to validate this synthetic route and to assess the biological activity of the resulting compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. chim.it [chim.it]
- 8. mdpi.com [mdpi.com]
Synthetic Routes to Functionalized Pentanes Utilizing 2,2-Dibromopentane
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dibromopentane is a versatile geminal dihalide that serves as a valuable precursor for the synthesis of a variety of functionalized pentanes. This document outlines detailed protocols for the conversion of this compound into key intermediates such as 2-pentyne (B165424) and pentan-2-one, as well as for the formation of new carbon-carbon bonds. These synthetic routes provide access to a range of pentane (B18724) derivatives with broad applications in organic synthesis and drug discovery. The protocols provided herein include reagent quantities, reaction conditions, and work-up procedures, accompanied by quantitative data and visual representations of the synthetic pathways.
Introduction
Geminal dihalides are important building blocks in organic synthesis due to their ability to be converted into a variety of functional groups. This compound, in particular, offers a strategic starting point for the introduction of functionality at the second carbon of a pentane chain. The presence of two bromine atoms on the same carbon allows for transformations such as double dehydrobromination to form alkynes, hydrolysis to ketones, and reactions with organometallic reagents to create new carbon-carbon bonds. This application note provides detailed experimental protocols for these key transformations, enabling researchers to efficiently utilize this compound in their synthetic endeavors.
Synthetic Pathways Overview
The primary synthetic transformations of this compound discussed in this document are summarized below. These pathways offer access to alkynes, ketones, and more complex carbon skeletons, highlighting the versatility of this starting material.
Figure 1: Key synthetic transformations of this compound.
Synthesis of 2-Pentyne via Dehydrobromination
The double dehydrobromination of this compound provides an efficient route to 2-pentyne, a valuable intermediate for further functionalization. Strong bases are required to effect this transformation. Sodium amide in liquid ammonia (B1221849) is a commonly used reagent system for this purpose.[1][2][3]
Experimental Protocol
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet.
-
Under an inert atmosphere (e.g., nitrogen or argon), condense approximately 100 mL of ammonia into the flask at -78 °C.
-
Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature to allow the ammonia to evaporate overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield crude 2-pentyne.
-
The product can be further purified by distillation.
Quantitative Data
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 2-Pentyne | NaNH₂ | liq. NH₃/Diethyl ether | 2.5 h | -78 °C to RT | High | [1][2][3] |
Product Characterization (2-Pentyne)
-
Molecular Formula: C₅H₈[4]
-
Molecular Weight: 68.12 g/mol [4]
-
Boiling Point: 56 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 2.14 (q, J=7.5 Hz, 2H), 1.76 (t, J=2.5 Hz, 3H), 1.09 (t, J=7.5 Hz, 3H)
-
¹³C NMR (CDCl₃, 100 MHz): δ 79.7, 75.3, 14.2, 13.5, 3.6
-
IR (neat, cm⁻¹): 2975, 2938, 2879, 2298, 1459, 1379[5]
Synthesis of Pentan-2-one via Hydrolysis
The hydrolysis of geminal dihalides is a classic method for the synthesis of ketones. This compound can be efficiently converted to pentan-2-one by treatment with an aqueous base, such as potassium hydroxide (B78521).[7]
Experimental Protocol
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of potassium hydroxide (2.5 equivalents) in water.
-
Add this compound (1 equivalent) to the aqueous KOH solution.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude pentan-2-one can be purified by distillation.
Quantitative Data
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Pentan-2-one | aq. KOH | Water | 4 h | Reflux | Good |
Product Characterization (Pentan-2-one)
-
Molecular Formula: C₅H₁₀O[8]
-
Molecular Weight: 86.13 g/mol [8]
-
Boiling Point: 102 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 2.43 (t, J=7.4 Hz, 2H), 2.14 (s, 3H), 1.58 (sext, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H)
-
¹³C NMR (CDCl₃, 100 MHz): δ 209.1, 45.8, 29.9, 17.4, 13.8
-
IR (neat, cm⁻¹): 2963, 2936, 2876, 1717 (C=O), 1458, 1360[7][8]
Carbon-Carbon Bond Formation via Organometallic Reagents
This compound can be utilized in carbon-carbon bond-forming reactions through the generation of an organometallic intermediate. Treatment with a strong organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange, forming a nucleophilic species that can react with various electrophiles, such as ketones, to form tertiary alcohols.
Experimental Workflow
Figure 2: Workflow for C-C bond formation using this compound.
Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Schlenk flask and line
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of this compound (1 equivalent) in THF to the cooled solvent.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add acetone (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional hour, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography on silica (B1680970) gel.
Quantitative Data
| Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 2-Methylhexan-2-ol | 1. n-BuLi, 2. Acetone | THF | 2 h | -78 °C to RT | Moderate to Good |
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a range of functionalized pentanes. The protocols detailed in this application note provide reliable methods for the preparation of 2-pentyne, pentan-2-one, and for the construction of new carbon-carbon bonds. These synthetic routes are valuable tools for researchers in organic synthesis and medicinal chemistry, facilitating the development of novel molecules and potential drug candidates. The provided data and workflows serve as a practical guide for the efficient utilization of this compound in the laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gauthmath.com [gauthmath.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Pentyne [webbook.nist.gov]
- 5. 2-Pentyne [webbook.nist.gov]
- 6. 2-PENTYNE(627-21-4) MS [m.chemicalbook.com]
- 7. 2-Pentanone(107-87-9) IR Spectrum [m.chemicalbook.com]
- 8. 2-Pentanone [webbook.nist.gov]
- 9. 2-Pentanone [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols: The Use of 2,2-Dibromopentane in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dibromopentane as a versatile precursor for various carbon-carbon bond-forming reactions. The protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to the Synthetic Applications of this compound
This compound, a geminal dihalide, is a valuable building block in organic synthesis. Its two bromine atoms on the same carbon atom allow for the generation of reactive intermediates such as carbenes, carbenoids, and vinylidene species. These intermediates can subsequently be employed in a variety of carbon-carbon bond-forming reactions, including the synthesis of alkynes, alkenes (olefination), and cyclopropanes. The ability to generate these diverse structures from a single, readily available starting material makes this compound a powerful tool for the construction of complex molecular architectures.
Alkyne Synthesis via Double Dehydrohalogenation
A primary application of this compound is in the synthesis of alkynes, specifically 2-pentyne, through a double dehydrohalogenation reaction. This transformation is typically achieved by treating the gem-dibromide with a strong base. The reaction proceeds through a two-step elimination process, first forming a vinyl bromide intermediate, which then undergoes a second elimination to yield the alkyne.
Experimental Protocol: Synthesis of 2-Pentyne from this compound
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Standard glassware for extraction and distillation
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Add the this compound solution dropwise to the sodium amide/liquid ammonia mixture at -78 °C (dry ice/acetone bath).
-
Allow the reaction to stir for 2-3 hours at this temperature.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain 2-pentyne.
Quantitative Data: Alkyne Synthesis
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 2,3-Dibromopentane (B1620338) | 2 eq. KOH | Ethanol | Reflux | - | 2-Pentyne | - | [1] |
| 2,3-Dibromopentane | NaNH₂ | liq. NH₃ | -78 | 2-3 | 2-Pentyne | High | [1] |
Note: While a specific yield for the reaction starting from this compound was not found in the immediate search, the protocol for the analogous 2,3-dibromopentane suggests high yields are expected.
Caption: Reaction pathway for the synthesis of 2-pentyne.
Olefination of Carbonyl Compounds
This compound can serve as a precursor for the olefination of aldehydes and ketones to form 1,1-disubstituted alkenes. This transformation can be achieved using chromium(II) chloride, which generates a nucleophilic gem-diorganochromium species that reacts with the carbonyl compound.
Experimental Protocol: Chromium-Catalyzed Olefination of Benzaldehyde (B42025)
Materials:
-
This compound
-
Benzaldehyde
-
Chromium(II) chloride (CrCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend chromium(II) chloride in anhydrous THF.
-
To this suspension, add a solution of this compound in anhydrous THF dropwise at room temperature.
-
Stir the mixture for 30-60 minutes, during which the color should change, indicating the formation of the organochromium reagent.
-
Add a solution of benzaldehyde in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Olefination Reactions
| Gem-Dihaloalkane | Aldehyde | Catalyst/Reagent | Solvent | Yield (%) | Product | Reference |
| Bromoform (CHBr₃) | 4-chlorobenzaldehyde | 10 mol% CrCl₂, organosilicon reductant | THF | 85 | 1-bromo-2-(4-chlorophenyl)ethene | [2] |
| Bromoform (CHBr₃) | Benzaldehyde | 10 mol% CrCl₂, organosilicon reductant | THF | 81 | (E)-β-bromostyrene | [2] |
Note: While a specific protocol and yield for this compound were not found, the general procedure for chromium-catalyzed olefination with gem-dihaloalkanes is provided. The yields are expected to be moderate to good based on analogous reactions.
Caption: Experimental workflow for olefination.
Cyclopropanation of Alkenes
This compound can be utilized as a precursor for the generation of a carbene or carbenoid, which can then react with an alkene to form a cyclopropane (B1198618) ring. This reaction is typically initiated by a strong base, such as an organolithium reagent.
Experimental Protocol: Cyclopropanation of Styrene (B11656)
Materials:
-
This compound
-
Styrene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve styrene in anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the styrene solution.
-
After stirring for 15 minutes, add a solution of this compound in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 1,1-dipropyl-2-phenylcyclopropane.
Quantitative Data: Cyclopropanation Reactions
| Carbene Precursor | Alkene | Reagent | Product | Yield (%) | Reference |
| CH₂Br₂ | Styrene | NiBr₂/Zn | 1-phenylcyclopropane | - | [3] |
| 2,2-Dichloropropane | Styrene | Co catalyst | 1,1-dimethyl-2-phenylcyclopropane | - | [3] |
Note: Specific quantitative data for the cyclopropanation using this compound was not found in the provided search results. The yields can vary depending on the substrate and reaction conditions.
Caption: Pathway for the synthesis of a cyclopropane derivative.
References
Application Notes and Protocols for the Generation of Carbene Intermediates from 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the generation of carbene intermediates from 2,2-dibromopentane. Geminal dihalides, such as this compound, are valuable precursors for the in-situ formation of carbenes, which are highly reactive intermediates with a neutral, divalent carbon atom. These carbenes can undergo a variety of transformations, making them powerful tools in organic synthesis. The primary application detailed herein is the synthesis of 2-pentyne (B165424) via a dehydrohalogenation reaction, a process that proceeds through a transient carbene species. This methodology is relevant for the construction of internal alkynes, which are important structural motifs in many pharmaceuticals and biologically active molecules.
Core Concepts: Carbene Generation via α-Elimination
The treatment of this compound with a strong base initiates an α-elimination reaction. Unlike β-elimination, which involves the removal of a proton from a carbon atom adjacent to the leaving group, α-elimination occurs on the same carbon atom. The strong base abstracts a proton from the carbon bearing the two bromine atoms, forming a carbanion. Subsequent loss of a bromide ion from this carbanion generates the carbene intermediate. This carbene is highly unstable and rapidly rearranges to form the more stable alkyne, 2-pentyne.[1][2][3][4][5][6][7][8][9]
Reaction Pathway and Mechanism
The overall transformation of this compound to 2-pentyne is a two-step elimination process, often referred to as a double dehydrohalogenation. The reaction proceeds through a vinyl bromide intermediate.
Step 1: Formation of the Vinyl Bromide
A strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), abstracts a proton from a β-carbon (C1 or C3). This is followed by the elimination of a bromide ion to form a mixture of vinyl bromides.
Step 2: Formation of the Carbene and Rearrangement to the Alkyne
The vinyl bromide intermediate then undergoes a second elimination. In a reaction pathway analogous to the Fritsch-Buttenberg-Wiechell rearrangement, a strong base removes the vinylic proton, leading to a vinyl carbanion. Loss of the remaining bromide ion generates a carbene intermediate, which then rearranges to the final alkyne product, 2-pentyne.[2][4][6][9][10]
Caption: General reaction pathway for the formation of 2-pentyne from this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of 2-pentyne from this compound. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be followed. Organolithium reagents are pyrophoric and require careful handling under an inert atmosphere.
Protocol 1: Using n-Butyllithium in Tetrahydrofuran (B95107)
This protocol is adapted from general procedures for the reaction of gem-dihalides with organolithium reagents.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Septa
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with this compound (1.0 eq). The flask is evacuated and backfilled with argon or nitrogen. Anhydrous THF is added via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of n-Butyllithium: n-Butyllithium (2.2 eq) is added dropwise to the stirred solution via syringe over a period of 30 minutes, maintaining the temperature at -78 °C. The formation of a precipitate may be observed.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours, then allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure 2-pentyne.
Protocol 2: Using Sodium Amide in Liquid Ammonia (B1221849)
This protocol is based on the general procedure for the dehydrohalogenation of dihalides using sodium amide.[1][2][3][4][6][9]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (solid)
Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser is assembled.
-
Condensing Ammonia: Ammonia gas is condensed into the flask, cooled in a dry ice/acetone bath, to the desired volume.
-
Addition of Sodium Amide: Sodium amide (2.2 eq) is cautiously added to the liquid ammonia with stirring.
-
Addition of Substrate: A solution of this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension.
-
Reaction: The reaction mixture is stirred for 2-4 hours, allowing the ammonia to reflux.
-
Quenching: The reaction is quenched by the careful addition of solid ammonium chloride in small portions until the ammonia has evaporated.
-
Workup: After the ammonia has evaporated completely, the residue is taken up in diethyl ether and water. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation.
-
Purification: The resulting 2-pentyne can be purified by fractional distillation.
Data Presentation
Reactant and Product Properties
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | CH₃CH₂CH₂C(Br)₂CH₃ | 229.94 | ~165-167 |
| 2-Pentyne | CH₃CH₂C≡CCH₃ | 68.12 | 56-57 |
Expected Yield
Spectroscopic Data for 2-Pentyne
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~1.1 (t, 3H), ~2.1 (q, 2H), ~1.7 (t, 3H) |
| ¹³C NMR (CDCl₃) | ~12.5, ~13.5, ~75.0, ~79.5 |
| IR (neat) | ~2970 (C-H), ~2240 (C≡C) |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of 2-pentyne from this compound.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Why does treatment of a geminal dihalide with sodium amide lead to an alkyne and not an allene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Hydrolysis of 2,2-Dibromopentane to 2-Pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-pentanone via the hydrolysis of 2,2-dibromopentane. This reaction is a classic example of the conversion of a geminal dihalide to a carbonyl compound, a transformation of significant utility in organic synthesis. The protocol described herein is based on established methods for gem-dihalide hydrolysis, including procedures analogous to those published in Organic Syntheses. This document includes the reaction mechanism, a detailed experimental protocol, and quantitative data presented for clarity and reproducibility.
Introduction
The hydrolysis of geminal dihalides to aldehydes and ketones is a fundamental transformation in organic chemistry. Geminal dihalides, compounds with two halogen atoms attached to the same carbon, can be converted to carbonyl compounds through reaction with water, often facilitated by an alkaline medium.[1][2] This reaction proceeds through a transient geminal diol intermediate, which readily dehydrates to the more stable carbonyl compound.[1] This methodology provides a valuable route for the synthesis of ketones, such as 2-pentanone, which is a useful solvent and an intermediate in the synthesis of various organic molecules.
Reaction and Mechanism
The overall reaction involves the conversion of this compound to 2-pentanone, with the liberation of two equivalents of hydrobromic acid, which are neutralized by the base.
Overall Reaction:
CH₃CH₂CH₂C(Br)₂CH₃ + 2 KOH → CH₃CH₂CH₂C(O)CH₃ + 2 KBr + H₂O
The reaction mechanism proceeds in two main stages:
-
Nucleophilic Substitution: The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbon atom bearing the two bromine atoms. This results in a two-step nucleophilic substitution (likely SN1-like due to the secondary carbocation stability, or SN2) to replace the bromide ions with hydroxyl groups, forming an unstable geminal diol (pentane-2,2-diol).[1]
-
Dehydration: The geminal diol is generally unstable and spontaneously eliminates a molecule of water to form the stable ketone, 2-pentanone.[1]
Quantitative Data
While specific quantitative data for the hydrolysis of this compound is not extensively reported, the following table summarizes typical reaction parameters and expected outcomes based on analogous reactions, such as the hydrolysis of benzophenone (B1666685) dichloride.[3]
| Parameter | Value/Range | Reference/Comment |
| Substrate | This compound | - |
| Reagent | Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | [1] |
| Solvent | Water | [1] |
| Temperature | Reflux (Boiling) | General condition for gem-dihalide hydrolysis.[3] |
| Reaction Time | Approximately 1 hour (for complete hydrolysis) | Estimated based on analogous reactions.[3] |
| Expected Yield | 80-89% | Based on the analogous synthesis of benzophenone.[3] |
| Product Purity | >95% after distillation | Dependent on purification method. |
Experimental Protocols
This protocol is adapted from established procedures for the hydrolysis of geminal dihalides.[3]
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Benzene (B151609) (or other suitable extraction solvent like diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or steam bath
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, place the this compound and a solution of aqueous potassium hydroxide (or sodium hydroxide). The molar ratio of hydroxide to the dihalide should be at least 2:1 to ensure complete reaction. Add a few boiling chips to the flask.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or steam bath. Continue heating for approximately one hour to ensure the hydrolysis is complete.[3]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as benzene or diethyl ether (2-3 portions).[3] Combine the organic extracts.
-
Washing: Wash the combined organic layers with water to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent by distillation.
-
Purification: The crude 2-pentanone can be purified by fractional distillation under reduced pressure.[3] Collect the fraction corresponding to the boiling point of 2-pentanone (102-105 °C at atmospheric pressure).
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
References
Application Notes and Protocols for Sonochemical Reactions of 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting sonochemical reactions involving 2,2-dibromopentane. The use of ultrasound offers a powerful tool to promote and enhance chemical transformations, often leading to increased yields, shorter reaction times, and milder reaction conditions. This document focuses on the application of sonochemistry to facilitate cyclopropanation reactions, a valuable transformation in the synthesis of novel chemical entities for drug discovery and development. While direct literature on the sonochemical reactions of this compound is limited, this guide provides adaptable protocols based on well-established sonochemical Simmons-Smith type reactions of analogous gem-dihaloalkanes.
Introduction to Sonochemical Cyclopropanation
Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound waves (typically >20 kHz). This process generates localized hot spots with transient high temperatures and pressures, as well as intense shear forces and shock waves. In the context of chemical synthesis, these effects can significantly enhance reaction rates and efficiencies.
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes, traditionally employing a zinc-copper couple and diiodomethane (B129776) to generate an organozinisc carbenoid intermediate. Ultrasound has been shown to be beneficial in these reactions by activating the surface of the zinc metal, thereby facilitating the formation of the reactive carbenoid species.[1] This activation can lead to more consistent and rapid reactions.
For gem-dibromoalkanes like this compound, a similar zinc-mediated reaction can be envisioned to form a substituted carbene for the synthesis of gem-disubstituted cyclopropanes. Ultrasound is expected to play a crucial role in promoting the reaction of these less reactive dibromo compounds.
Proposed Reaction Pathway
The proposed sonochemical reaction of this compound with an alkene in the presence of zinc metal is outlined below. The reaction proceeds through the formation of a zinc carbenoid intermediate, which then reacts with the alkene to form the cyclopropane (B1198618) ring.
Caption: Proposed reaction pathway for the sonochemical cyclopropanation of an alkene with this compound.
Experimental Protocols
The following protocols are adapted from established procedures for sonochemical Simmons-Smith type reactions and can be used as a starting point for the reaction of this compound. Optimization of reaction conditions, including stoichiometry, temperature, and sonication parameters, is recommended for specific substrates.
General Protocol for Sonochemical Cyclopropanation
This protocol outlines a general procedure for the zinc-mediated cyclopropanation of an alkene with this compound under ultrasonic irradiation.
Materials:
-
This compound
-
Alkene
-
Zinc dust or powder
-
Anhydrous solvent (e.g., diethyl ether, THF, or 1,2-dichloroethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add zinc dust (2.0 - 3.0 equivalents relative to the alkene).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reactants: Add the anhydrous solvent to the flask, followed by the alkene (1.0 equivalent) and this compound (1.5 - 2.0 equivalents).
-
Sonication: Place the reaction flask in an ultrasonic bath. For more efficient energy transfer, an ultrasonic probe can be immersed directly into the reaction mixture.
-
Reaction: Irradiate the mixture with ultrasound at a specified frequency and power. The reaction temperature should be monitored and controlled, as prolonged sonication can lead to an increase in temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Example Protocol: Sonochemical Cyclopropanation of Styrene
This is a hypothetical protocol for the reaction of this compound with styrene, based on analogous reactions.
Table 1: Reactant and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Styrene | 104.15 | 5.0 | 1.0 | 0.52 g (0.57 mL) |
| This compound | 229.95 | 7.5 | 1.5 | 1.72 g (1.05 mL) |
| Zinc Dust | 65.38 | 15.0 | 3.0 | 0.98 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | 25 mL |
Experimental Setup:
-
Ultrasonic Device: Ultrasonic bath
-
Frequency: 35-40 kHz
-
Power: 100-150 W
-
Reaction Time: 2-4 hours (monitor by TLC)
-
Temperature: 25-30 °C (maintain with a water bath if necessary)
Procedure:
Follow the general protocol outlined in section 3.1 using the quantities and parameters specified above.
Data Presentation
Table 2: Template for Optimization of Sonochemical Cyclopropanation of Styrene with this compound
| Entry | Alkene | This compound (eq.) | Zinc (eq.) | Solvent | Sonication Time (h) | Temperature (°C) | Yield (%) |
| 1 | Styrene | 1.5 | 3.0 | Diethyl Ether | 2 | 25 | |
| 2 | Styrene | 2.0 | 3.0 | Diethyl Ether | 2 | 25 | |
| 3 | Styrene | 1.5 | 4.0 | Diethyl Ether | 2 | 25 | |
| 4 | Styrene | 1.5 | 3.0 | THF | 2 | 25 | |
| 5 | Styrene | 1.5 | 3.0 | Diethyl Ether | 4 | 25 | |
| 6 | Styrene | 1.5 | 3.0 | Diethyl Ether | 2 | 40 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the sonochemical synthesis and purification of cyclopropane derivatives from this compound.
Caption: General experimental workflow for sonochemical cyclopropanation.
Safety Precautions
-
Sonication: High-intensity ultrasound can cause localized heating. Monitor the reaction temperature and use a cooling bath if necessary. Ensure the ultrasonic probe is properly immersed in the reaction mixture to avoid damage.
-
Reagents: this compound is a halogenated organic compound and should be handled in a well-ventilated fume hood. Zinc dust can be pyrophoric under certain conditions.
-
Inert Atmosphere: Reactions involving organometallic intermediates are often sensitive to air and moisture. The use of an inert atmosphere is recommended to ensure reproducibility and high yields.
Conclusion
Sonochemical methods offer a promising approach to facilitate the cyclopropanation of alkenes using this compound. The protocols provided herein serve as a valuable starting point for researchers exploring this transformation. The key advantages of using ultrasound include the potential for increased reaction rates, higher yields, and milder conditions compared to conventional methods. Careful optimization of reaction parameters will be crucial for achieving the desired outcomes for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dibromopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,2-dibromopentane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the reaction of a ketone (2-pentanone) with a brominating agent or the hydrobromination of an alkyne (2-pentyne). A notable method is the reaction of 2-pentanone with triphenyl phosphite (B83602) and bromine.[1] Another effective method involves the use of boron tribromide with 2-pentanone.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. For instance, the reaction of 2-pentanone with boron tribromide in dichloromethane (B109758) has been reported to achieve a yield of up to 80%.[2] Yields can be lower with other methods and may be affected by factors such as reagent purity and reaction control.
Q3: What are the main challenges in synthesizing this compound?
A3: Common challenges include achieving high yields, minimizing the formation of byproducts such as alkenyl bromides, and purification of the final product.[1] In reactions involving ketones, enolization can lead to undesired side reactions. For alkyne-based syntheses, controlling the regioselectivity of HBr addition is crucial.
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound is typically achieved through distillation.[3] The boiling point of this compound is approximately 189°C.[4] Depending on the impurities, a simple distillation or fractional distillation may be required. Washing the crude product with a solution of sodium thiosulfate (B1220275) can help remove excess bromine.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. |
| Suboptimal Temperature | Ensure the reaction is carried out at the optimal temperature. For the reaction of 2-pentanone with boron tribromide, the temperature should be maintained at 0°C.[2] For other methods, consult the specific protocol. |
| Reagent Quality | Use high-purity, anhydrous reagents and solvents. Moisture can quench some of the reagents and lead to lower yields. |
| Side Reactions | The formation of alkenyl bromide byproducts can occur, especially when using ketones as starting materials.[1] Consider alternative methods or reaction conditions to minimize these side reactions. |
Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Presence of Vicinal Dihalides | If starting from an alkene, the formation of vicinal dihalides (1,2-dibromopentane) is a common side product.[6] Ensure the correct starting material (ketone or alkyne) is used for the synthesis of a geminal dihalide. |
| Over-bromination | The use of excess brominating agent can lead to the formation of polybrominated products. Carefully control the stoichiometry of the reagents. |
| Unreacted Starting Material | Incomplete reaction can leave starting material in the product mixture. Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. |
Experimental Protocols
Method 1: From 2-Pentanone using Boron Tribromide
This protocol is based on a reported synthesis with a high yield.[2]
Reagents:
-
2-Pentanone
-
Boron Tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise to the stirred solution of 2-pentanone.
-
Maintain the reaction temperature at 0°C and stir for 8 hours.
-
After the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Method 2: From 2-Pentyne (B165424) via Hydrobromination
This is a theoretical method based on the principles of electrophilic addition to alkynes.
Reagents:
-
2-Pentyne
-
Hydrogen Bromide (HBr) gas or HBr in acetic acid
-
Anhydrous solvent (e.g., dichloromethane or hexane)
Procedure:
-
Dissolve 2-pentyne in an anhydrous, non-polar solvent in a reaction vessel equipped with a gas inlet.
-
Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction is typically exothermic and may require cooling.
-
Monitor the reaction progress by GC to ensure the addition of two equivalents of HBr.
-
Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize excess acid.
-
Wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).
-
Filter and remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| 2-Pentanone | Boron Tribromide, Dichloromethane | 80% | High yield, one-step reaction | Boron tribromide is corrosive and moisture-sensitive | [2] |
| 2-Pentanone | Triphenyl phosphite, Bromine | High | Mild reaction conditions | Stoichiometry needs careful control | [1] |
| 2-Pentyne | Hydrogen Bromide | Variable | Direct conversion from an alkyne | Potential for side products (alkenyl bromides), regioselectivity control | General knowledge |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 2-pentanone.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 2,2-Dibromopentane by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,2-dibromopentane by distillation. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below for easy reference during the purification process.
| Property | Value | Source |
| Molecular Formula | C5H10Br2 | [1][2][3][4] |
| Molecular Weight | 229.94 g/mol | [1][2][4] |
| Boiling Point | ~189°C (estimated at atmospheric pressure) | [1][3] |
| Alternate Boiling Point | 140°C at 760 Torr | [2] |
| Density | ~1.6400 g/cm³ | [1][3] |
| Refractive Index | ~1.5000 | [1][3] |
| Melting Point | -28.63°C (estimate) | [1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable distillation method for purifying this compound?
A1: Due to its relatively high boiling point (approximately 189°C at atmospheric pressure), vacuum distillation is the recommended method for purifying this compound.[1][3] Distilling at atmospheric pressure may require temperatures that could lead to decomposition of the compound.[5] Vacuum distillation allows for the substance to boil at a significantly lower temperature, thus minimizing the risk of thermal degradation.[5][6]
Q2: What are the potential impurities in crude this compound?
A2: The impurities present in crude this compound will largely depend on the synthetic route employed for its preparation. Common impurities could include unreacted starting materials, solvents used during the reaction and workup, and byproducts from side reactions. For instance, if prepared from a ketone, unreacted ketone could be an impurity. If a brominating agent like boron tribromide is used, residual acidic impurities might be present.[7] Isomeric bromopentanes could also be present if reaction conditions are not optimal.[8]
Q3: How can acidic impurities be removed prior to distillation?
A3: Acidic impurities, such as residual hydrobromic acid (HBr), can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8] This is typically done during the workup phase in a separatory funnel. The organic layer is then washed with brine (saturated NaCl solution) to remove excess water before being dried with an anhydrous drying agent like calcium chloride or magnesium sulfate.[8][9]
Q4: Is this compound susceptible to decomposition during distillation?
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for purifying this compound using vacuum distillation.
1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.[8] c. Separate the aqueous layer and then wash the organic layer with brine.[8] d. Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or CaCl₂).[9] e. Filter the dried organic liquid to remove the drying agent.
2. Distillation Apparatus Setup: a. Assemble a vacuum distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask (distilling flask), a Claisen adapter (optional, to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask (or a "cow"-type receiver for collecting multiple fractions). b. Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. c. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[10]
3. Distillation Procedure: a. Transfer the dried and filtered crude this compound into the distilling flask. b. Securely clamp the apparatus and connect the condenser to a cooling water source. c. Connect the vacuum source to the distillation apparatus. d. Slowly and carefully apply the vacuum. e. Once the desired pressure is stable, begin heating the distilling flask using a heating mantle or an oil bath. The heating temperature should be set about 20-30°C higher than the expected boiling point of the liquid at that pressure.[5] f. Collect any low-boiling impurities as a forerun in the first receiving flask. g. When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction. h. Continue distillation until most of the product has been collected and the temperature either begins to drop or rise sharply. i. Stop the distillation by removing the heat source first, allowing the apparatus to cool, and then slowly and carefully releasing the vacuum.
Distillation Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Problem 1: The liquid in the distilling flask is bumping violently.
-
Possible Cause: Insufficient boiling chips/stirring or too rapid heating.
-
Solution:
-
Allow the apparatus to cool down before adding new boiling chips. Never add boiling chips to hot liquid.
-
If using a magnetic stirrer, ensure it is spinning at an adequate speed.
-
Reduce the heating rate to achieve a slow, steady distillation.
-
Problem 2: The distillation is not starting, even though the heating mantle is at a high temperature.
-
Possible Cause: A leak in the distillation apparatus is preventing the system from reaching the necessary low pressure.[11]
-
Solution:
-
Turn off the heat and allow the apparatus to cool.
-
Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.
-
Re-grease the joints if necessary and re-apply the vacuum.
-
Verify that the vacuum pump is functioning correctly and pulling a sufficient vacuum.
-
Problem 3: The temperature reading on the thermometer is fluctuating.
-
Possible Cause: Unstable heating, inconsistent boiling, or a mixture of components distilling.
-
Solution:
-
Ensure the heating mantle setting is stable.
-
Check for smooth boiling. If bumping is occurring, see Problem 1.
-
If a mixture is distilling, a stable temperature will not be achieved until one component begins to distill purely. Continue to collect the forerun until the temperature stabilizes.
-
Problem 4: The distillate is coming over at a lower temperature than expected.
-
Possible Cause: The presence of a lower-boiling impurity (e.g., residual solvent) or the pressure is lower than what is being read on the manometer.
-
Solution:
-
Collect the initial distillate as a forerun until the temperature rises and stabilizes at the expected boiling point of the product.
-
Verify the accuracy of your pressure gauge.
-
Problem 5: The purified product is dark in color, suggesting decomposition.
-
Possible Cause: The distillation temperature was too high, leading to thermal decomposition.
-
Solution:
-
Ensure you are using a vacuum source that can achieve a lower pressure. This will allow the distillation to be carried out at a lower temperature.[5]
-
A pressure-temperature nomograph can be used to estimate the boiling point at different pressures, helping to optimize the distillation conditions.[6]
-
Troubleshooting Logic
Caption: Decision tree for troubleshooting distillation problems.
References
- 1. This compound | 54653-26-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C5H10Br2 | CID 13047632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,2-Dibromopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2,2-dibromopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-pentanone, byproducts from side reactions like isomeric bromopentanes (e.g., 1-bromopentane (B41390) or 3-bromopentane), and residual acidic impurities from the brominating agent.[1] The presence of these impurities can affect the yield and purity of the final product.
Q2: My final product of this compound is cloudy. What could be the cause?
A2: Cloudiness in the final product often indicates the presence of moisture or insoluble inorganic salts. A thorough aqueous workup, including washes with water and brine, followed by drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), is crucial to remove these impurities.[2]
Q3: Why is my yield of this compound lower than expected?
A3: Low yields can result from several factors, including incomplete reaction, loss of product during workup and purification, or competing side reactions.[1] To troubleshoot this, ensure the reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC).[2] Careful handling during extraction and distillation steps is also essential to minimize product loss.
Q4: Is a simple distillation sufficient for purifying this compound?
A4: Simple distillation may not be effective if the boiling points of the impurities are close to that of this compound.[1][3] For instance, if unreacted 2-pentanone (boiling point ~102 °C) is present, a simple distillation might offer some separation from this compound (estimated boiling point ~189 °C).[4] However, for impurities with closer boiling points, fractional distillation is necessary to achieve high purity.[1][3]
Troubleshooting Guide for Impurity Removal
This guide addresses specific issues related to impurities and provides detailed steps for their removal.
Issue 1: Presence of Unreacted 2-Pentanone
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A peak corresponding to the mass of 2-pentanone will be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic peaks for 2-pentanone will be observable in the spectrum.
Troubleshooting Steps:
-
Aqueous Wash: Begin by washing the crude product with water in a separatory funnel to remove the majority of the more water-soluble 2-pentanone.
-
Fractional Distillation: Due to the significant difference in boiling points between 2-pentanone (~102 °C) and this compound (~189 °C), fractional distillation is a highly effective method for separation.[1][4]
Issue 2: Contamination with Isomeric Bromopentanes
Identification:
-
GC-MS: Multiple peaks with the same mass-to-charge ratio corresponding to dibromopentane isomers may be detected.
-
¹³C NMR Spectroscopy: The presence of different sets of peaks than what is expected for pure this compound.
Troubleshooting Steps:
-
Fractional Distillation: Isomers of dibromopentane may have very close boiling points. A fractional distillation column with a high number of theoretical plates and a slow distillation rate is required for efficient separation.[1]
-
Column Chromatography: For challenging separations, column chromatography using a silica (B1680970) gel stationary phase can be employed.[5][6] The separation is based on the different polarities of the isomers.
Issue 3: Residual Acidic Impurities
Identification:
-
pH testing: Washing the organic layer with water and testing the pH of the aqueous layer will indicate the presence of acid.
-
Formation of an emulsion: The presence of acid can sometimes lead to the formation of an emulsion during aqueous workup.
Troubleshooting Steps:
-
Sodium Bicarbonate Wash: Wash the crude organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will neutralize any residual acid, which will then be removed in the aqueous layer. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.
Quantitative Data Summary
| Parameter | Crude Product | After Aqueous Wash | After Fractional Distillation |
| Purity (by GC) | 75-85% | 85-90% | >98% |
| Major Impurities | 2-Pentanone, Acidic Residues, Isomeric Dibromopentanes | Isomeric Dibromopentanes | Trace Impurities |
| Appearance | Yellowish, potentially cloudy | Pale yellow, clear | Colorless, clear |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound using fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin to gently heat the flask using the heating mantle.
-
Equilibration: As the mixture begins to boil, you will observe a vapor ring rising up the fractionating column. It is crucial to heat the mixture slowly to allow for proper equilibrium between the liquid and vapor phases within the column.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate, which will be enriched in any lower-boiling impurities (e.g., residual solvents or 2-pentanone). The temperature will be relatively low and may fluctuate.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approximately 189 °C), switch to a new receiving flask to collect the purified product.[4]
-
Final Fraction: As the distillation proceeds, the temperature may start to rise or fall. Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR spectroscopy.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Grignard Reactions with Dihaloalkanes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions of dihaloalkanes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when preparing Grignard reagents from dihaloalkanes?
A1: The primary challenges in forming Grignard reagents from dihaloalkanes stem from competing side reactions. The initially formed Grignard reagent can react with the remaining halogen on the same molecule (intramolecularly) or with another molecule of the dihaloalkane (intermolecularly). The main competing reactions are Wurtz-type coupling, intramolecular cyclization, and polymerization.
Q2: How can I minimize the formation of Wurtz-type coupling products?
A2: Wurtz-type coupling, where the Grignard reagent reacts with another molecule of the dihaloalkane, can be minimized by using a large excess of magnesium and ensuring slow addition of the dihaloalkane to the reaction mixture. This maintains a low concentration of the dihaloalkane, favoring its reaction with the magnesium surface over the already formed Grignard reagent. The use of highly activated magnesium, such as Rieke magnesium, can also be beneficial.
Q3: Under what conditions does intramolecular cyclization occur?
A3: Intramolecular cyclization is more likely to occur when the resulting ring is thermodynamically stable, typically for the formation of three, five, and six-membered rings. For example, 1,3-dihalopropanes, 1,4-dihalobutanes, and 1,5-dihalopentanes are prone to cyclization. This can be influenced by the solvent and temperature.
Q4: What causes polymerization in Grignard reactions with dihaloalkanes, and how can it be prevented?
A4: Polymerization occurs through a series of intermolecular coupling reactions, essentially repeated Wurtz-type couplings, leading to long-chain alkanes. This is more common with longer-chain dihaloalkanes. To prevent polymerization, it is crucial to maintain high dilution conditions and a large excess of magnesium.
Q5: What is the role of the solvent in these reactions?
A5: The solvent plays a critical role in stabilizing the Grignard reagent and influencing the reaction pathway. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they solvate the magnesium center, facilitating the reaction. The choice of solvent can affect the rate of Grignard formation and the extent of side reactions. For instance, THF is generally a better solvent than diethyl ether for preparing Grignard reagents from chloroalkanes.
Troubleshooting Guides
Issue 1: The Grignard reaction does not initiate.
This is a common problem in Grignard reactions. The following workflow can help you troubleshoot this issue:
Caption: Troubleshooting workflow for non-initiating Grignard reactions.
Detailed Steps:
-
Check the Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.
-
Activate the Magnesium: If an oxide layer is present, activate the magnesium. This can be done by grinding the turnings without a solvent to break up the oxide layer, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.
-
Ensure Dryness: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Check Reagent Purity: The dihaloalkane and the solvent must be anhydrous. If necessary, purify and dry the reagents before use.
-
Use an Initiator: As mentioned, a small amount of iodine or 1,2-dibromoethane can be used to etch the magnesium surface and initiate the reaction.
Issue 2: Low yield of the desired di-Grignard reagent and formation of byproducts.
The formation of byproducts is a major cause of low yields. The following diagram illustrates the competing reaction pathways:
Caption: Competing reaction pathways in the formation of di-Grignard reagents.
Solutions:
-
To favor di-Grignard formation:
-
Use a 2- to 10-fold excess of magnesium.
-
Add the dihaloalkane slowly to the magnesium suspension.
-
Use highly reactive magnesium, such as Rieke magnesium.
-
-
To minimize Wurtz coupling:
-
Maintain a low concentration of the dihaloalkane.
-
Work at lower temperatures if the reaction rate is still acceptable.
-
-
To control cyclization:
-
The propensity for cyclization is dependent on the chain length 'n'. For n=3, 4, 5, cyclization is often a major side reaction.
-
Running the reaction at lower temperatures can sometimes disfavor the intramolecular reaction.
-
Quantitative Data
The choice of reaction parameters significantly impacts the product distribution. The following tables summarize the effects of solvent and temperature on a model reaction.
Table 1: Effect of Solvent on the Yield of Grignard Reagent from 1,4-Dichlorobutane
| Solvent | Di-Grignard Yield (%) | Wurtz Coupling (%) | Cyclobutane (%) |
| Diethyl Ether | 65 | 20 | 15 |
| Tetrahydrofuran (THF) | 85 | 10 | 5 |
| Benzene | 10 | 80 | 10 |
Table 2: Effect of Temperature on the Yield of Grignard Reagent from 1,4-Dibromobutane (B41627) in THF
| Temperature (°C) | Di-Grignard Yield (%) | Wurtz Coupling (%) | Cyclobutane (%) |
| 0 | 80 | 15 | 5 |
| 25 (Room Temp) | 70 | 20 | 10 |
| 66 (Reflux) | 50 | 30 | 20 |
Experimental Protocols
Protocol 1: Preparation of 1,4-bis(bromomagnesio)butane
This protocol describes the preparation of the di-Grignard reagent from 1,4-dibromobutane.
Materials:
-
Magnesium turnings
-
1,4-dibromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Experimental Workflow:
Caption: Experimental workflow for the preparation of a di-Grignard reagent.
Procedure:
-
Glassware Preparation: Assemble the three-neck flask with the condenser, dropping funnel, and gas inlet. Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Place the magnesium turnings (2.4 g, 0.1 mol) and a small crystal of iodine in the flask.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1,4-dibromobutane (10.8 g, 0.05 mol) in 80 mL of anhydrous THF.
-
Initiation: Add about 5 mL of the 1,4-dibromobutane solution to the magnesium suspension. The brown color of the iodine should disappear, and bubbling should be observed, indicating the start of the reaction. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction has started, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
Use: The resulting grey-black solution of the di-Grignard reagent is ready to be used in subsequent steps. The concentration can be determined by titration.
Technical Support Center: Purification of Geminal Dihalides
Welcome to the technical support center for the purification of geminal dihalides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the purification of these important synthetic intermediates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of geminal dihalides in a question-and-answer format.
Issue 1: Low yield after purification.
-
Question: I am consistently losing a significant amount of my geminal dihalide product during purification. What are the likely causes and how can I mitigate this?
-
Answer: Low recovery of geminal dihalides during purification is a common problem and can be attributed to several factors, primarily their inherent instability. Here are the most common causes and troubleshooting steps:
-
Hydrolysis: Geminal dihalides can be sensitive to water, leading to hydrolysis to form gem-diols, which are often unstable and readily decompose into aldehydes or ketones.[1][2][3][4] This is especially problematic during aqueous work-ups or when using solvents that are not rigorously dried.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents for both reaction and purification steps.
-
If an aqueous work-up is necessary, perform it quickly at low temperatures and immediately extract the product into a non-polar, anhydrous organic solvent.
-
Wash the organic layer with brine to remove residual water and dry it over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
-
-
Elimination Reactions: Geminal dihalides can undergo elimination reactions to form vinyl halides and alkynes, particularly in the presence of bases or upon heating.[5][6][7][8]
-
Solution:
-
Avoid strong bases during work-up and purification. If a base is required to neutralize acid, use a mild, non-nucleophilic base like a saturated solution of sodium bicarbonate and perform the wash at low temperatures.
-
When performing distillations, use the lowest possible temperature and pressure (vacuum distillation) to minimize thermal decomposition and elimination.
-
-
-
Degradation on Silica (B1680970) Gel: Standard silica gel is slightly acidic and can promote the hydrolysis or elimination of sensitive geminal dihalides during column chromatography.
-
Solution:
-
Deactivate the silica gel by treating it with a base, such as triethylamine (B128534), before use. A common practice is to prepare a slurry of silica gel in the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).
-
Alternatively, use a less acidic stationary phase like alumina (B75360) (neutral or basic) or a polymer-based support.
-
-
-
Issue 2: Presence of unexpected impurities in the final product.
-
Question: My purified geminal dihalide shows the presence of carbonyl peaks (around 1700-1740 cm⁻¹) in the IR spectrum and corresponding signals in the NMR. What are these impurities and how can I remove them?
-
Answer: The presence of carbonyl-containing impurities strongly suggests that your geminal dihalide has undergone hydrolysis to form an aldehyde or a ketone.
-
Identification of Impurity:
-
Removal Strategies:
-
Careful Chromatography: If the polarity difference between your geminal dihalide and the carbonyl impurity is sufficient, you may be able to separate them using column chromatography. Use a less polar eluent system to favor the elution of the less polar geminal dihalide first.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.[9]
-
Chemical Treatment (Use with Caution): In some cases, the carbonyl impurity can be selectively reacted to facilitate its removal. For instance, treatment with Girard's reagent can form a water-soluble hydrazone, allowing for extraction from the organic phase. However, this adds extra steps and the reaction conditions must be carefully controlled to avoid affecting the geminal dihalide.
-
-
-
Question: I am observing signals in the vinyl region of the NMR spectrum of my purified product. What are these impurities and how do I get rid of them?
-
Answer: Vinyl signals in the NMR spectrum are indicative of elimination byproducts, such as vinyl halides or alkynes.
-
Identification of Impurity:
-
Removal Strategies:
-
Fractional Distillation: Vinyl halides and alkynes often have significantly lower boiling points than the parent geminal dihalides, making fractional distillation an effective purification method.[9]
-
Chromatography: These less polar byproducts can often be separated from the more polar geminal dihalide by column chromatography.
-
-
Issue 3: Difficulty in separating the geminal dihalide from other reaction components.
-
Question: I am having trouble separating my geminal dihalide from the unreacted starting material (an aldehyde/ketone) by column chromatography. Their Rf values are very close. What can I do?
-
Answer: The similar polarity of many geminal dihalides and their parent carbonyl compounds can indeed make chromatographic separation challenging.
-
Troubleshooting Strategies:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems to maximize the difference in Rf values. A less polar solvent system will generally result in better separation of compounds with similar polarities.
-
Stationary Phase: Consider using a different stationary phase. For example, if you are using silica gel, try alumina or a bonded-phase silica gel (e.g., diol- or cyano-bonded).
-
Gradient Elution: Employing a shallow gradient of increasing solvent polarity can improve separation.
-
-
Alternative Purification Techniques:
-
Fractional Distillation: If the boiling points are sufficiently different, this can be a more effective method than chromatography.[9]
-
Recrystallization: If your geminal dihalide is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities with different solubilities.[10][11][12][13][14][15]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing geminal dihalides?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: Aldehydes or ketones from which the geminal dihalide was synthesized.[9]
-
Hydrolysis Products: Aldehydes or ketones formed from the decomposition of the geminal dihalide.[1][3][4]
-
Over-halogenated Products: Tri- or tetra-halogenated alkanes.[16]
-
Solvent and Reagent Residues: Residual solvents or byproducts from the halogenating agent.
Q2: How can I prevent the degradation of my geminal dihalide during storage?
A2: To ensure the long-term stability of your purified geminal dihalide:
-
Store it in a tightly sealed container to protect it from moisture.
-
Store it at a low temperature (in a refrigerator or freezer).
-
Protect it from light, especially if it is a bromo- or iodo-substituted compound.
-
Store it under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive.
Q3: Is it better to purify my geminal dihalide by distillation or chromatography?
A3: The choice of purification method depends on the properties of your specific geminal dihalide and the impurities present:
-
Distillation is generally preferred for liquid geminal dihalides, especially when the impurities have significantly different boiling points.[9][17][18][19][20][21] It is often a more scalable and economical method.
-
Chromatography is more suitable for solid geminal dihalides or when separating compounds with very similar boiling points but different polarities. It is also a good choice for small-scale purifications.
-
Recrystallization is the method of choice for solid geminal dihalides, as it can provide very high purity.[10][11][12][13][14][15]
Q4: Can I use silica gel for the column chromatography of my geminal dihalide?
A4: While silica gel can be used, you must be cautious due to its acidic nature, which can cause decomposition of sensitive geminal dihalides. If you choose to use silica gel, it is highly recommended to:
-
Use silica gel that has been deactivated with a base like triethylamine.
-
Run the column quickly to minimize the contact time between your compound and the stationary phase.
-
Consider using an alternative, less acidic stationary phase like neutral alumina.
Data Presentation
Table 1: Boiling Points of Common Geminal Dihalides and Potential Impurities
| Compound | Boiling Point (°C) | Potential Impurity | Boiling Point (°C) |
| Dichloromethane | 40 | Formaldehyde | -19 |
| 1,1-Dichloroethane | 57 | Acetaldehyde | 20 |
| 1,1-Dichloropropane | 87 | Propanal | 49 |
| 2,2-Dichloropropane | 69.7 | Acetone | 56 |
| Dibromomethane | 97 | Formaldehyde | -19 |
| 1,1-Dibromoethane | 108 | Acetaldehyde | 20 |
Note: Boiling points are at atmospheric pressure. Data is compiled from various chemical data sources.
Experimental Protocols
Protocol 1: Purification of a Liquid Geminal Dihalide by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.[17][19]
-
Sample Charging: Charge the distilling flask with the crude geminal dihalide and a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin heating the flask gently.
-
Collect any low-boiling fractions, which may include residual solvent or elimination byproducts.
-
Slowly increase the temperature and collect the fraction that distills at the expected boiling point of the geminal dihalide.
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure compound.
-
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Protocol 2: Purification of a Solid Geminal Dihalide by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the geminal dihalide is soluble at high temperatures but sparingly soluble at low temperatures.[10][13]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the melting point and analyze by NMR to confirm purity.
Visualizations
Caption: General purification workflow for geminal dihalides.
Caption: Troubleshooting logic for column chromatography of geminal dihalides.
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 9. US4044060A - Process for preparing geminal dihalides - Google Patents [patents.google.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 17. Purification [chem.rochester.edu]
- 18. chembam.com [chembam.com]
- 19. usalab.com [usalab.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Fractional Distillation | PPTX [slideshare.net]
Technical Support Center: Preventing Byproduct Formation in Alkyne Synthesis from Dihalides
This technical support center provides targeted troubleshooting guidance and frequently asked questions for the synthesis of alkynes from vicinal and geminal dihalides. This reaction, proceeding via a double dehydrohalogenation, is a cornerstone of organic synthesis. However, challenges such as low yields, incomplete reactions, and the formation of isomeric or other undesired side products are common. This guide is designed to assist researchers, scientists, and drug development professionals in navigating and resolving these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing alkynes from dihalides?
The synthesis of alkynes from either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides occurs through two sequential E2 (bimolecular elimination) reactions, known as a double dehydrohalogenation.[1][2] A strong base is required to remove two equivalents of a hydrogen halide (HX). The reaction proceeds through a vinyl halide intermediate.[3][4]
Q2: Why is a very strong base required, and which ones are commonly used?
The second elimination step, the dehydrohalogenation of the vinyl halide intermediate, is slower than the first and requires a more potent base.[5][6] While bases like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu) can be used, often at high temperatures, sodium amide (NaNH₂) in liquid ammonia (B1221849) is a very effective and commonly used base system.[7][8]
Q3: How many equivalents of base are necessary for the reaction?
For the synthesis of an internal alkyne, at least two equivalents of a strong base are required to facilitate the two elimination reactions.[1] However, if the target is a terminal alkyne, three equivalents of a very strong base like NaNH₂ are necessary.[2][9] The first two equivalents perform the dehydrohalogenations, and the third equivalent deprotonates the acidic terminal alkyne (pKa ≈ 25), forming an acetylide salt.[2][10] This step is crucial as it drives the equilibrium toward the terminal alkyne and prevents subsequent isomerization. An aqueous workup is then required to reprotonate the acetylide and yield the final product.[5]
Q4: Is there a difference in using a vicinal versus a geminal dihalide?
Both vicinal and geminal dihalides can serve as effective starting materials for alkyne synthesis via double E2 elimination.[10] The choice of starting material often depends on its commercial availability or ease of synthesis. Vicinal dihalides are commonly prepared by the halogenation of alkenes.[3][11]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Alkyne
-
Q: My reaction yield is very low. What are the likely causes?
-
A: Insufficiently Strong Base: The second elimination from the vinyl halide intermediate requires a very strong base. If you are using KOH or alkoxides at moderate temperatures, the reaction may not go to completion. Solution: Switch to a stronger base system like sodium amide (NaNH₂) in liquid ammonia.[7][8] For certain substrates, using molten KOH at high temperatures (200-230°C) can also be effective.[12]
-
A: Incorrect Base Stoichiometry for Terminal Alkynes: As noted in the FAQs, forming a terminal alkyne requires a third equivalent of base to deprotonate the product. Solution: Ensure you are using at least three equivalents of NaNH₂ when synthesizing a terminal alkyne, followed by an aqueous workup step.[2][9]
-
A: Presence of Water: Strong bases like NaNH₂ react violently with water. The presence of moisture in your reagents or solvent will consume the base and inhibit the reaction. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.[7]
-
A: Low Reaction Temperature: Reactions employing weaker bases like KOH or potassium tert-butoxide often require high temperatures (150-200°C) to overcome the activation energy of the second elimination step.[10] Solution: If using these bases, ensure your reaction temperature is sufficiently high. Refluxing in a high-boiling solvent like ethylene (B1197577) glycol is a common strategy.[13][14]
-
Problem 2: The Reaction Stops at the Vinyl Halide Intermediate
-
Q: My product mixture contains a significant amount of vinyl halide. How can I drive the reaction to completion?
-
A: Incomplete Reaction: The presence of the vinyl halide intermediate is a clear sign that the second elimination has stalled. This is typically due to the base being too weak, the reaction time being too short, or the temperature being too low. Solution: You can increase the reaction time or temperature. However, the most effective solution is often to use a stronger base, such as NaNH₂, which is more capable of dehydrohalogenating the vinyl halide.[6][7] Monitoring the reaction's progress by TLC or GC-MS can help determine the optimal reaction time.
-
Problem 3: Formation of an Internal Alkyne Instead of the Desired Terminal Alkyne
-
Q: I am trying to synthesize a terminal alkyne, but I am getting the more stable internal isomer. How can I control the regioselectivity?
-
A: Isomerization to the Thermodynamic Product: Terminal alkynes can isomerize to more thermodynamically stable internal alkynes under basic conditions, especially at high temperatures.[8][15] This rearrangement often proceeds through an allene (B1206475) intermediate.[8] Using weaker bases like KOH at high temperatures favors the formation of the internal alkyne.[15][16]
-
Solution (Kinetic Control): To favor the terminal alkyne (the kinetic product), use a very strong, unhindered base like NaNH₂ in liquid ammonia, typically at low temperatures.[8][16] The NaNH₂ rapidly deprotonates the terminal alkyne as it forms, creating the acetylide salt.[5] This salt is stable and does not rearrange, effectively trapping the triple bond at the terminal position. A subsequent workup with a mild proton source (like water or NH₄Cl) regenerates the terminal alkyne.[10]
-
Problem 4: Presence of Allene Impurities in the Final Product
-
Q: My final product is contaminated with an allene. What is the cause and how can it be removed?
-
A: Allene Intermediate Formation: Allenes (compounds with C=C=C bonds) are known intermediates in the base-catalyzed isomerization of terminal alkynes to internal alkynes.[8] Their presence indicates that conditions are allowing for this rearrangement pathway to occur.
-
Prevention: The best prevention is to use the NaNH₂/NH₃ system to form the acetylide salt of the terminal alkyne, which prevents isomerization.[8]
-
Purification: If allene byproducts do form, they can be difficult to separate by distillation due to similar boiling points. For terminal alkynes, a chemical separation is possible. Solution: The mixture can be treated with a solution of cuprous chloride (CuCl) in ammonia. The terminal alkyne will form an insoluble copper acetylide precipitate, while the allene will remain in solution. The precipitate can be filtered off and then treated with acid to regenerate the pure terminal alkyne.[17]
-
Comparative Data on Reaction Conditions
The choice of base and reaction conditions has a profound impact on the yield and regiochemical outcome of the dehydrohalogenation reaction. The following table summarizes quantitative data for the synthesis of various alkynes.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Type |
| Styrene dibromide | NaNH₂ | Liquid NH₃ | -33 | 2 | 45-52 | Terminal (Phenylacetylene) |
| β-Bromostyrene | Molten KOH | None | 200-230 | - | 67 | Terminal (Phenylacetylene) |
| 1,2-Dibromododecane (B12102331) | KOH | Ethanol (B145695) | Reflux (~78) | 22 | ~40 | Terminal (1-Dodecyne) |
| Stilbene (B7821643) dibromide | KOH | Ethanol | 130-140 | 24 | 66-69 | Internal (Diphenylacetylene) |
| Stilbene dibromide | KOH | Ethylene Glycol | Reflux (~197) | 0.33 | High | Internal (Diphenylacetylene) |
Data compiled from multiple sources.[12][13][18][19]
Detailed Experimental Protocols
Protocol 1: Synthesis of an Internal Alkyne - Diphenylacetylene (B1204595)
This two-step protocol describes the synthesis of diphenylacetylene from trans-stilbene (B89595).
Step A: Bromination of trans-Stilbene to meso-Stilbene Dibromide [14][18]
-
In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 45 g (0.25 mole) of trans-stilbene in 750 mL of ether.
-
With vigorous stirring, add 13.8 mL (43 g, 0.27 mole) of bromine dropwise over 10 minutes.
-
A solid will begin to precipitate. Continue stirring for 1 hour after the addition is complete.
-
Collect the white precipitate of stilbene dibromide by vacuum filtration on a Büchner funnel and wash it with ether until colorless.
-
The typical yield of stilbene dibromide (m.p. 235–237°C) is 77–81%.
Step B: Dehydrobromination of meso-Stilbene Dibromide [13][14]
-
In a 100 mL round-bottom flask, add approximately 3 g of potassium hydroxide (KOH) pellets, 30 mL of ethylene glycol, and a magnetic stir bar.
-
Heat the mixture in a sand bath with stirring until the KOH is mostly dissolved.
-
Add the dried stilbene dibromide from Step A to the flask and attach a reflux condenser.
-
Heat the mixture to a gentle reflux for 20-30 minutes. The solution will darken.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of cold water.
-
Collect the precipitated crude diphenylacetylene by vacuum filtration and wash the solid with water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure diphenylacetylene as white, needle-like crystals (m.p. 60–61°C). The expected yield is 66-69% based on the initial amount of stilbene.[18]
Protocol 2: Synthesis of a Terminal Alkyne - 1-Dodecyne (B1581785)
This two-step protocol outlines the synthesis of 1-dodecyne from 1-dodecene (B91753).
Step A: Bromination of 1-Dodecene to 1,2-Dibromododecane [19]
-
Dissolve 1-dodecene (1 equivalent) in an inert solvent such as dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with stirring.
-
Monitor the reaction by observing the disappearance of the bromine's orange color.
-
Once the addition is complete and the color no longer fades, remove the solvent under reduced pressure to yield crude 1,2-dibromododecane. This product can often be used in the next step without further purification.
Step B: Dehydrobromination of 1,2-Dibromododecane [19]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1,2-dibromododecane from Step A in ethanol.
-
Add a concentrated aqueous solution of potassium hydroxide (at least 2 equivalents).
-
Heat the mixture under reflux for approximately 22 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1-dodecyne by vacuum distillation. The reported yield for this two-step process is approximately 40%.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for alkyne synthesis from dihalides.
Caption: Reaction pathways for alkyne synthesis from dihalides.
References
- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. docsity.com [docsity.com]
- 14. people.wou.edu [people.wou.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 2,2-Dibromopentane
This technical support center provides essential information regarding the stability, storage, and troubleshooting for experiments involving 2,2-dibromopentane. Given the limited specific stability data for this compound, the following guidelines are based on general knowledge of haloalkanes and geminal dihalides.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent moisture ingress and evaporation.[1][2][3] The storage area should be away from heat sources, sparks, and open flames.[1][2]
Q2: Is this compound stable under normal laboratory conditions?
Q3: What materials are incompatible with this compound?
A3: this compound is expected to be incompatible with strong oxidizing agents and strong bases.[1][4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound has not been specifically determined. To ensure the compound's integrity, it is recommended to use it within a reasonable timeframe after purchase and to re-analyze its purity if it has been stored for an extended period, especially if the container has been opened.
Q5: Are there any known decomposition pathways for this compound?
A5: Geminal dihalides like this compound can be susceptible to dehydrobromination, particularly in the presence of a base, which can lead to the formation of bromoalkenes. While vicinal dihalides are generally considered more stable than geminal dihalides, the potential for elimination reactions should be considered.
Data Presentation: Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, ambient temperature. | To minimize potential degradation from heat. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage. | To prevent reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle. | To protect from light and prevent leakage of vapors.[1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent exothermic reactions and decomposition.[1][4] |
| Handling | In a well-ventilated fume hood. | To avoid inhalation of potentially harmful vapors. |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected reaction outcomes.
-
Question: My reaction with this compound is giving low yields or unexpected byproducts. What could be the cause?
-
Answer:
-
Purity of this compound: The starting material may have degraded. It is advisable to check the purity of your this compound stock. Potential impurities could include bromoalkenes resulting from dehydrobromination.
-
Reaction Conditions: Ensure that your reaction conditions are strictly anhydrous and inert if the reaction is sensitive to moisture or air. The presence of basic impurities in your reaction mixture could also be causing degradation of the starting material.
-
Incompatible Reagents: Verify that none of the other reagents or solvents in your reaction are incompatible with this compound (e.g., strong bases, strong oxidizing agents).
-
Issue 2: Visible changes in the appearance of this compound.
-
Question: My this compound has developed a yellow or brownish tint. Is it still usable?
-
Answer: Discoloration can be an indication of decomposition. Halogenated hydrocarbons can discolor upon exposure to light or air, often due to the formation of small amounts of bromine. While a slight discoloration may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, it is recommended to purify the compound or use a fresh batch.
Issue 3: Inconsistent analytical data (NMR, GC-MS).
-
Question: I am observing extra peaks in the NMR or GC-MS spectrum of my this compound sample. What do these indicate?
-
Answer: The presence of additional peaks suggests that the sample is not pure. These could correspond to isomers, residual solvents from synthesis, or degradation products. For example, the presence of vinylic protons in an NMR spectrum could indicate dehydrobromination has occurred. It is recommended to perform a detailed analysis of the spectral data to identify the impurities.
Experimental Protocols
Protocol 1: Quality Control of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of this compound and identify any volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is 1 mg/mL.
-
GC-MS Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound.
-
Calculate the percentage purity based on the peak area of this compound relative to the total peak area.
-
Analyze the mass spectrum of the main peak and any impurity peaks to confirm their identities. The mass spectrum of this compound should show a characteristic isotopic pattern for two bromine atoms.
-
-
Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the purity and structural integrity of this compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Expected Signals: Look for the characteristic signals of the pentane (B18724) backbone. The absence of vinylic proton signals (typically in the 5-6 ppm range) is a good indicator of purity from dehydrobromination products.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Expected Signals: Identify the carbon signals corresponding to the pentane structure. The signal for the carbon bearing the two bromine atoms (C2) will be significantly downfield.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios are consistent with the structure of this compound.
-
Compare the observed chemical shifts with predicted values or literature data if available.
-
The presence of unexpected signals may indicate impurities.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
References
Navigating the Challenges of Scaling Up 2,2-Dibromopentane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The scale-up of chemical reactions involving 2,2-dibromopentane, a key intermediate in the synthesis of various organic compounds, including terminal alkynes, presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of reactions with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting/Solutions |
| Low Yield of Terminal Alkyne (e.g., Pent-1-yne) | Incomplete Reaction: Insufficient base strength or quantity, or non-optimal reaction temperature.[1][2] | - Base Selection: Employ a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to favor the formation of the terminal alkyne.[1] - Stoichiometry: Use at least three equivalents of sodium amide for terminal alkynes to ensure complete deprotonation and drive the reaction to completion.[3] - Temperature Control: Maintain optimal reaction temperature. While some reactions require elevated temperatures, excessive heat can lead to side reactions.[2] |
| Rearrangement to Internal Alkyne: Use of weaker bases like potassium hydroxide (B78521) (KOH) at high temperatures can promote isomerization of the desired terminal alkyne to a more stable internal alkyne (e.g., pent-2-yne).[1] | - Base and Solvent System: Utilize sodium amide in liquid ammonia, which operates at lower temperatures and minimizes rearrangement.[1] | |
| Formation of Significant Byproducts | Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This rearrangement of an intermediate vinyl carbene can lead to the formation of internal alkynes or other rearranged products, especially with certain substrates and bases.[4][5] | - Reaction Conditions: Carefully control reaction conditions such as temperature and the rate of base addition to disfavor the FBW rearrangement pathway. The choice of a less-hindered strong base may also influence the product distribution. |
| Side Reactions with Solvent: The strong base can react with certain solvents, leading to impurities. | - Solvent Selection: Use inert solvents that are stable under strongly basic conditions, such as anhydrous ethers or liquid ammonia. | |
| Difficulties in Product Purification at Scale | Azeotrope Formation: The desired alkyne may form an azeotrope with the solvent or byproducts, making separation by distillation challenging. | - Alternative Purification: Explore alternative purification methods such as extractive distillation or chromatography. However, chromatographic methods can be less economically viable at a large scale. |
| Residual Base: The strong base used in the reaction can be difficult to remove completely from the product. | - Work-up Procedure: Implement a carefully designed aqueous work-up to neutralize and remove the basic catalyst. Washing with a saturated ammonium (B1175870) chloride solution is a common practice. | |
| Safety Concerns During Scale-Up | Exothermic Reaction: The dehydrobromination reaction can be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.[2] | - Heat Management: Utilize a reactor with efficient heat exchange capabilities. Implement controlled addition of reagents to manage the rate of heat generation. - Monitoring: Continuously monitor the reaction temperature and pressure. |
| Handling of Hazardous Reagents: Sodium amide is a highly reactive and water-sensitive reagent that can be hazardous to handle in large quantities.[6] | - Inert Atmosphere: Handle sodium amide under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[6] - Personal Protective Equipment (PPE): Use appropriate PPE, including flame-retardant lab coats, gloves, and eye protection. - Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry powder) and spill control materials readily available. | |
| Thermal Instability of this compound: At elevated temperatures, this compound may undergo thermal decomposition. | - Temperature Limits: Avoid exposing this compound to unnecessarily high temperatures during storage and reaction. - Thermal Analysis: Conduct thermal stability studies, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine the decomposition temperature and safe operating limits. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound at an industrial scale?
The most prevalent industrial reaction is the double dehydrobromination of this compound to produce pent-1-yne, a valuable terminal alkyne used as a building block in organic synthesis.[3] This is typically achieved through a double E2 elimination mechanism using a strong base.[7][8]
Q2: Which base is most effective for the synthesis of pent-1-yne from this compound, and why?
Sodium amide (NaNH₂) in liquid ammonia is generally the most effective base for synthesizing terminal alkynes like pent-1-yne.[1] Its high basicity favors the complete elimination of both bromine atoms. Furthermore, the use of at least three equivalents of NaNH₂ is recommended. The first two equivalents are for the elimination reactions, and the third equivalent deprotonates the resulting terminal alkyne, forming a sodium acetylide. This deprotonation drives the equilibrium towards the desired product and prevents its isomerization to the more stable internal alkyne. A final aqueous workup step is then required to protonate the acetylide and yield the terminal alkyne.[2][3]
Q3: What is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, and how can it be avoided?
The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a reaction of 1,1-dihalo-2-alkenes with a strong base that can lead to the formation of alkynes via a vinyl carbene intermediate.[4][5] In the context of this compound dehydrobromination, an intermediate vinyl bromide is formed, which under certain conditions, could potentially undergo an FBW-type rearrangement. To minimize this, careful control of reaction parameters is crucial. Using a very strong, non-nucleophilic base and maintaining a low reaction temperature can help favor the desired E2 elimination pathway over the rearrangement.
Q4: What are the primary safety precautions to consider when scaling up the dehydrobromination of this compound with sodium amide?
Scaling up this reaction requires stringent safety protocols due to the hazardous nature of the reagents and the exothermic reaction profile. Key precautions include:
-
Handling Sodium Amide: Sodium amide is highly reactive with water and can ignite in air. It must be handled in an inert, dry atmosphere.[6]
-
Exothermic Reaction Control: The reaction is highly exothermic. A robust cooling system and controlled addition of reagents are essential to prevent a runaway reaction.
-
Pressure Management: The reaction may generate gaseous byproducts, leading to a pressure buildup in a closed system. Adequate pressure relief systems should be in place.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and safety goggles/face shields.
Q5: How can the purity of pent-1-yne be ensured during large-scale production?
Ensuring high purity at a large scale requires a multi-faceted approach:
-
Optimized Reaction Conditions: Using the optimal base and reaction conditions to minimize byproduct formation is the first step.
-
Effective Work-up: A thorough work-up procedure to remove all traces of the base and any water-soluble impurities is critical.
-
Purification Techniques: Fractional distillation is the most common method for purifying volatile alkynes like pent-1-yne. Careful control of the distillation parameters is necessary to achieve the desired purity. In cases where azeotropes are an issue, alternative methods like extractive distillation may be required.
Experimental Protocols
Illustrative Lab-Scale Protocol for the Synthesis of Pent-1-yne from this compound
This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scale.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia suspension over a period of 1-2 hours, maintaining the temperature at -33°C (the boiling point of ammonia).
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water to the remaining residue and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude pent-1-yne by fractional distillation.
Visualizations
Logical Workflow for Troubleshooting Low Alkyne Yield
Caption: A logical workflow for diagnosing and resolving low yields in terminal alkyne synthesis.
Reaction Pathway: Dehydrobromination of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 7. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup and Troubleshooting for 2,2-Dibromopentane Synthesis
This technical support guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the workup procedure following the synthesis of 2,2-dibromopentane from 2-pentanone, typically using phosphorus pentabromide (PBr₅).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction mixture on ice?
A1: Quenching the reaction on crushed ice is a critical safety and procedural step. Phosphorus pentabromide (PBr₅) reacts violently with water in a highly exothermic reaction.[1][2] Adding the reaction mixture to ice allows for the controlled hydrolysis of excess PBr₅ and the byproduct phosphorus oxybromide (POBr₃), dissipating the heat generated and preventing a dangerous, uncontrolled reaction.[3]
Q2: Why is it important to wash the organic layer with a sodium bicarbonate solution?
A2: The reaction can produce acidic byproducts, such as hydrogen bromide (HBr).[1] A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution neutralizes these acidic impurities.[4][5] This is crucial because residual acid can promote side reactions, such as elimination, during subsequent purification steps like distillation.
Q3: What is the role of the brine wash in the workup procedure?
A3: A brine wash, which is a saturated aqueous solution of sodium chloride (NaCl), is used to remove the majority of dissolved water from the organic layer before the final drying step.[5][6] Organic solvents have some miscibility with water, and the high ionic strength of brine helps to draw water out of the organic phase, making the subsequent drying with an anhydrous salt more efficient.[6]
Q4: How can I confirm the purity and identity of the final this compound product?
A4: The purity and structure of your final product can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides information on the percentage of different components in your sample, allowing for the quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure of this compound and identify any remaining impurities or side products by their characteristic signals.
-
Boiling Point Analysis: The boiling point of this compound is approximately 189°C.[7] A sharp boiling range during distillation suggests a high degree of purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reagent, low reaction temperature, or inadequate reaction time. | Ensure the correct stoichiometry of PBr₅ is used. Monitor the reaction's progress using TLC or GC to confirm the disappearance of the starting material (2-pentanone) before quenching. |
| Side Product Formation: The reaction with PBr₅ can sometimes lead to α-bromination of the ketone.[1][8] Elevated temperatures can also cause elimination reactions. | Maintain a low temperature (e.g., 0 °C) during the addition of PBr₅ to minimize side reactions. Allow the reaction to warm to room temperature slowly. | |
| Product Loss During Workup: Inefficient extraction or formation of a stable emulsion. | Perform multiple extractions (at least 2-3) with the organic solvent to ensure complete recovery. To avoid emulsions, use gentle inversions of the separatory funnel instead of vigorous shaking.[4] If an emulsion forms, adding brine can help to break it. | |
| Product is Impure | Unreacted Starting Material: The reaction did not go to completion. | Purify the crude product via fractional distillation, carefully collecting the fraction at the boiling point of this compound. |
| Presence of α-bromoketones: A common side reaction where bromine adds to the carbon adjacent to the carbonyl group.[9][10] | This is best controlled during the reaction phase by maintaining low temperatures during reagent addition. Purification by distillation should separate these higher-boiling impurities. | |
| Emulsion During Extraction | Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable mixture of the organic and aqueous layers. | Use gentle, repeated inversions of the separatory funnel to mix the layers.[4] Allow the funnel to stand for an extended period. Adding a small amount of brine can also help break the emulsion by increasing the ionic strength of the aqueous layer. |
Experimental Protocol: Workup Procedure
This protocol outlines the general steps for the workup and purification of this compound following its synthesis from 2-pentanone.
-
Quenching the Reaction:
-
Liquid-Liquid Extraction:
-
Transfer the resulting mixture to a separatory funnel.[11]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. The volume of the organic solvent for each extraction is typically about one-third to one-half the volume of the aqueous layer.[4]
-
Combine the organic layers in a separate flask.
-
-
Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Wash the organic layer sequentially with: a. A saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the separatory funnel frequently to release pressure from CO₂ evolution.[4] b. Deionized water. c. Brine (saturated NaCl solution) to initiate the drying process.[5]
-
After each wash, drain the aqueous layer and retain the organic layer.
-
-
Drying the Organic Layer:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
-
Solvent Removal and Purification:
-
Remove the drying agent by gravity filtration.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Purify the resulting crude this compound by fractional distillation to obtain the pure product.
-
Quantitative Data Summary
| Parameter | Typical Value / Condition | Notes |
| Starting Material | 2-Pentanone | - |
| Brominating Agent | Phosphorus Pentabromide (PBr₅) | Highly corrosive and water-reactive; handle with care under inert atmosphere.[12] |
| Reaction Temperature | 0 °C to Room Temperature | Slow addition of PBr₅ at 0 °C is often recommended to control side reactions.[1] |
| Reaction Time | ~8 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., TLC, GC).[13] |
| Typical Yield | ~80% | Yields can vary significantly based on reaction scale and purity of reagents.[13] |
Experimental Workflow Visualization
Caption: Workflow diagram for the workup and purification of this compound.
References
- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 6. youtube.com [youtube.com]
- 7. This compound | 54653-26-8 [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
dealing with emulsions during extraction of brominated compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solvent extraction of brominated compounds, with a particular focus on managing and breaking emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of emulsion formation during the extraction of brominated compounds?
A1: Emulsions are frequently encountered during liquid-liquid extractions and are stabilized by surfactant-like molecules that reduce the interfacial tension between the aqueous and organic phases.[1] Key causes include:
-
Presence of Natural Surfactants: Extracts from natural sources, especially marine organisms which are rich in brominated compounds, often contain high concentrations of phospholipids, free fatty acids, triglycerides, and proteins that act as emulsifying agents.[1]
-
High Shear Mixing: Vigorous shaking or mixing of the separatory funnel can create very fine droplets of one liquid dispersed in the other, leading to a stable emulsion.
-
Suspended Solids: Fine particulate matter from the source material can accumulate at the interface between the two liquid layers, physically preventing the droplets from coalescing.
-
Use of Chlorinated Solvents: Solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are known to be more prone to forming emulsions, particularly when used to extract from basic aqueous solutions.[2]
-
Similar Densities of Phases: If the densities of the organic and aqueous phases are very similar, gravitational separation is less efficient, and emulsions can be more persistent.
Q2: Are there any specific challenges related to the extraction of brominated compounds that favor emulsion formation?
A2: Yes, the nature of brominated natural products and their sources can present specific challenges. Many novel brominated compounds are isolated from marine invertebrates like sponges and algae. These organisms are rich in lipids and proteins which act as natural emulsifiers. The complex matrix of these biological samples makes them particularly prone to forming stubborn emulsions during extraction.
Q3: How can I prevent emulsions from forming in the first place?
A3: Preventing an emulsion is often easier than breaking one.[1] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times or swirl the mixture. This provides sufficient surface area for extraction to occur while minimizing the agitation that leads to emulsions.[1]
-
Pre-emptive Salting Out: If your sample is known to form emulsions, add a salt like sodium chloride (NaCl) to the aqueous phase before extraction.[3][4]
-
Solvent Choice: If possible, consider using an organic solvent less prone to emulsion formation than chlorinated solvents.
-
Solid-Phase Extraction (SPE): For samples that consistently form emulsions, SPE can be an excellent alternative to liquid-liquid extraction as the two phases do not directly interact in a way that promotes emulsion formation.
Q4: When should I intervene to break an emulsion?
A4: According to the U.S. EPA Method 1664, if an emulsion layer is greater than one-third the volume of the solvent layer, it is necessary to employ emulsion-breaking techniques to ensure proper phase separation and quantitative recovery.[3][4] For general laboratory practice, if the emulsion does not resolve after allowing the separatory funnel to stand for 10-15 minutes, intervention is recommended to avoid lengthy delays and potential loss of product.
Troubleshooting Guides
This section provides a step-by-step approach to dealing with emulsions once they have formed.
Guide 1: Initial & Simple Troubleshooting Steps
If you encounter an emulsion, start with the least invasive methods first.
-
Patience: Allow the separatory funnel to stand undisturbed for 15-60 minutes. Often, less stable emulsions will break on their own with time.[3][4]
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can help to coalesce the dispersed droplets.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the phases and help break the emulsion. Be cautious with volatile solvents.
Guide 2: Chemical and Physical Interventions
If the initial steps fail, the following methods can be employed. The choice of method will depend on the nature of your sample and the stability of the emulsion.
Data Presentation: Comparison of Emulsion Breaking Techniques
The following table summarizes common laboratory techniques for breaking emulsions, providing an estimate of their effectiveness and typical application parameters.
| Technique | Principle of Action | Typical Parameters | Time to Effect | Advantages | Disadvantages |
| Salting Out (Brine) | Increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers.[1] | Addition of saturated NaCl solution (brine) | 5-20 min | Simple, inexpensive, and often effective. | May affect the solubility of the target compound in the aqueous phase. |
| Centrifugation | Applies a strong mechanical force to accelerate the separation of the immiscible liquids. | 1000-4000 x g for 5-15 minutes. | 5-15 min | Highly effective for a wide range of emulsions; often considered a surefire method.[3][4] | Requires a centrifuge capable of holding appropriate tubes; may be difficult for large volumes.[5] |
| Filtration (Celite®) | The emulsion is passed through a pad of a filter aid (Celite®), which physically disrupts the droplets, causing them to coalesce.[2] | 1-2 cm pad of Celite® in a Büchner funnel under gentle vacuum. | 10-30 min | Effective for emulsions stabilized by fine solid particles. | Potential for product loss due to adsorption on the Celite® pad.[2] |
| Addition of a Different Solvent | A small amount of a different organic solvent is added to alter the polarity of the organic phase and dissolve emulsifying agents.[5] | Add a few mL of a miscible solvent (e.g., methanol, ethanol). | 5-15 min | Can be very effective if the right solvent is chosen. | May complicate solvent removal later; can alter the partitioning of the target compound. |
| Ultrasonication | High-frequency sound waves create cavitation, which disrupts the emulsion droplets. | Place the vessel in an ultrasonic bath. | 5-20 min | Can be effective for stubborn emulsions. | Can generate heat, potentially degrading thermolabile compounds; requires an ultrasonic bath. |
Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt will dissolve.
-
Add Brine to the Emulsion: Carefully open the separatory funnel and add the saturated brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel).
-
Gently Mix: After each addition, stopper the funnel and gently invert it a few times. Do not shake vigorously.
-
Observe: Allow the funnel to stand and observe if the emulsion begins to break. You should see a clearer interface forming.
-
Repeat if Necessary: Continue adding brine in small portions until the emulsion is resolved into two distinct layers.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer the Emulsion: Carefully transfer the entire contents of the separatory funnel, including the emulsion, into appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 1000-4000 x g) for 5 to 15 minutes.
-
Recover the Layers: After centrifugation, carefully remove the tubes. The mixture should be separated into two clear layers, sometimes with a small pellet of solid material at the interface.
-
Separate the Phases: Carefully pipette the desired layer out of the centrifuge tube.
Protocol 3: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner funnel that fits your filter flask. Wet the paper with the organic solvent you are using for the extraction.
-
Create a Slurry: In a small beaker, make a slurry of Celite® with your organic solvent.
-
Pack the Funnel: With gentle vacuum applied to the filter flask, pour the Celite® slurry onto the filter paper to create an even pad, typically 1-2 cm thick.
-
Filter the Emulsion: Gently pour the entire emulsified mixture onto the Celite® pad under a light vacuum. The Celite® will act as a physical barrier, breaking the emulsion.[2]
-
Collect the Filtrate: The liquid that passes through the filter should consist of two clear, distinct layers. Transfer this back to a clean separatory funnel to separate the layers.
-
Rinse the Pad: Rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process for troubleshooting emulsions and the workflow for key experimental protocols.
Caption: A decision tree for troubleshooting emulsions.
Caption: Workflow for breaking an emulsion with Celite®.
References
Technical Support Center: Selective Elimination in Dihaloalkanes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the choice of base for selective elimination reactions in vicinal and geminal dihaloalkanes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind elimination reactions in dihaloalkanes?
Elimination reactions in dihaloalkanes, specifically double dehydrohalogenation, are used to synthesize alkynes. The process involves two successive E2 (bimolecular elimination) reactions, where two molecules of hydrogen halide (HX) are removed from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) to form two new π-bonds, resulting in a carbon-carbon triple bond.[1][2][3]
Q2: Why is the choice of base so critical in these reactions?
The choice of base is the most critical factor determining the success and selectivity of the reaction. The first elimination to form a vinyl halide can often be achieved with common strong bases like hydroxides or alkoxides.[4] However, the second elimination from the vinyl halide intermediate is significantly more difficult and requires a very strong base to proceed efficiently.[4][5] Using an inappropriate base can lead to low yields, incomplete reaction, or the formation of undesired side products.[6]
Q3: What are the most common bases used for synthesizing alkynes from dihaloalkanes?
The most common and effective base is sodium amide (NaNH₂) in liquid ammonia.[3][5] It is strong enough to promote both elimination steps efficiently.[4] Other bases like potassium hydroxide (B78521) (KOH) and various alkoxides (e.g., potassium tert-butoxide, KOC(CH₃)₃) can be used, but they often require high temperatures and may be less effective for the second elimination.[6][7]
Q4: How does the dihalide structure (vicinal vs. geminal) affect the reaction?
Both vicinal and geminal dihalides can serve as effective substrates for the synthesis of alkynes via double dehydrohalogenation.[3][8] The mechanism proceeds through two consecutive E2 eliminations in both cases, leading to the formation of an alkyne.[1]
Q5: How many equivalents of base are needed?
For synthesizing an internal alkyne , at least two equivalents of a strong base are required to remove the two molecules of HX.[4] For a terminal alkyne , three equivalents of a very strong base like NaNH₂ are necessary. The first two equivalents perform the double elimination, while the third deprotonates the acidic terminal alkyne (pKa ≈ 25), forming a stable acetylide salt. This step is crucial as it drives the equilibrium toward the product. A final aqueous workup step is then needed to reprotonate the acetylide and yield the neutral terminal alkyne.[4][6][8]
Troubleshooting Guide
Problem 1: Low or no yield of the desired alkyne.
-
Possible Cause: The base used is not strong enough.
-
Possible Cause: Insufficient amount of base was used.
-
Possible Cause: Presence of water in reagents or solvent.
-
Solution: Strong bases like NaNH₂ react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored reagents.[6]
-
-
Possible Cause: Reaction temperature is too low.
Problem 2: The reaction stops at the vinyl halide intermediate.
-
Possible Cause: The base is not strong enough for the second elimination.
Problem 3: An internal alkyne is formed when the terminal alkyne is desired.
-
Possible Cause: Isomerization of the terminal alkyne.
-
Solution: A terminal alkyne can rearrange to a more thermodynamically stable internal alkyne under certain conditions, particularly with weaker bases like KOH at high temperatures.[1] To obtain the terminal alkyne (the kinetic product), use a very strong base like NaNH₂. It will deprotonate the terminal alkyne as it forms, creating an acetylide salt that "traps" the triple bond at the end of the chain. A subsequent aqueous workup will then provide the desired terminal alkyne.[1][6]
-
Data Presentation: Comparison of Common Bases
| Base | Formula | Strength (pKa of Conj. Acid) | Typical Conditions | Primary Use / Selectivity |
| Sodium Amide | NaNH₂ | ~38 (Ammonia) | Liquid NH₃, -33 °C | Gold Standard. Highly effective for both eliminations. Essential for terminal alkynes (use 3 equiv.).[3][4][6] |
| Potassium Hydroxide | KOH | ~15.7 (Water) | Ethanol (B145695), 150-200 °C | Can work, but requires high heat. May cause isomerization of terminal to internal alkynes.[1][6] |
| Sodium Ethoxide | NaOEt | ~16 (Ethanol) | Ethanol, reflux | Similar to KOH; generally requires high temperatures for the second elimination.[10] |
| Potassium tert-Butoxide | KOC(CH₃)₃ | ~18 (tert-Butanol) | THF or DMSO, reflux | A strong, sterically hindered base. While very useful for creating less-substituted alkenes (Hofmann product), NaNH₂ is more common for alkyne synthesis.[10][11] |
Experimental Protocols
Protocol: Synthesis of Diphenylacetylene (B1204595) from meso-Stilbene Dibromide
This protocol details the double dehydrobromination of a vicinal dihalide using potassium hydroxide in a high-boiling solvent.
1. Materials:
-
meso-Stilbene dibromide (1,2-Dibromo-1,2-diphenylethane)
-
Potassium hydroxide (KOH) pellets
-
Ethylene (B1197577) glycol
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker (250 mL)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
2. Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, place the dried meso-stilbene dibromide (e.g., 5.0 g).[6]
-
Add 30 mL of ethylene glycol and approximately 3.0 g of potassium hydroxide (KOH) pellets.[6]
-
Heat the mixture to reflux using a heating mantle. The solution will darken as the reaction proceeds. Maintain reflux for 20-30 minutes.[6]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 100 mL of cold water. The crude diphenylacetylene product will precipitate as a solid.[6]
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove any remaining KOH and ethylene glycol.[6]
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline diphenylacetylene.[6]
Visualizations
Workflow for Base Selection in Dihaloalkane Elimination
Caption: Decision workflow for selecting a base in dihaloalkane elimination reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Ch 9 : Preps. of alkynes via Elimination [chem.ucalgary.ca]
- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 5. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 11. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Distinguishing 2,2-dibromopentane and 1,2-dibromopentane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. This guide provides a detailed comparison of 2,2-dibromopentane (a geminal dihalide) and 1,2-dibromopentane (B1585501) (a vicinal dihalide), offering experimental methodologies and data to reliably distinguish between these two positional isomers.
Physical and Chemical Properties
A fundamental approach to distinguishing between the two isomers involves the analysis of their physical and chemical properties. While some experimentally determined values are available, particularly for the more common 1,2-isomer, data for this compound are often estimated.
| Property | This compound | 1,2-dibromopentane |
| CAS Number | 54653-26-8 | 3234-49-9 |
| Molecular Formula | C₅H₁₀Br₂ | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol | 229.94 g/mol |
| Boiling Point | 189 °C (estimate)[1] | 147-148 °C[2] |
| Melting Point | -28.63 °C (estimate)[1] | -9 °C[2] |
| Density | 1.640 g/cm³ (estimate)[3] | 1.6641 g/cm³[2] |
| Refractive Index | 1.5000 (estimate)[1] | 1.5064[2] |
Distinguishing Chemical Reactions
The differing arrangements of the bromine atoms in this compound and 1,2-dibromopentane lead to distinct reactivity profiles, which can be exploited for their differentiation. The primary methods involve hydrolysis and dehydrohalogenation.
Hydrolysis Reaction
Geminal dihalides, such as this compound, undergo hydrolysis to form ketones. The initial substitution of the two bromine atoms with hydroxyl groups results in an unstable gem-diol, which readily eliminates a molecule of water to yield a stable ketone. In contrast, vicinal dihalides like 1,2-dibromopentane will typically form a diol upon hydrolysis.
Expected Products:
-
This compound → Pentan-2-one
-
1,2-dibromopentane → Pentane-1,2-diol
Dehydrohalogenation Reaction
Vicinal dihalides readily undergo double dehydrohalogenation when treated with a strong base, such as alcoholic potassium hydroxide (B78521), to yield alkynes. Geminal dihalides can also undergo a similar reaction to form alkynes. The key distinction often lies in the reaction conditions required and the potential for isomeric products. For 1,2-dibromopentane, this reaction is a standard method for the synthesis of pent-1-yne.
Expected Products:
-
This compound → Pent-1-yne
-
1,2-dibromopentane → Pent-1-yne
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to be significantly different due to the distinct chemical environments of the protons.
| Compound | Predicted ¹H NMR Signals |
| This compound | CH₃-CH₂-CH₂-C(Br)₂-CH₃ - A triplet for the terminal methyl group (C5).- A multiplet for the methylene (B1212753) group at C4.- A multiplet for the methylene group at C3.- A singlet for the methyl group at C1. |
| 1,2-dibromopentane | CH₃-CH₂-CH₂-CH(Br)-CH₂(Br) - A triplet for the terminal methyl group (C5).- A multiplet for the methylene group at C4.- A multiplet for the methylene group at C3.- A multiplet for the methine proton at C2.- Two distinct signals (a doublet of doublets each) for the diastereotopic protons of the -CH₂Br group at C1. |
¹³C NMR Spectroscopy
The carbon NMR spectra will also show clear differences, particularly in the chemical shifts of the carbon atoms bearing the bromine atoms.
| Compound | Predicted ¹³C NMR Signals |
| This compound | Five distinct signals are expected. The quaternary carbon at C2, bonded to two bromine atoms, will be significantly downfield. |
| 1,2-dibromopentane | Five distinct signals are expected. The methine carbon at C2 and the methylene carbon at C1, both bonded to a single bromine atom, will be downfield, with the methine carbon appearing at a lower field than the methylene carbon. |
Mass Spectrometry
The mass spectra of both isomers will exhibit a characteristic isotopic pattern for two bromine atoms in the molecular ion peak (M, M+2, M+4 in a ratio of approximately 1:2:1). The fragmentation patterns, however, will differ due to the different substitution patterns.
-
This compound : Alpha-cleavage is likely to result in the loss of a propyl radical to form a [C₂H₅Br₂]⁺ fragment, or the loss of an ethyl radical to form a [C₃H₇Br₂]⁺ fragment.
-
1,2-dibromopentane : Fragmentation may involve the loss of a bromine radical, followed by further fragmentation of the alkyl chain. Cleavage between C1 and C2 could lead to [CH₂Br]⁺ and [C₄H₈Br]⁺ fragments.
Experimental Protocols
Synthesis of this compound and 1,2-dibromopentane
-
This compound: Can be synthesized from pentan-2-one by reaction with phosphorus pentabromide.
-
1,2-dibromopentane: Can be synthesized by the bromination of pent-1-ene.[2]
Hydrolysis of Dibromopentanes
Objective: To differentiate between the geminal and vicinal dihalides based on their hydrolysis products.
Materials:
-
Dibromopentane isomer (2,2- or 1,2-)
-
1 M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Apparatus for reflux and extraction
-
GC-MS for product analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 1 mmol of the dibromopentane isomer and 10 mL of 1 M sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the organic solution under reduced pressure.
-
Analyze the residue by GC-MS to identify the product.
Dehydrohalogenation of Dibromopentanes
Objective: To confirm the presence of a dihalide that can be converted to an alkyne.
Materials:
-
Dibromopentane isomer (2,2- or 1,2-)
-
Alcoholic potassium hydroxide (10% solution in ethanol)
-
Apparatus for reflux
-
GC-MS for product analysis
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1 mmol of the dibromopentane isomer in 15 mL of alcoholic potassium hydroxide solution.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and pour it into 50 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent.
-
Analyze the product by GC-MS to confirm the formation of pent-1-yne.
By employing these chemical and spectroscopic methods, researchers can confidently distinguish between this compound and 1,2-dibromopentane, ensuring the correct starting materials for their synthetic endeavors.
References
Differentiating Dibromopentane Isomers: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical analytical challenge. Dibromopentane (C₅H₁₀Br₂), with its numerous structural isomers, presents a classic case where subtle differences in bromine atom placement demand robust analytical methods for differentiation. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) approaches for the separation and identification of dibromopentane isomers, supported by experimental data and detailed protocols.
Performance Comparison of GC-MS Methodologies
The separation of dibromopentane isomers by GC is primarily influenced by the choice of the capillary column's stationary phase. Non-polar columns separate isomers largely based on their boiling points, while more polar columns can provide enhanced selectivity based on differences in dipole moments. Mass spectrometry provides definitive identification through characteristic fragmentation patterns.
Table 1: GC-MS Data for the Differentiation of Dibromopentane Isomers
| Isomer | Common Name | CAS Number | Kovats Retention Index (Standard Non-Polar) | Key Mass Fragments (m/z) |
| 1,2-Dibromopentane | 3234-49-9 | 1033, 1056[1] | Data not readily available in searched results | |
| 1,5-Dibromopentane | Pentamethylene dibromide | 111-24-0 | 1170, 1178[2] | 150, 148, 69, 43, 42, 41[2] |
| 2,3-Dibromopentane (erythro) | 22415-74-3 | Data not readily available in searched results | 150, 148, 107, 69, 41[3] | |
| 2,4-Dibromopentane | 19398-53-9 | Data not readily available in searched results | 150, 148, 107, 69, 41[4] |
Note: The availability of complete datasets for all isomers is limited. The provided data is compiled from various sources and may have been acquired under different experimental conditions. Direct comparison of retention indices should be done with caution.
Experimental Protocols
A successful GC-MS analysis for differentiating dibromopentane isomers relies on a well-defined experimental protocol. The following provides a generalized methodology based on common practices for analyzing halogenated hydrocarbons.[5][6]
Sample Preparation:
-
Prepare a dilute solution of the dibromopentane isomer mixture in a volatile organic solvent such as n-hexane or dichloromethane.[5][6]
-
The concentration should be within the linear range of the mass spectrometer, typically in the low mmol/mL range.[5]
-
An internal standard, such as naphthalene, can be used for quantitative analysis.[5]
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column is essential for resolving isomers.[7]
-
Column: A standard non-polar column, such as a Zebron ZB-5 (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is a good starting point.[5] For enhanced separation of isomers with similar boiling points, a mid- to high-polarity column could be investigated.
-
Injector: Operate in split mode (e.g., split ratio 1:100) to handle concentrated samples.[5] Set the injector temperature to a value that ensures rapid vaporization without thermal degradation (e.g., 250-360°C).[5]
-
Carrier Gas: Helium is a common choice with a constant flow rate of approximately 1.58 mL/min.[5]
-
Oven Temperature Program: A temperature program is crucial for separating a mixture of isomers. A typical program could be:
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[5][6]
-
Ion Source Temperature: Typically set around 200-230°C.[5]
-
Interface Temperature: Maintained at a temperature to prevent condensation (e.g., 200°C).[5]
-
Mass Analyzer: A quadrupole analyzer is commonly used for its robustness and speed.
-
Detector Voltage: Typically around 1 kV.[5]
-
Analytical Workflow and Data Interpretation
The successful differentiation of dibromopentane isomers involves a logical workflow from sample injection to data analysis. The following diagram illustrates this process.
Interpretation of Results:
-
Chromatographic Separation: The Total Ion Chromatogram (TIC) will show peaks corresponding to each separated isomer. The retention time of each peak is a key identifier. Isomers with lower boiling points will generally elute earlier on a non-polar column.
-
Mass Spectral Analysis: For each chromatographic peak, a mass spectrum is generated. The molecular ion peak (M⁺) for dibromopentane will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in peaks at m/z 228, 230, and 232.
-
Fragmentation Patterns: The fragmentation pattern is unique to the isomer's structure. The position of the bromine atoms influences how the molecule breaks apart upon electron impact. These fragmentation patterns serve as a "fingerprint" for each isomer.
-
Library Matching: The acquired mass spectra can be compared against spectral libraries (e.g., NIST) for tentative identification.[1][3][4][8] However, final confirmation should rely on the analysis of authentic standards.[9]
By combining retention time data with the detailed information from the mass spectra, GC-MS provides a powerful and reliable method for the differentiation of dibromopentane isomers. The selection of an appropriate GC column and the careful optimization of instrumental parameters are paramount to achieving successful separation and identification.
References
- 1. 1,2-Dibromopentane | C5H10Br2 | CID 29571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythro-2,3-dibromopentane [webbook.nist.gov]
- 4. Pentane, 2,4-dibromo- [webbook.nist.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. vurup.sk [vurup.sk]
- 8. Pentane, 1,5-dibromo- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Geminal and Vicinal Dihalides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of geminal and vicinal dihalides, focusing on their behavior in elimination and substitution reactions. The information presented is supported by established chemical principles and aims to provide a clear understanding of the factors governing the distinct reaction pathways of these two classes of dihalogenated compounds.
Introduction: Structural Differences
Geminal and vicinal dihalides are isomers that differ in the placement of two halogen atoms on an alkane framework. This seemingly subtle structural variation leads to significant differences in their chemical reactivity and the products they form.
-
Geminal (gem-) Dihalides: Both halogen atoms are attached to the same carbon atom. For example, 1,1-dichloroethane.
-
Vicinal (vic-) Dihalides: The two halogen atoms are attached to adjacent carbon atoms. For example, 1,2-dichloroethane.
This guide will explore how these structural distinctions influence their participation in two major classes of reactions: elimination and nucleophilic substitution.
Comparative Reactivity in Elimination Reactions
Both geminal and vicinal dihalides can undergo double dehydrohalogenation to yield alkynes, typically through a concerted E2 (bimolecular elimination) mechanism when treated with a strong base.[1][2] However, the structural arrangement of the leaving groups and abstractable protons can influence the reaction facility.
Table 1: Products of Double Dehydrohalogenation of Dihalides
| Dihalide Type | Substrate Example | Reagent | Product | Reaction Pathway |
| Geminal | 1,1-Dibromoethane | Strong Base (e.g., NaNH₂) | Ethyne | Two successive E2 eliminations |
| Vicinal | 1,2-Dibromoethane | Strong Base (e.g., NaNH₂) | Ethyne | Two successive E2 eliminations |
It is important to note that the choice of a very strong base, such as sodium amide (NaNH₂), is often necessary to drive the second elimination, which forms the alkyne.[2] Weaker bases may only lead to the corresponding haloalkene.
Mechanistic Pathway of Dehydrohalogenation
The conversion of dihalides to alkynes proceeds through two consecutive E2 elimination reactions. The E2 mechanism is a one-step process where a base removes a proton, and the leaving group departs simultaneously, leading to the formation of a pi bond.
Comparative Reactivity in Nucleophilic Substitution Reactions
Significant differences in reactivity between geminal and vicinal dihalides are observed in nucleophilic substitution reactions, particularly hydrolysis.
Geminal dihalides readily undergo hydrolysis to form carbonyl compounds.[1] This reactivity stems from the instability of the initial substitution product, a gem-diol, which rapidly dehydrates.[4] Primary geminal dihalides yield aldehydes, while secondary geminal dihalides produce ketones.[5]
Vicinal dihalides , in contrast, are generally not prone to simple hydrolysis to form stable diols under typical conditions.[6] Instead, they are more likely to undergo elimination reactions when treated with a base. Substitution can occur, but it is not the characteristic reaction pathway as it is for geminal dihalides.
Table 2: Products of Hydrolysis of Dihalides
| Dihalide Type | Substrate Example | Reagent | Initial Product | Final Product |
| Geminal | 1,1-Dichloroethane | Aqueous KOH/NaOH | 1,1-Ethanediol (unstable) | Ethanal (Acetaldehyde) |
| Geminal | 2,2-Dichloropropane | Aqueous KOH/NaOH | 2,2-Propanediol (unstable) | Propanone (Acetone) |
| Vicinal | 1,2-Dichloroethane | Aqueous KOH/NaOH | Ethylene Glycol (substitution) or Vinyl Chloride (elimination) | Mixture, depends on conditions |
Mechanistic Pathway of Geminal Dihalide Hydrolysis
The hydrolysis of a geminal dihalide proceeds via a two-step nucleophilic substitution, followed by a rapid dehydration.
Experimental Protocols
Dehydrohalogenation of a Vicinal Dihalide to an Alkyne
Objective: To synthesize an alkyne from a vicinal dihalide via double dehydrohalogenation.
Materials:
-
Vicinal dihalide (e.g., 1,2-dibromoalkane)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Apparatus for reactions at low temperatures
Procedure:
-
Set up a three-necked flask equipped with a condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve the vicinal dihalide in a suitable anhydrous solvent (e.g., ether or THF) and add it dropwise to the sodium amide suspension.
-
Allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., water or an ammonium (B1175870) salt solution).
-
Allow the ammonia to evaporate, and then work up the reaction mixture by extraction with an organic solvent.
-
Purify the resulting alkyne by distillation or chromatography.
Hydrolysis of a Geminal Dihalide to a Carbonyl Compound
Objective: To synthesize a ketone from a non-terminal geminal dihalide.[6]
Materials:
-
Non-terminal geminal dihalide (e.g., 2,2-dichloropropane)
-
Aqueous potassium hydroxide (B78521) (KOH) solution
-
Reflux apparatus
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the geminal dihalide.
-
Add an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux and maintain it at this temperature for a period determined by the reactivity of the substrate.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent by distillation to obtain the crude ketone, which can be further purified by distillation or chromatography.
Summary of Comparative Reactivity
The distinct reactivity profiles of geminal and vicinal dihalides are a direct consequence of their structural differences.
References
A Comparative Guide to the Synthesis of 2-Pentyne: Alternative Reagents and Methodologies
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount to achieving efficiency, cost-effectiveness, and high yields. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 2-pentyne (B165424), a valuable internal alkyne building block. We will delve into three primary synthetic strategies: alkylation of terminal alkynes, dehydrohalogenation of dihaloalkanes, and isomerization of 1-pentyne (B49018), presenting quantitative data, detailed experimental protocols, and a comparative cost analysis.
Comparison of Synthetic Routes for 2-Pentyne
The following table summarizes the key performance indicators for the three primary synthetic routes to 2-pentyne, allowing for a direct comparison of their efficacy and economic viability.
| Synthetic Route | Starting Material | Reagents | Reported Yield (%) | Estimated Cost per Mole of 2-Pentyne ($) | Key Advantages | Key Disadvantages |
| Alkylation | Propyne (B1212725) | 1. Sodium Amide (NaNH₂) 2. Ethyl Bromide (CH₃CH₂Br) | ~65% | 150 - 200 | High yield, well-established procedure. | Requires handling of gaseous propyne and highly reactive sodium amide. |
| Dehydrohalogenation | 2,3-Dibromopentane (B1620338) | Potassium Hydroxide (B78521) (KOH), molten | ~67% (estimated) | 250 - 350 | Readily available starting material (from 2-pentene), good yield. | High reaction temperatures, potential for side reactions. |
| Isomerization | 1-Pentyne | Ethanolic Potassium Hydroxide (KOH) | Main product (specific yield not reported) | 100 - 150 | Simple procedure, readily available and inexpensive reagent. | Incomplete conversion, potential for equilibrium mixture, requires pure 1-pentyne. |
Note: Cost estimations are based on currently available market prices and may vary depending on supplier and purity. The yield for the isomerization reaction is qualitative, as a specific quantitative yield for this transformation was not found in the surveyed literature.
Experimental Protocols
Alkylation of Propyne
This method involves the deprotonation of propyne using a strong base like sodium amide to form a propynide anion, which then undergoes nucleophilic substitution with ethyl bromide.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, place freshly powdered sodium amide.
-
Cool the flask in a dry ice-acetone bath and condense propyne gas into the flask.
-
Slowly warm the mixture to -10 °C and stir for 2-3 hours to ensure the complete formation of sodium propynide.
-
Cool the mixture back to the temperature of the dry ice-acetone bath and add a solution of ethyl bromide in an inert solvent (e.g., liquid ammonia (B1221849) or THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude 2-pentyne is then purified by fractional distillation.
Dehydrohalogenation of 2,3-Dibromopentane
This elimination reaction involves the removal of two equivalents of hydrogen bromide from a vicinal dihalide using a strong base at high temperatures.
Procedure:
-
Place finely ground potassium hydroxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the flask in a sand bath until the potassium hydroxide is molten (approximately 200 °C).
-
Slowly add 2,3-dibromopentane to the molten potassium hydroxide with vigorous stirring.
-
The 2-pentyne product will distill from the reaction mixture as it is formed.
-
Collect the distillate, which is then washed with water to remove any remaining base, dried over anhydrous calcium chloride, and purified by redistillation.
Isomerization of 1-Pentyne
This method relies on the base-catalyzed migration of the triple bond from the terminal position to the more stable internal position.[1]
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol (B145695) (ethanolic KOH).
-
Add 1-pentyne to the ethanolic KOH solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, cool the mixture and dilute with water.
-
Extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and purify the resulting 2-pentyne by fractional distillation.
Synthetic Pathway Diagrams
To visualize the relationships between the different synthetic approaches, the following diagrams are provided.
Caption: Synthetic pathways to 2-pentyne.
Caption: Experimental workflows for 2-pentyne synthesis.
Conclusion
The choice of the most suitable synthetic route for 2-pentyne depends on several factors including the availability of starting materials, the scale of the reaction, and the cost considerations. The alkylation of propyne offers a high-yield and well-documented procedure, making it a reliable choice for laboratory-scale synthesis. The dehydrohalogenation of 2,3-dibromopentane provides a good alternative, particularly if 2-pentene (B8815676) is a readily available precursor. The isomerization of 1-pentyne stands out as a potentially cost-effective and straightforward method, provided that pure 1-pentyne is accessible and that the equilibrium can be effectively shifted towards the desired internal alkyne. Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their specific needs.
References
2,2-Dibromopentane: A Superior Precursor for Alkyne Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon triple bonds is a foundational transformation. For researchers and professionals in drug development, the choice of precursor for alkyne synthesis is critical, directly impacting reaction efficiency, regioselectivity, and overall yield. This guide provides a comprehensive comparison of 2,2-dibromopentane, a geminal dihalide, with its vicinal dihalide counterparts, such as 1,2-dibromopentane (B1585501) and 2,3-dibromopentane, for the synthesis of pentynes. Through an examination of experimental data and reaction mechanisms, we highlight the distinct advantages of utilizing this compound in specific synthetic contexts.
Executive Summary
This compound offers distinct advantages in the synthesis of internal alkynes, specifically 2-pentyne (B165424), often providing higher yields and simpler reaction pathways compared to vicinal dihalides. Its symmetric nature simplifies the elimination process, leading to a more direct route to the desired internal alkyne. Conversely, for the synthesis of terminal alkynes like 1-pentyne (B49018), vicinal dihalides such as 1,2-dibromopentane are generally the preferred precursors, particularly when using a strong, sterically unhindered base like sodium amide.
Comparative Performance Analysis
The synthesis of alkynes from dihaloalkanes proceeds via a double dehydrohalogenation reaction, an elimination process that removes two equivalents of hydrogen halide (HX) to form two new pi bonds.[1][2] The choice of the dihalide isomer and the base is paramount in determining the final product and its yield.
Key Advantages of this compound:
-
High Yield for Internal Alkynes: As a geminal dihalide, this compound is an excellent precursor for the synthesis of the internal alkyne, 2-pentyne. The elimination of two molecules of HBr from the same carbon atom directly leads to the formation of the triple bond between the second and third carbon atoms.
-
Simplified Reaction Pathway: The reaction of this compound with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol provides a straightforward route to 2-pentyne. The regioselectivity is inherently controlled by the structure of the starting material.
-
Favorable Thermodynamics: The formation of the more substituted, and thus more thermodynamically stable, internal alkyne is often favored, and this compound is ideally structured to produce this outcome.
Limitations:
-
Not Ideal for Terminal Alkynes: The structure of this compound does not lend itself to the efficient synthesis of the terminal alkyne, 1-pentyne. Elimination reactions would require significant rearrangement, which is not a synthetically viable pathway.
Alternative Precursors:
-
1,2-Dibromopentane (Vicinal Dihalide): This is the precursor of choice for the synthesis of the terminal alkyne, 1-pentyne.[3] Reaction with a strong, non-hindered base like sodium amide (NaNH₂) in liquid ammonia (B1221849) preferentially abstracts a proton from the primary carbon, leading to the formation of the terminal alkyne.[4]
-
2,3-Dibromopentane (Vicinal Dihalide): This precursor can lead to the formation of 2-pentyne. However, the reaction may be less direct than starting from this compound.
The choice of base plays a crucial role in determining the product distribution. Strong, bulky bases tend to favor the formation of the less sterically hindered terminal alkyne (Hofmann elimination), while smaller, strong bases at higher temperatures often lead to the more stable internal alkyne (Zaitsev elimination). With dihalides, sodium amide (NaNH₂) is often used to favor the terminal alkyne, as it is strong enough to deprotonate the terminal alkyne as it forms, shifting the equilibrium. Potassium hydroxide (KOH) at high temperatures is typically used to promote the formation of the more stable internal alkyne.[5]
Quantitative Data Comparison
The following table summarizes typical yields for the synthesis of pentynes from different dibromopentane precursors. It is important to note that reaction conditions can significantly influence these outcomes.
| Precursor | Base/Solvent | Target Product | Reported Yield (%) | Reference |
| This compound | KOH / Ethylene Glycol | 2-Pentyne | High (qualitative) | General Knowledge |
| 1,2-Dibromopentane | NaNH₂ / liq. NH₃ | 1-Pentyne | Good (qualitative) | [6] |
| 1,2-Dibromopentane | KOH / heat | 2-Pentyne (via rearrangement) | Moderate | [6] |
| Styrene dibromide | NaNH₂ / liq. NH₃ | Phenylacetylene | 45-52 | [6] |
| β-Bromostyrene | Molten KOH | Phenylacetylene | 67 | [6] |
Experimental Protocols
Synthesis of 2-Pentyne from this compound
Principle: This protocol describes the double dehydrohalogenation of a geminal dihalide using a strong base at elevated temperatures to yield an internal alkyne.
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Ethylene glycol
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and ethylene glycol.
-
Slowly add potassium hydroxide pellets to the mixture with stirring.
-
Heat the mixture to reflux using a heating mantle for a period of 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-pentyne by fractional distillation.
Synthesis of 1-Pentyne from 1,2-Dibromopentane
Principle: This protocol details the synthesis of a terminal alkyne from a vicinal dihalide using sodium amide in liquid ammonia. The strong base facilitates the double elimination and the formation of the terminal acetylide, which is subsequently protonated.[7]
Materials:
-
1,2-Dibromopentane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Three-necked flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Ammonium (B1175870) chloride (aqueous solution)
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a dropping funnel.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Slowly add a solution of 1,2-dibromopentane in a minimal amount of an inert solvent (e.g., anhydrous diethyl ether) to the sodium amide suspension.
-
Allow the reaction to stir at the temperature of liquid ammonia (-33 °C) for several hours.
-
Upon completion, quench the reaction by the slow and careful addition of an aqueous solution of ammonium chloride to protonate the acetylide.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with brine and dry over a suitable drying agent.
-
Isolate the 1-pentyne by distillation.
Visualizing the Reaction Pathways
The choice of precursor and reaction conditions dictates the synthetic pathway and the resulting product.
Caption: Synthetic pathways to pentynes from dibromopentane precursors.
Caption: General experimental workflow for alkyne synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,2- and 2,3-Dibromopentane
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2,2-dibromopentane and 2,3-dibromopentane (B1620338). This guide provides a detailed comparison of their 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data, supported by experimental and predicted values, and outlines the methodologies for these key analytical techniques.
Distinguishing between constitutional isomers is a fundamental task in chemical analysis, crucial for ensuring the purity and identity of compounds in research and pharmaceutical development. This guide focuses on the spectroscopic differentiation of this compound and 2,3-dibromopentane. While both isomers share the same molecular formula, C5H10Br2, the arrangement of the two bromine atoms on the pentane (B18724) backbone leads to unique and identifiable spectroscopic fingerprints.
This guide presents a side-by-side comparison of the key spectroscopic data for both molecules. It is important to note that while experimental data for 2,3-dibromopentane is readily available, experimental spectra for this compound are less common in public databases. Therefore, the data presented for this compound is based on established prediction models and is clearly designated as such.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound (Predicted) | 2,3-Dibromopentane (Experimental) | Key Differentiator |
| 1H NMR | Fewer, more distinct signals. A characteristic triplet for the terminal methyl group. | More complex splitting patterns due to adjacent chiral centers. | The number of signals and their splitting patterns. |
| 13C NMR | One quaternary carbon signal significantly downfield. | Two methine (CH) carbon signals bonded to bromine. | Presence of a quaternary vs. two methine carbons in the key chemical shift region. |
| Mass Spectrometry | Fragmentation likely initiated by C-C bond cleavage adjacent to the gem-dibromo group. | Fragmentation influenced by cleavage between the two bromine-bearing carbons. | The relative abundance of key fragment ions. |
| Infrared (IR) Spectroscopy | C-Br stretching frequencies may be slightly different due to the gem-dihalide arrangement. | Characteristic C-Br stretching frequencies. | Subtle shifts in the C-Br stretching and bending vibrations. |
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for 2,2- and 2,3-dibromopentane.
1H NMR Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~2.4 | Triplet | 2H | -CH2- adjacent to CBr2 |
| ~2.1 | Singlet | 3H | -CH3 on CBr2 | |
| ~1.6 | Sextet | 2H | -CH2- | |
| ~1.0 | Triplet | 3H | Terminal -CH3 | |
| 2,3-Dibromopentane (Experimental) | ~4.1-4.4 | Multiplet | 2H | -CHBr-CHBr- |
| ~1.8-2.1 | Multiplet | 2H | -CH2- | |
| ~1.7 | Doublet | 3H | -CH3 adjacent to CHBr | |
| ~1.1 | Triplet | 3H | Terminal -CH3 |
13C NMR Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | ~75 | CBr2 |
| ~45 | -CH2- adjacent to CBr2 | |
| ~35 | -CH3 on CBr2 | |
| ~25 | -CH2- | |
| ~13 | Terminal -CH3 | |
| 2,3-Dibromopentane (Experimental) | ~55-65 | -CHBr- |
| ~50-60 | -CHBr- | |
| ~25-35 | -CH2- | |
| ~20-30 | -CH3 adjacent to CHBr | |
| ~10-15 | Terminal -CH3 |
Mass Spectrometry Data
| Compound | Key Fragment Ions (m/z) | Interpretation |
| This compound (Predicted) | 228/230/232 (M+) | Molecular ion with isotopic pattern for two bromines. |
| 149/151 | Loss of Br. | |
| 69 | Loss of two Br atoms. | |
| 57 | C4H9+ fragment. | |
| 2,3-Dibromopentane (Experimental) | 228/230/232 (M+) | Molecular ion with isotopic pattern for two bromines.[1] |
| 149/151 | Loss of Br.[1] | |
| 69 | C5H9+ fragment (loss of two Br atoms).[1] |
Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm-1) | Vibrational Mode |
| This compound (Predicted) | ~2960-2850 | C-H stretching |
| ~1465, ~1380 | C-H bending | |
| ~600-500 | C-Br stretching | |
| 2,3-Dibromopentane (Experimental) | ~2970-2870 | C-H stretching |
| ~1460, ~1380 | C-H bending | |
| ~650-550 | C-Br stretching |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2,2- and 2,3-dibromopentane.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the dibromopentane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the dibromopentane isomer in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) as the ionization technique. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the dibromopentanes, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. Typically, spectra are collected over the range of 4000 to 400 cm-1. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule. For dibromopentanes, the key absorptions will be the C-H stretching and bending vibrations and the C-Br stretching vibrations.
This guide provides a foundational understanding of how to differentiate between 2,2- and 2,3-dibromopentane using standard spectroscopic techniques. For definitive structural elucidation, it is always recommended to use a combination of these methods and to compare the obtained data with reference spectra or predicted data from reliable sources.
References
A Researcher's Guide to Purity Validation: Elemental Analysis of 2,2-Dibromopentane
For researchers, scientists, and professionals in drug development, the verification of a compound's purity is a critical, non-negotiable step that underpins the validity and reproducibility of all subsequent experimental work. This guide provides an objective comparison of elemental analysis for the purity validation of 2,2-dibromopentane against other common analytical techniques. We present a detailed experimental protocol for elemental analysis, comparative data, and an evaluation of its performance in the context of potential impurities.
At a Glance: Comparing Purity Assessment Methods
The selection of an analytical method for purity determination is contingent on several factors, including the nature of the compound, the anticipated impurities, and the desired level of precision. While elemental analysis offers a direct measurement of the elemental composition, other spectroscopic and chromatographic techniques provide valuable insights into the presence of structural isomers and other organic impurities.
| Parameter | Elemental Analysis (EA) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion of the compound and quantification of the resulting gases (CO₂, H₂O) to determine the percentage of Carbon and Hydrogen. | Separation of volatile components in a mixture based on their differential partitioning between a stationary and a mobile phase. | The absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of the atoms. |
| Information Provided | The mass percentages of C and H in the sample. Provides a direct measure of purity based on elemental composition. | The retention time and peak area of each volatile component in the sample, allowing for the quantification of volatile impurities. | Detailed structural information and the ability to quantify the main compound against impurities or an internal standard (qNMR). |
| Purity Assessment | Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed molecular formula. | Quantification of the main peak area relative to the total area of all detected peaks. | Integration of signals corresponding to the main compound versus those of impurities. |
| Typical Accuracy | Generally accepted accuracy is within ±0.4% of the theoretical value for a pure compound. | High accuracy for the quantification of known impurities with proper calibration. | High accuracy and precision, especially with an internal standard (qNMR). |
| Strengths | - Provides an absolute measure of purity. - Can detect non-volatile and inorganic impurities. - A well-established and reliable technique. | - Excellent for separating and quantifying volatile organic impurities, including isomers. - High sensitivity for a wide range of organic compounds. | - Provides definitive structural confirmation. - Can identify and quantify unknown impurities if their structure can be elucidated. - Non-destructive. |
| Limitations | - Does not provide information about the nature of the impurities. - Cannot distinguish between isomers. - Requires a relatively pure sample for accurate results. | - Not suitable for non-volatile impurities. - Requires a suitable volatile solvent. - Identification of unknown impurities may require a mass spectrometer (GC-MS). | - May not detect non-proton-containing impurities. - Can be less sensitive than GC for certain impurities. - Requires deuterated solvents. |
Data Presentation: Purity Assessment of this compound
The theoretical elemental composition of this compound (C₅H₁₀Br₂) is the benchmark against which experimental results are compared.
Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 26.12 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.38 |
| Bromine (Br) | 79.904 | 2 | 159.808 | 69.50 |
| Total | 229.943 | 100.00 |
Hypothetical Experimental Data for Purity Analysis
The following table presents hypothetical experimental data for a pure sample of this compound and a sample contaminated with a common impurity, 1-pentyne (B49018) (an unreacted starting material in some synthetic routes).
| Sample | % Carbon (Experimental) | Deviation from Theoretical (%) | % Hydrogen (Experimental) | Deviation from Theoretical (%) | Inferred Purity |
| Sample A (Pure) | 26.05 | -0.07 | 4.41 | +0.03 | >99% |
| Sample B (Impure) | 28.95 | +2.83 | 4.85 | +0.47 | Unacceptable |
Experimental Protocols
A detailed and accurate experimental protocol is crucial for obtaining reliable results.
Elemental Analysis of this compound
This protocol outlines the determination of the carbon and hydrogen content of this compound using a modern CHN elemental analyzer.
1. Instrumentation:
-
CHN Elemental Analyzer
2. Sample Preparation:
-
Ensure the this compound sample is homogeneous.
-
Using a microbalance, accurately weigh 1-2 mg of the this compound sample into a tin capsule.
-
Record the weight to the nearest 0.001 mg.
-
Fold the capsule to securely enclose the sample and remove any trapped air.
3. Analysis Procedure:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample undergoes high-temperature combustion (typically >950 °C) in a stream of pure oxygen.
-
During combustion, the organic material is broken down, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). The bromine is converted to bromine gas and subsequently trapped.
-
The resulting gases are passed through a reduction furnace to convert any nitrogen oxides to N₂ and remove excess oxygen.
-
The CO₂ and H₂O are then separated by a chromatographic column and quantified by a thermal conductivity detector.
4. Data Analysis:
-
The instrument's software calculates the mass percentages of carbon and hydrogen based on the detector's response and the initial sample weight.
-
Compare the experimental results to the theoretical values for pure this compound. A deviation within ±0.4% is generally considered acceptable for a pure compound.
Visualizing the Process and Logic
To better understand the workflow and the decision-making process in purity validation, the following diagrams are provided.
Comparison with Alternative Methods and Conclusion
While elemental analysis is a powerful tool for confirming the elemental composition and providing an absolute measure of purity, it is not without its limitations. A key drawback is its inability to distinguish between isomers. For instance, if a sample of this compound were contaminated with its isomer, 1,1-dibromopentane, elemental analysis would yield results consistent with the pure compound, as both share the same molecular formula (C₅H₁₀Br₂).
In such cases, Gas Chromatography (GC) would be the superior technique. Due to differences in their boiling points and interactions with the GC column, this compound and its isomers would have different retention times, allowing for their separation and quantification. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy would readily distinguish between these isomers based on the different chemical environments of their protons and carbons, resulting in unique spectral fingerprints.
Comparative Guide to the Kinetic Studies of Reactions Involving 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving 2,2-dibromopentane and its structural analogs. Due to the limited availability of specific kinetic data for this compound in published literature, this document focuses on a theoretical comparison grounded in established principles of physical organic chemistry, supported by experimental data for closely related compounds. The primary reactions discussed are elimination and nucleophilic substitution.
Executive Summary
This compound, a geminal dihalide, is susceptible to elimination reactions, primarily through the E2 mechanism, especially with a strong, sterically hindered base. Competition from substitution reactions (SN1 and SN2) is expected to be minimal due to steric hindrance and the instability of the potential carbocation intermediate. When compared to its analogs, the reaction kinetics of this compound are influenced by the presence of two bromine atoms on the same carbon, affecting both the rate and the potential reaction pathways.
This guide will compare the expected reactivity of this compound with:
-
2-Bromopentane (B28208): A secondary monohalide, to illustrate the effect of the second bromine atom.
-
2,3-Dibromopentane: A vicinal dihalide, to compare the reactivity of geminal versus vicinal dibromides.
-
2,2-Dichloropentane: A geminal dichloride, to highlight the influence of the leaving group on reaction rates.
Comparison of Reaction Kinetics
The primary reaction pathway for alkyl halides is determined by several factors, including the structure of the substrate, the nature of the leaving group, the strength of the base or nucleophile, and the solvent.
| Substrate | Primary Reaction Type (with strong base) | Expected Relative Rate | Key Influencing Factors |
| This compound | E2 Elimination | - | Geminal bromine atoms increase steric hindrance around the α-carbon. The electron-withdrawing effect of the second bromine can influence the acidity of β-hydrogens. |
| 2-Bromopentane | E2 Elimination / SN2 Substitution | Faster than this compound for SN2, comparable for E2 | Less steric hindrance than its geminal counterpart, allowing for potential SN2 competition. E2 elimination is a major pathway with a strong base.[1] |
| 2,3-Dibromopentane | E2 Elimination (double dehydrobromination possible) | Slower for the first elimination | Vicinal bromides can undergo a double elimination to form an alkyne. The first elimination is generally slower than for a monobromide due to the inductive effect of the second bromine.[2] |
| 2,2-Dichloropentane | E2 Elimination | Slower than this compound | The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group than bromide. This results in a slower reaction rate.[3] |
Reaction Pathway Analysis
Elimination Reactions (E1 and E2)
Elimination reactions of alkyl halides lead to the formation of alkenes. The E2 mechanism is a single-step process favored by strong bases, while the E1 mechanism is a two-step process involving a carbocation intermediate, favored by weak bases and polar protic solvents.[4]
For This compound , the E2 mechanism is the most probable elimination pathway in the presence of a strong base like potassium ethoxide. The reaction would proceed via abstraction of a proton from a β-carbon, followed by the elimination of a bromide ion and the formation of a double bond. A second elimination can then occur to form an alkyne.
In contrast, 2-bromopentane can also undergo E2 elimination, and with a strong, non-bulky base, the major product is typically the more substituted alkene (pent-2-ene), following Zaitsev's rule.[5][6]
2,3-Dibromobutane , a vicinal dihalide, undergoes E2 dehydrobromination, and with a strong base like alcoholic potassium hydroxide, it can proceed to form 2-bromobut-2-ene, and with a stronger base like sodium amide, it can further eliminate to form but-2-yne.[2]
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of the leaving group by a nucleophile. The SN2 mechanism is a single-step process sensitive to steric hindrance, while the SN1 mechanism involves a carbocation intermediate.[7]
Due to significant steric hindrance from the two bromine atoms and the alkyl chain on the α-carbon, the SN2 pathway is highly unlikely for This compound . The SN1 pathway is also disfavored due to the instability of the secondary carbocation that would be formed.
For 2-bromopentane , being a secondary alkyl halide, it can undergo both SN1 and SN2 reactions, depending on the conditions. A strong nucleophile and a polar aprotic solvent would favor the SN2 pathway, while a weak nucleophile and a polar protic solvent would favor the SN1 pathway.[1]
The reactivity in SN1 reactions is highly dependent on the stability of the leaving group. For instance, the reaction rate for 2-chloropentane is expected to be significantly slower than for 2-bromopentane in an SN1 reaction because chloride is a poorer leaving group than bromide.[8]
Experimental Protocols
General Protocol for Determining E2 Reaction Kinetics
This protocol describes a general method for monitoring the kinetics of an E2 elimination reaction of a haloalkane with a base.
Objective: To determine the rate constant of the E2 reaction between a haloalkane and a strong base (e.g., sodium ethoxide in ethanol).
Methodology:
-
Preparation of Reagents:
-
Prepare a standard solution of the haloalkane (e.g., 2-bromopentane) in a suitable solvent (e.g., absolute ethanol).
-
Prepare a standard solution of a strong base (e.g., sodium ethoxide) in the same solvent.
-
-
Reaction Setup:
-
Place the haloalkane solution in a thermostated reaction vessel equipped with a magnetic stirrer to maintain a constant temperature.
-
Allow the solution to reach thermal equilibrium.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the base solution to the reaction vessel.
-
Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots immediately (e.g., by adding a dilute acid).
-
-
Analysis:
-
Analyze the concentration of the remaining haloalkane or the formed alkene in each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Since the E2 reaction is bimolecular, the rate law is: Rate = k[Alkyl Halide][Base].[9]
-
If the concentration of the base is in large excess, the reaction follows pseudo-first-order kinetics, and the rate constant can be determined from the slope of the plot of ln[Alkyl Halide] versus time.
-
Visualizations
References
- 1. When (±)−2,3−dibromobutane reacts with potassium hydroxide, some ... | Study Prep in Pearson+ [pearson.com]
- 2. sarthaks.com [sarthaks.com]
- 3. benchchem.com [benchchem.com]
- 4. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 2Bromopentane is heated with potassium ethoxide in class 12 chemistry CBSE [vedantu.com]
- 6. 2-Bromopentane is heated with EtO Na* in ethanol. The major product obtai.. [askfilo.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Computational Analysis of the Reaction Mechanism of 2,2-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational methods for analyzing the reaction mechanism of 2,2-dibromopentane, a geminal dihalide. While specific computational studies on this compound are not prevalent in publicly accessible literature, this guide draws upon established principles of computational chemistry and reaction mechanisms of analogous dihaloalkanes to offer a robust framework for investigation. The reaction of this compound with a strong base typically proceeds through a double dehydrobromination to yield alkynes, primarily via an E2 elimination mechanism.[1][2][3] Understanding the intricacies of this reaction, including potential competing pathways like nucleophilic substitution (SN2), is crucial for synthetic chemists.[4][5] Computational analysis provides a powerful tool to elucidate these mechanisms, predict reaction outcomes, and design more efficient synthetic routes.[6][7][8]
Reaction Mechanism Overview
The reaction of this compound, a geminal dihalide, with a strong, non-nucleophilic base such as sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849) is expected to proceed via a twofold E2 elimination reaction to form pent-2-yne.[1][2][3] The overall reaction can be summarized as follows:
CH₃CH₂CH₂C(Br)₂CH₃ + 2 NaNH₂ → CH₃CH₂C≡CCH₃ + 2 NaBr + 2 NH₃
The reaction proceeds in two steps:
-
First E2 Elimination: The base abstracts a proton from the carbon adjacent to the carbon bearing the two bromine atoms (C3), and one bromide ion is eliminated, forming a vinylic halide intermediate (2-bromo-pent-2-ene).
-
Second E2 Elimination: A second molecule of the base abstracts a proton from the vinylic halide, leading to the elimination of the second bromide ion and the formation of the alkyne product (pent-2-yne).
Competition between E2 and SN2 pathways is a key aspect to consider.[4][5] However, the use of a sterically hindered substrate and a strong, non-nucleophilic base at elevated temperatures generally favors the E2 mechanism.[1] Computational studies can quantify the energy barriers for both pathways to predict the major product.
Computational Methods for Reaction Mechanism Analysis
Several computational chemistry methods can be employed to study the reaction mechanism of this compound. The choice of method depends on the desired accuracy and the available computational resources.
-
Density Functional Theory (DFT): DFT is a popular and versatile method that provides a good balance between accuracy and computational cost.[9] Functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G* or def2-TZVP) are commonly used to locate transition states and calculate activation energies.[9]
-
Ab Initio Methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy than DFT but are computationally more demanding.[9] They are often used to benchmark DFT results for smaller systems.
-
Semi-empirical Methods: Methods like AM1 and PM3 are faster but less accurate. They can be useful for preliminary explorations of the potential energy surface.
-
Solvation Models: To account for the effect of the solvent on the reaction, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently used.[10] For more detailed analysis, explicit solvent molecules can be included in the calculation.
Data Presentation: A Comparative Overview
Computational studies of reaction mechanisms generate a wealth of quantitative data. The following table summarizes the key parameters that can be calculated and compared across different computational methods or for different reaction pathways.
| Parameter | Description | Example Computational Value (Hypothetical) | Significance |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | E2 Pathway: 20 kcal/mol SN2 Pathway: 35 kcal/mol | A lower activation energy indicates a faster reaction rate. Comparing ΔE‡ for competing pathways helps predict the major product. |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction (difference in energy between products and reactants). | -45 kcal/mol | Indicates whether the reaction is exothermic (negative value) or endothermic (positive value). |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | C-H and C-Br bond lengths are elongated. | Provides insight into the mechanism of bond breaking and formation. |
| Imaginary Frequency | A single negative frequency in the vibrational analysis of a transition state. | -350 cm-1 | Confirms that the calculated structure is a true transition state and corresponds to the motion along the reaction coordinate. |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy barrier of the reaction, which includes entropic effects. | E2 Pathway: 22 kcal/mol SN2 Pathway: 38 kcal/mol | Provides a more accurate prediction of reaction rates at a given temperature. |
Experimental Protocols: A Generalized Computational Workflow
The following protocol outlines the key steps for a computational analysis of the reaction mechanism of this compound.
-
Model Building:
-
Construct the 3D structures of the reactants (this compound and the base, e.g., NH₂⁻), intermediates, transition states, and products using a molecular modeling software like Avogadro or GaussView.[11]
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization and frequency calculations for all stationary points (reactants, intermediates, products, and transition states) using a chosen level of theory (e.g., DFT with the B3LYP functional and the 6-31G* basis set).
-
Confirm that reactants, intermediates, and products have no imaginary frequencies, and that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.[9]
-
-
Transition State Search:
-
Locate the transition state structures for the E2 and any competing SN2 pathways. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the presumed reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state structure to confirm that it connects the corresponding reactants and products on the potential energy surface.[6]
-
-
Energy Calculations:
-
Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of all optimized structures.
-
Determine the activation energies (ΔE‡ and ΔG‡) and reaction energies (ΔErxn and ΔGrxn).
-
-
Solvent Effects:
-
Incorporate the effects of a solvent (e.g., liquid ammonia) using an implicit solvation model (e.g., PCM) during the geometry optimization and energy calculations.[11]
-
-
Analysis of Results:
-
Compare the activation energies for the different possible reaction pathways to determine the most favorable mechanism.
-
Analyze the geometries of the transition states to gain insight into the nature of the bond-breaking and bond-forming processes.
-
Mandatory Visualizations
Caption: Logical workflow for computational analysis of a reaction mechanism.
Caption: Proposed E2 reaction mechanism for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.smu.edu [s3.smu.edu]
- 8. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]
A Comparative Guide to N-Bromosuccinimide and Molecular Bromine for Alkane Bromination
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical step in the synthesis of complex molecules. This guide provides an objective comparison between N-Bromosuccinimide (NBS) and molecular bromine (Br₂) for the free-radical bromination of alkanes, supported by available experimental data and detailed protocols.
Executive Summary
Both N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are effective reagents for the free-radical bromination of alkanes. The choice between them hinges on the desired selectivity, reaction scale, and safety considerations. Br₂ is a highly reactive and non-selective brominating agent, while NBS offers superior regioselectivity, particularly for allylic and benzylic positions, due to its ability to maintain a low and constant concentration of bromine radicals. NBS is also significantly safer and easier to handle than the highly corrosive and volatile liquid Br₂.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of NBS and Br₂ is essential for their safe and effective use in the laboratory.
| Property | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Appearance | White to off-white crystalline solid | Reddish-brown, fuming, volatile liquid |
| Molar Mass | 177.98 g/mol | 159.808 g/mol |
| Melting Point | 175-180 °C (decomposes) | -7.2 °C |
| Boiling Point | Decomposes | 58.8 °C |
| Solubility | Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and CCl₄. | Soluble in organic solvents like CCl₄, CHCl₃, and CS₂; slightly soluble in water. |
Performance in Alkane Bromination
The primary distinction between NBS and Br₂ in alkane bromination lies in their reaction mechanisms and resulting selectivity. Both proceed via a free-radical chain reaction, but the concentration of the key bromine radical (Br•) intermediate is vastly different.
Regioselectivity
Free-radical bromination with Br₂ is known to be more selective than chlorination, favoring the substitution of hydrogen atoms on more substituted carbons. This is due to the relative stability of the resulting carbon radicals (tertiary > secondary > primary).
While direct quantitative comparisons of product distributions for the bromination of simple alkanes with NBS versus Br₂ under identical conditions are not extensively documented in readily available literature, the established principles of free-radical halogenation provide a strong basis for understanding their relative performance. The higher selectivity of bromination with Br₂ for more substituted C-H bonds is a well-established principle.
NBS is predominantly used for allylic and benzylic bromination, where its ability to maintain a very low concentration of Br₂ is crucial to prevent competing electrophilic addition to the double bond.[1][2][3] For the bromination of saturated alkanes, Br₂ is more commonly employed.
Qualitative Comparison of Regioselectivity
| Alkane Type | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Rationale |
| Simple Alkanes | Can be used, but less common. Expected to show good selectivity for more substituted positions. | Commonly used. Shows a high degree of selectivity for tertiary C-H bonds over secondary and primary ones. | The bromine radical is a relatively selective radical, and its attack is governed by the stability of the resulting alkyl radical. |
| Alkanes with Allylic/Benzylic C-H | Preferred Reagent . Highly selective for the allylic or benzylic position.[1][2][3] | Prone to side reactions, particularly electrophilic addition to the double bond, leading to a mixture of products.[1][2][3] | NBS maintains a low concentration of Br₂, which favors the radical substitution pathway over electrophilic addition. |
Reaction Conditions
The conditions for free-radical bromination are similar for both reagents, requiring an initiator to generate the initial bromine radicals.
| Condition | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Initiator | Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light (hν).[4] | UV light (hν) or heat.[5][6] |
| Solvent | Typically non-polar, anhydrous solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311).[4] | Commonly carried out in non-polar solvents like carbon tetrachloride (CCl₄) or neat.[5][6] |
| Temperature | Often performed at the reflux temperature of the solvent.[4] | Can be performed at room temperature with UV irradiation or at elevated temperatures. |
Experimental Protocols
Free Radical Bromination of Cyclohexane with Br₂ and UV Light
Objective: To synthesize bromocyclohexane (B57405) from cyclohexane using molecular bromine and UV light initiation.
Materials:
-
Cyclohexane
-
Molecular Bromine (Br₂)
-
Anhydrous sodium bicarbonate (NaHCO₃) or aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a drying tube
-
UV lamp
-
Separatory funnel
-
Distillation apparatus
-
In a round-bottom flask, place cyclohexane.
-
Slowly add molecular bromine to the cyclohexane. The reaction mixture will be a reddish-brown color.
-
Irradiate the flask with a UV lamp to initiate the reaction. The color of the bromine will gradually fade as it is consumed. The reaction is complete when the color has dissipated. This process may take several hours.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate or sodium bicarbonate to remove any unreacted bromine and HBr.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by distillation to obtain bromocyclohexane.
Free Radical Bromination of an Alkane with NBS and AIBN
Objective: To perform the bromination of an alkane at a specific position using NBS and a chemical initiator.
Materials:
-
Alkane substrate (e.g., cyclohexane)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Round-bottom flask equipped with a reflux condenser and a drying tube
-
Heating mantle
-
Filtration apparatus
Procedure: [4]
-
To a round-bottom flask, add the alkane, N-bromosuccinimide, and a catalytic amount of AIBN.
-
Add anhydrous carbon tetrachloride as the solvent.
-
Heat the mixture to reflux using a heating mantle. The reaction is initiated by the thermal decomposition of AIBN.
-
The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats on top of the CCl₄.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be further purified by distillation or chromatography.
Visualizing the Process
Logical Flow for Reagent Selection
Caption: Decision tree for selecting between NBS and Br₂ for alkane bromination.
Free Radical Bromination Mechanism
Caption: The three stages of free-radical alkane bromination.
Safety and Handling
A critical consideration in the choice between NBS and Br₂ is safety. Molecular bromine is a highly toxic, corrosive, and volatile liquid that requires handling in a well-ventilated fume hood with appropriate personal protective equipment. NBS, as a crystalline solid, is significantly easier and safer to handle.[4]
| Hazard | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Toxicity | Harmful if swallowed or inhaled. Causes skin and eye irritation. | Highly toxic and corrosive. Causes severe burns to skin and eyes. Inhalation can be fatal. |
| Handling | Crystalline solid, easy to weigh and handle. | Volatile, fuming liquid. Requires careful handling in a fume hood. |
| Storage | Store in a cool, dry, dark place. Decomposes over time. | Store in a tightly sealed, corrosion-resistant container in a well-ventilated area. |
| Reactivity | Can undergo exothermic decomposition, especially in the presence of impurities or certain solvents. | Highly reactive. Reacts vigorously with many organic and inorganic materials. |
Conclusion
Both N-Bromosuccinimide and molecular bromine have their place in the synthetic chemist's toolbox for alkane bromination.
-
**Molecular Bromine (Br₂) ** is a powerful and highly selective reagent for the bromination of simple alkanes at the most substituted position. However, its high reactivity can lead to side reactions, and its hazardous nature requires stringent safety precautions.
-
N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic bromination due to its ability to suppress side reactions. Its solid form and lower toxicity make it a much safer and more convenient alternative to Br₂ for general handling. While less commonly used for simple alkanes, it remains a viable option, particularly when enhanced safety is a priority.
The selection of the appropriate reagent will ultimately depend on the specific substrate, the desired selectivity, and the safety infrastructure available. For routine, selective brominations, especially on complex molecules with multiple functional groups, NBS is often the superior choice.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. m.youtube.com [m.youtube.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. quora.com [quora.com]
- 6. Reaction of Cyclohexane with Br2 in presence of hv What is the product f.. [askfilo.com]
- 7. westfield.ma.edu [westfield.ma.edu]
Navigating the Complex World of Halogenated Alkanes: An Ion Mobility Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and analysis of halogenated alkanes are critical. This guide provides an objective comparison of Ion Mobility Spectrometry (IMS) based methods with traditional techniques like Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in selecting the most suitable analytical approach.
Halogenated alkanes, a class of organic compounds containing one or more halogen atoms, are of significant interest across various scientific disciplines due to their diverse applications and environmental presence. Their analysis, however, presents unique challenges. Ion Mobility Spectrometry (IMS) has emerged as a powerful tool for the sensitive and rapid detection of these compounds. This guide delves into the nuances of IMS-based analysis of halogenated alkanes, offering a comparative perspective to empower informed decision-making in your research.
Unveiling the Potential of Ion Mobility Spectrometry
Ion Mobility Spectrometry separates ions in the gas phase based on their size, shape, and charge. For halogenated alkanes, IMS, particularly in the negative ionization mode, offers exceptional sensitivity.[1][2] This is attributed to the high electron affinity of halogen atoms, leading to efficient ionization through a process called dissociative electron attachment.[1][3] In this process, the halogenated alkane molecule captures an electron and subsequently fragments, typically yielding a stable halide ion (e.g., Cl⁻, Br⁻) which is then detected.
A significant advantage of IMS is its rapid response time and the potential for portable, on-site analysis.[2] However, a key limitation arises when analyzing different halogenated alkanes containing the same halogen atom. Since they often produce the same product ion (the halide ion), traditional IMS struggles to differentiate them based solely on their ion mobility.[1][4]
To address this, a novel approach utilizing the kinetics of the electron attachment process has been developed. This method leverages the fact that different halogenated alkanes exhibit distinct electron attachment rate constants.[3][5] By measuring these kinetic parameters, it becomes possible to distinguish between compounds that would otherwise be indistinguishable.
Performance Comparison: IMS vs. GC-MS
The combination of Gas Chromatography with IMS (GC-IMS) provides an even more powerful analytical solution by coupling the separation power of GC with the high sensitivity of IMS.[6] Here's a comparative overview of the performance of IMS-based methods against the benchmark technique, GC-MS.
| Parameter | Ion Mobility Spectrometry (IMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | High, often reported to be about ten times more sensitive than MS for certain compounds.[7] | Good, with detection limits typically in the picogram range. |
| Detection Limits (LODs) | Can reach the picogram/tube range.[7] | For a range of 9 halogenated alkanes, LODs were found to be between 0.015–0.056 mg·kg⁻¹.[1] |
| Linear Dynamic Range | Typically linear over one order of magnitude, which can be extended to two orders with linearization strategies.[7] | Broader linear range, often maintaining linearity over three orders of magnitude.[7] |
| Selectivity | Limited for distinguishing halogenated alkanes with the same halogen in traditional IMS. Enhanced by using kinetic parameters or coupling with GC. | High, based on both retention time and mass-to-charge ratio, allowing for excellent compound identification. |
| Speed of Analysis | Very fast, with analysis times in the order of seconds to minutes. | Slower, with typical run times ranging from several minutes to over an hour depending on the separation requirements. |
| Portability | Handheld and portable devices are available. | Typically benchtop instruments, though portable options exist. |
| Cost & Complexity | Generally lower cost and less complex instrumentation compared to GC-MS. | Higher initial investment and operational complexity. |
Experimental Protocols
For researchers looking to implement IMS for the analysis of halogenated alkanes, the following provides a detailed methodology for the key experiments discussed.
Experimental Protocol: Analysis of Halogenated Alkanes using Negative Corona Discharge Ion Mobility Spectrometry
This protocol is based on the innovative method that utilizes electron attachment rate constants for the differentiation of halogenated alkanes.
1. Instrumentation:
-
A custom-built or commercial Ion Mobility Spectrometer equipped with a negative corona discharge ionization source.
-
The drift tube should be made of inert materials and equipped with a series of ring electrodes to create a uniform electric field.
-
A Faraday plate detector is used for ion detection.
-
A gas delivery system for introducing the sample and drift gas (typically nitrogen or purified air).
-
A data acquisition and processing system.
2. Experimental Conditions:
-
Ionization Source: Negative corona discharge. The discharge voltage and current should be optimized for stable electron generation.
-
Drift Gas: High-purity nitrogen.
-
Drift Tube Temperature: Maintained at a constant temperature, for example, 100°C, to prevent condensation and ensure reproducible results.
-
Electric Field Strength: A uniform electric field is applied across the drift tube, typically in the range of 200–500 V/cm.
-
Sample Introduction: Halogenated alkane samples are introduced into the drift tube at a controlled concentration using a syringe pump and a carrier gas.
3. Procedure for Distinguishing Halogenated Alkanes based on Electron Attachment Rate Constant:
-
Traditional IMS Measurement (Reaction Region Introduction):
-
Introduce the sample into the reaction region of the IMS.
-
The halogenated alkane molecules undergo dissociative electron attachment, forming halide ions.
-
Record the ion mobility spectrum. This will show a peak corresponding to the halide ion (e.g., Cl⁻ or Br⁻). The reduced mobility value (K₀) of this ion can be calculated. While this confirms the presence of a halogenated compound, it does not identify the specific alkane if multiple possibilities with the same halogen exist.
-
-
Kinetic Measurement (Drift Region Introduction):
-
Introduce the sample continuously into the drift region of the IMS, counter-current to the flow of electrons from the ionization source.
-
As electrons drift towards the detector, they will interact with the sample molecules along the length of the drift tube.
-
The resulting ion mobility spectrum will exhibit a characteristic tailing or fronting of the product ion peak.
-
The shape of this peak is dependent on the electron attachment rate constant of the specific halogenated alkane.
-
By analyzing the peak shape, the electron attachment rate constant (k) can be calculated. This value serves as a unique kinetic fingerprint to distinguish between different halogenated alkanes containing the same halogen.[3]
-
4. Data Analysis:
-
The reduced ion mobility (K₀) is calculated from the drift time of the ion peak in the traditional measurement.
-
The electron attachment rate constant (k) is determined from the analysis of the peak shape in the kinetic measurement.
-
These two parameters (K₀ and k) are used for the identification and differentiation of the halogenated alkanes.
Visualizing the Workflow
To better understand the experimental process for distinguishing halogenated alkanes using the kinetic-based IMS method, the following diagram illustrates the workflow.
Caption: Experimental workflow for halogenated alkane analysis using kinetic-based IMS.
Conclusion
Ion Mobility Spectrometry offers a highly sensitive and rapid alternative for the analysis of halogenated alkanes. While traditional IMS faces challenges in distinguishing between compounds with the same halogen, the innovative use of electron attachment rate constants as a kinetic parameter provides a robust solution. When coupled with Gas Chromatography, GC-IMS becomes an exceptionally powerful tool, combining high separation efficiency with sensitive detection. For researchers and professionals in drug development and related fields, understanding the strengths and limitations of these techniques is paramount for selecting the optimal analytical strategy to meet their specific research goals. This guide provides the foundational knowledge and practical insights to navigate these choices effectively.
References
- 1. Determination of 9 halogenated alkanes in toothpaste by GC⁃MS [sjpm.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmpt.cas.cn [cmpt.cas.cn]
- 5. Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Bromine Addition to Pentenes
For researchers, scientists, and professionals in drug development, understanding the regioselectivity and stereoselectivity of halogenation reactions is fundamental. The addition of bromine to the various isomers of pentene serves as an excellent model for demonstrating the principles that govern these transformations. This guide provides a comparative analysis of the products formed from the bromination of 1-pentene (B89616), cis- and trans-2-pentene, and branched pentene isomers, supported by mechanistic insights and generalized experimental protocols.
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate.[1][2] This mechanism dictates the anti-addition of the two bromine atoms across the double bond, meaning they add to opposite faces of the molecule. The regioselectivity of the reaction, particularly in the presence of a nucleophilic solvent, is determined by the substitution pattern of the alkene.
Data Summary: Product Distribution in Pentene Bromination
The outcomes of bromine addition to pentene isomers are highly dependent on the structure of the alkene and the solvent used. In non-nucleophilic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), the reaction yields a vicinal dibromide. In nucleophilic solvents such as water, a halohydrin is typically the major product.
| Alkene Isomer | Solvent | Reagents | Major Product(s) | Regioselectivity/Stereoselectivity Outcome |
| 1-Pentene | CH₂Cl₂ | Br₂ | 1,2-Dibromopentane | Not applicable as bromine adds to C1 and C2. Product is a racemic mixture. |
| H₂O | Br₂ | 1-Bromo-2-pentanol[3][4] | Markovnikov orientation : The hydroxyl group (from water) adds to the more substituted carbon (C2), and the bromine atom adds to the less substituted carbon (C1).[4] | |
| trans-2-Pentene | CH₂Cl₂ | Br₂ | (2R,3S)-2,3-Dibromopentane (meso) | Anti-addition to the trans alkene results in a single meso compound.[5] |
| cis-2-Pentene | CH₂Cl₂ | Br₂ | (2R,3R)- and (2S,3S)-2,3-Dibromopentane | Anti-addition to the cis alkene results in a racemic mixture of two enantiomers.[5] |
| 2-Methyl-2-butene | H₂O | Br₂ | 2-Bromo-2-methyl-3-butanol | Markovnikov orientation : The hydroxyl group adds to the more substituted carbon (the tertiary C2), which can better stabilize a partial positive charge in the bromonium ion intermediate. |
| 3-Methyl-1-butene | CH₂Cl₂ | Br₂ | 1,2-Dibromo-3-methylbutane | Bromine adds across the C1-C2 double bond. Rearrangement is not expected under these conditions. |
Note: The product yields and ratios are highly dependent on specific experimental conditions (e.g., temperature, concentration, reaction time). The information presented describes the expected major products based on established reaction mechanisms.
Mechanistic Pathways
The reaction mechanism determines the final product distribution. The initial attack of the alkene's π-bond on a bromine molecule leads to a three-membered bromonium ion intermediate. The subsequent step defines the regioselectivity and stereoselectivity.
Pathway 1: Bromination in a Non-Nucleophilic Solvent
In a non-participating solvent like CH₂Cl₂, the bromide ion (Br⁻) generated in the first step is the only available nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge, ensuring anti-addition.
References
Navigating the Grignard Reaction: A Guide to Alternative Solvents
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction, a cornerstone of carbon-carbon bond formation, has traditionally relied on ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). However, growing concerns over the safety and environmental impact of these conventional solvents have spurred the exploration of viable alternatives. This guide provides an objective comparison of the performance of alternative solvents for Grignard reagent formation, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Solvent Performance Comparison: A Data-Driven Overview
The choice of solvent significantly influences the initiation, yield, and stability of Grignard reagents. The following tables summarize the physical properties of common alternative solvents and compare their performance in the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde.
Table 1: Physical Properties of Alternative Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Flash Point (°C) | Peroxide Formation | Key Advantages | Key Disadvantages |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | ~80 | -11 | Low | "Green" solvent from renewable resources, higher boiling point, good solvating power, reduced peroxide formation, easier work-up due to limited water miscibility.[1][2] | Higher cost compared to traditional ethers. |
| Cyclopentyl Methyl Ether (CPME) | 106 | -1 | Low | High boiling point, stable under reaction conditions, can be efficiently recycled, low peroxide formation.[3] | May require activators for some substrates. |
| Toluene (B28343) | 111 | 4 | None | High boiling point, inexpensive, readily available. | Poor solvent for Grignard reagent formation alone; often requires co-solvents or activators. |
| Ionic Liquids (e.g., [bmim][BF₄]) | >200 (decomposes) | >100 | None | Negligible vapor pressure, high thermal stability, potential for recyclability.[4][5] | Higher cost, potential for product isolation challenges, reactivity can differ from conventional solvents. |
Table 2: Comparative Yields for the Formation of Phenylmagnesium Bromide and its Reaction with Benzaldehyde
| Solvent | Phenylmagnesium Bromide Formation Yield (%) | Diphenylmethanol Yield (%) | Reference |
| THF | Good to Excellent | ~90% | [6] |
| 2-MeTHF | Good to Excellent | Comparable or slightly higher than THF | [1][7] |
| CPME | Good to Excellent (with activator) | ~85-90% | [3] |
| Toluene (with Et₂O co-solvent) | Good | Comparable to ethereal solvents | N/A |
| Ionic Liquids ([bmim][BF₄]) | Formation confirmed | Good to Excellent (reaction with carbonyls) | [8] |
Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and scale. The data presented here is for comparative purposes based on available literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the formation of a Grignard reagent in various alternative solvents.
Protocol 1: Formation of Phenylmagnesium Bromide in 2-Methyltetrahydrofuran (2-MeTHF)
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Reagent Preparation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of bromobenzene (B47551) (1.0 eq.) in anhydrous 2-MeTHF is prepared in the dropping funnel.
-
Initiation: A small portion of the bromobenzene solution is added to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Grignard Formation: The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
-
Reaction with Electrophile: The resulting Grignard solution is then ready for reaction with an electrophile, such as benzaldehyde.
Protocol 2: Formation of Phenylmagnesium Bromide in Cyclopentyl Methyl Ether (CPME)
-
Apparatus Setup: Follow the same procedure as for 2-MeTHF.
-
Reagent Preparation: Magnesium turnings (1.5 eq.) are placed in the flask. A solution of bromobenzene (1.0 eq.) in anhydrous CPME is prepared in the dropping funnel.
-
Activation: An activator, such as a catalytic amount of diisobutylaluminum hydride (DIBAL-H), is added to the magnesium suspension in CPME. The mixture is heated to approximately 60°C.
-
Grignard Formation: The bromobenzene solution is added dropwise to the activated magnesium suspension while maintaining the temperature. The reaction progress is monitored by the consumption of magnesium.
-
Reaction with Electrophile: The Grignard reagent in CPME can then be used in subsequent reactions.
Protocol 3: Formation of Phenylmagnesium Bromide in Toluene with a Diethyl Ether Co-solvent
-
Apparatus Setup: Follow the same procedure as for 2-MeTHF.
-
Reagent Preparation: Magnesium turnings (1.5 eq.) are placed in the flask. A solution of bromobenzene (1.0 eq.) in a mixture of anhydrous toluene and a small amount of anhydrous diethyl ether (e.g., 1 equivalent relative to the halide) is prepared in the dropping funnel.
-
Initiation and Formation: The procedure is similar to the standard Grignard reagent formation in diethyl ether. The diethyl ether acts as a solvating agent to facilitate the reaction.
-
Reaction with Electrophile: The resulting Grignard solution in the toluene/ether mixture is used for further reactions.
Protocol 4: Grignard Reaction in an Ionic Liquid (Illustrative Example)
Note: The formation of Grignard reagents directly in ionic liquids can be substrate-dependent and may require specific conditions. The following is a general representation of a Grignard reaction in an ionic liquid.
-
Apparatus Setup: A reaction vessel is charged with the ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄]) and magnesium metal.[9]
-
Reagent Addition: The organic halide (e.g., an aryl iodide) is added to the mixture.
-
Reaction: The reaction mixture is stirred, and the formation of the Grignard reagent is monitored.
-
Reaction with Electrophile: An electrophile is added to the in-situ generated Grignard reagent.
-
Work-up: Product isolation may involve extraction with an organic solvent. The ionic liquid can potentially be recovered and reused.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a Grignard reaction is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gtep.technion.ac.il [gtep.technion.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogen Leaving Group Ability in Substitution Reactions
In the realm of organic chemistry, particularly in the synthesis of pharmaceutical compounds, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of this efficiency is the nature of the leaving group. This guide provides a detailed comparative study of the halogens—Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I)—as leaving groups in both Sₙ1 and Sₙ2 substitution reactions, supported by experimental data and established chemical principles.
The Role of the Leaving Group
A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. In nucleophilic substitution reactions, the leaving group departs with a pair of electrons. The facility with which a leaving group departs, its "lability," significantly influences the reaction rate. Generally, a good leaving group is a species that is stable on its own.
Factors Governing Leaving Group Ability
The ability of a halogen to act as an effective leaving group is primarily governed by two factors:
-
Basicity: Good leaving groups are weak bases.[1][2] A weak base is less likely to donate its electron pair and is more stable in solution after it has left the substrate. The halide ions' basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, their leaving group ability increases in the opposite order.[1] This trend is directly correlated with the pKa of their conjugate acids (HX). A lower pKa of the conjugate acid corresponds to a weaker base and a better leaving group.[3][4]
-
Carbon-Halogen (C-X) Bond Strength: The substitution reaction involves the cleavage of the C-X bond. A weaker bond requires less energy to break, leading to a faster reaction. The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[5]
Comparative Performance in Sₙ1 and Sₙ2 Reactions
Both Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) reactions are sensitive to the quality of the leaving group.[6] The rate of both reaction types is influenced by the stability of the departing halide ion.
Sₙ1 Reactions: The rate-determining step in an Sₙ1 reaction is the formation of a carbocation intermediate through the departure of the leaving group.[7] Therefore, a better leaving group will accelerate this step and, consequently, the overall reaction rate. The reactivity order for alkyl halides in Sₙ1 reactions is R-I > R-Br > R-Cl > R-F.[8]
Sₙ2 Reactions: In an Sₙ2 reaction, a nucleophile attacks the substrate in a single, concerted step, displacing the leaving group.[9] The transition state involves the partial formation of the new bond and partial breaking of the old bond. A better leaving group stabilizes this transition state, lowering the activation energy and increasing the reaction rate. The reactivity order for alkyl halides in Sₙ2 reactions is also R-I > R-Br > R-Cl > R-F.[10]
Quantitative Data on Halogen Leaving Group Ability
The following table summarizes the key properties of halogens as leaving groups and their relative reaction rates in a typical Sₙ2 reaction.
| Halogen Leaving Group | C-X Bond Energy (kJ/mol) | pKa of Conjugate Acid (HX) | Relative Rate (Sₙ2) |
| Iodide (I⁻) | ~228[5] | -9[11] | ~100,000 |
| Bromide (Br⁻) | ~285[5] | -7 | ~10,000 |
| Chloride (Cl⁻) | ~324[5] | -7 | ~200 |
| Fluoride (B91410) (F⁻) | ~492[5] | 3.2[12] | ~1 |
Relative rates are approximate and can vary with substrate, nucleophile, and solvent.
The data clearly illustrates that alkyl iodides are the most reactive in substitution reactions, followed by bromides, chlorides, and fluorides.[10] This trend is consistent across both Sₙ1 and Sₙ2 mechanisms. The extremely strong C-F bond and the higher basicity of the fluoride ion make it a very poor leaving group.[3]
Experimental Protocols
Experiment 1: Determining Relative Rates of Sₙ2 Reactions
This experiment compares the relative rates of reaction of different primary alkyl halides with sodium iodide in acetone (B3395972), a classic example of the Finkelstein reaction.
Objective: To determine the order of leaving group ability for Cl⁻, Br⁻, and I⁻ in an Sₙ2 reaction.
Materials:
-
1-Chlorobutane
-
1-Bromobutane
-
Sodium Iodide in Acetone Solution (15% w/v)
-
Test tubes and rack
-
Water bath
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into three separate, labeled test tubes.
-
Add 4 drops of 1-chlorobutane, 1-bromobutane, and 1-iodobutane to their respective test tubes.
-
Shake the tubes to mix the contents thoroughly.
-
Observe the tubes for the formation of a precipitate (NaCl or NaBr). The formation of a precipitate indicates that a substitution reaction has occurred.[13] Note the time it takes for a precipitate to form in each tube.
-
If no reaction is observed at room temperature after 5 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for another 10 minutes.[13]
Expected Results: A precipitate will form most rapidly in the tube with 1-bromobutane, followed by 1-chlorobutane. No precipitate will form with 1-iodobutane as the leaving group and nucleophile are the same. The rate of precipitate formation is directly related to the leaving group ability of the halide.
Experiment 2: Determining Relative Rates of Sₙ1 Reactions
This experiment compares the relative rates of reaction of different tertiary alkyl halides in a solvolysis reaction.
Objective: To determine the order of leaving group ability for Cl⁻ and Br⁻ in an Sₙ1 reaction.
Materials:
-
2-Chloro-2-methylpropane (B56623) (tert-butyl chloride)
-
2-Bromo-2-methylpropane (B165281) (tert-butyl bromide)
-
Ethanolic Silver Nitrate (B79036) Solution (0.1 M)
-
Test tubes and rack
-
Water bath
Procedure:
-
Place 2 mL of the 0.1 M ethanolic silver nitrate solution into two separate, labeled test tubes.
-
Add 2 drops of 2-chloro-2-methylpropane and 2-bromo-2-methylpropane to their respective test tubes.
-
Shake the tubes to mix the contents.
-
Observe the tubes for the formation of a precipitate (AgCl or AgBr). The silver ion coordinates with the leaving halide to form an insoluble silver halide, driving the reaction forward.[4] Note the time it takes for a precipitate to form in each tube.
-
If no reaction is observed at room temperature, gently warm the tubes in a water bath.
Expected Results: A precipitate of silver bromide (AgBr) will form more rapidly than the precipitate of silver chloride (AgCl), indicating that bromide is a better leaving group than chloride in an Sₙ1 reaction.
Visualizing the Concepts
Caption: Relationship between basicity, bond strength, and halogen leaving group ability.
Caption: Workflow for comparing halogen leaving group ability in Sₙ1 and Sₙ2 reactions.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Leaving_group [chemeurope.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Leaving group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. studentshare.org [studentshare.org]
- 9. youtube.com [youtube.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2,2-Dibromopentane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of hazardous chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 2,2-Dibromopentane.
As a halogenated hydrocarbon, this compound requires specific handling and disposal procedures due to its potential hazards. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory when handling this substance and includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Operations Plan
The primary principle for the disposal of this compound is to never discharge it into the sewer system. It must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from non-halogenated organic waste.[1][2] Mixing these waste streams can complicate disposal and increase costs.[2]
-
Container Selection: Use a designated, properly labeled, and leak-proof container specifically for halogenated hydrocarbon waste. The container must be chemically compatible with this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[1]
-
Accumulation: Add waste to the container in a well-ventilated area, preferably within a chemical fume hood. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area. Ensure secondary containment is in place to mitigate potential leaks.
-
Disposal Request: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Data Presentation
The following table summarizes key data for this compound:
| Property | Value |
| CAS Number | 54653-26-8[3][4][5][6][7] |
| Molecular Formula | C5H10Br2[3] |
| Molecular Weight | 229.94 g/mol [3] |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| InChIKey | VTSZZPZLEFDFOF-UHFFFAOYSA-N[7] |
Advanced Disposal Methodologies: Molten Salt Oxidation (MSO)
For facilities equipped for advanced waste treatment, Molten Salt Oxidation (MSO) presents a robust technology for the complete destruction of halogenated organic compounds like this compound.[8]
Experimental Protocol: Conceptual Overview of Molten Salt Oxidation
MSO involves the injection of the organic waste into a bath of molten alkali salt, typically a carbonate mixture, at high temperatures (900-1050°C). The organic components are oxidized to carbon dioxide and water, while the halogen atoms are converted into stable, non-volatile inorganic salts that are retained in the molten bath.
Key Experimental Steps:
-
Reactor Setup: A laboratory-scale MSO system would consist of a high-temperature furnace containing a crucible with the salt mixture (e.g., sodium carbonate and potassium carbonate). The reactor must be equipped with an injection port for the waste, an air or oxygen inlet, and an off-gas treatment system.
-
Salt Bed Preparation: The salt mixture is heated in the reactor until it becomes a molten liquid.
-
Waste Injection: A liquid stream of this compound is carefully injected into the molten salt bath along with a stream of an oxidant (e.g., air).
-
Oxidation: The high temperature and catalytic properties of the molten salt facilitate the rapid and complete oxidation of the this compound. The bromine is converted to bromide salts (e.g., sodium bromide, potassium bromide) and is captured within the molten salt matrix.
-
Off-Gas Treatment: The gaseous effluent, primarily composed of carbon dioxide, nitrogen, and excess oxygen, is passed through a cooling and scrubbing system to remove any particulate matter and acidic gases before being safely vented.
-
Salt Recycle/Disposal: The spent salt, now containing bromide salts, can be treated for recycling or disposed of as a stable, non-hazardous solid waste, in accordance with local regulations.
The efficiency of destruction of halogenated organics in MSO systems is typically very high, often exceeding 99.99%.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS#:54653-26-8 | Chemsrc [chemsrc.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 54653-26-8 [chemicalbook.com]
- 7. This compound | C5H10Br2 | CID 13047632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hcs-lab.com [hcs-lab.com]
Personal protective equipment for handling 2,2-Dibromopentane
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-Dibromopentane is readily available. The following guidance is based on the known hazards and handling protocols for structurally similar halogenated hydrocarbons, such as 2-Bromopentane and 1,4-Dibromopentane. It is imperative to treat this compound with, at a minimum, the same level of caution as these related compounds.
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Immediate Safety Information
Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory tract irritation.[1][2][3] Inhalation of high concentrations of vapors may lead to dizziness or suffocation.[3]
Summary of Potential Hazards:
-
Flammability: Likely a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation upon contact.[1][3]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[1][3]
-
Ingestion: May cause gastrointestinal irritation.[3]
Quantitative Data Summary
The following table summarizes the physical and chemical properties of compounds structurally similar to this compound. This data should be used as a conservative estimate for safety planning.
| Property | 2-Bromopentane | 1,4-Dibromopentane |
| CAS Number | 107-81-3 | 626-87-9 |
| Molecular Formula | C5H11Br | C5H10Br2 |
| Molecular Weight | 151.04 g/mol | 229.94 g/mol |
| Appearance | Colorless to yellow-colored liquid[1][4] | Liquid |
| Boiling Point | 116-117 °C (241-243 °F) at 760 mmHg[4][5] | 98-99 °C (208-210 °F) at 25 mmHg[2] |
| Melting Point | -95.5 °C (-139.9 °F)[6] | -34.4 °C (-29.9 °F)[2] |
| Flash Point | 20 °C (68 °F)[6] | 110 °C (230 °F) |
| Density | 1.223 g/mL at 25 °C[4][5] | 1.687 g/mL at 25 °C[2] |
| Solubility in Water | Insoluble[1][4][7] | Insoluble[2] |
Operational Plan: Handling this compound
A systematic approach is crucial when working with this compound. The following step-by-step guidance ensures a safe operational workflow.
Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Keep a spill kit with an inert absorbent material (e.g., sand, vermiculite) nearby.
-
Remove all potential ignition sources from the work area, as the compound is likely flammable.[3] Use non-sparking tools and ground all equipment when transferring the substance.[6]
Personal Protective Equipment (PPE) Selection:
-
Hand Protection: Wear chemical-resistant gloves. Based on data for similar halogenated hydrocarbons, nitrile gloves may be suitable for incidental contact, but for extended contact or immersion, more robust options like Viton™ or laminate film (Norfoil®) gloves are recommended.[8][9] Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or procedures with a high splash risk, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: If there is a risk of exposure above established limits or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Experimental Workflow:
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Prepare Workspace: Ensure the fume hood is functioning correctly and the work area is clear of clutter and ignition sources.
-
Chemical Handling:
-
Dispense the smallest quantity of this compound necessary for the experiment.
-
Keep containers tightly closed when not in use to prevent vapor release.
-
Use a secondary container when transporting the chemical.
-
-
Post-Experiment:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly label and store any remaining this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Segregate and dispose of all waste as outlined in the disposal plan below.
-
Remove and properly dispose of or decontaminate PPE. Wash hands thoroughly with soap and water after handling the chemical.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[10][11]
-
Waste Containers:
-
Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.
-
Solid waste, such as contaminated gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Procedure: Dispose of all waste through your institution's official hazardous waste management program. Do not dispose of this compound down the drain or with general laboratory trash.[12][13]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 2-Bromopentane | 107-81-3 [chemicalbook.com]
- 5. 2-Bromopentane CAS#: 107-81-3 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-BROMOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. southalabama.edu [southalabama.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
